molecular formula C14H15NO B1608623 4-methoxy-N-methyl-N-phenylaniline CAS No. 55251-46-2

4-methoxy-N-methyl-N-phenylaniline

Cat. No.: B1608623
CAS No.: 55251-46-2
M. Wt: 213.27 g/mol
InChI Key: JYNABQRMIKWGTK-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-N-phenylaniline is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-N-methyl-N-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-N-methyl-N-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-N-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNABQRMIKWGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395717
Record name 4-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55251-46-2
Record name 4-methoxy-N-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-N-methyl-N-phenylaniline (CAS: 4091-13-8) is a critical tertiary arylamine intermediate. It serves as a fundamental building block in the synthesis of Hole Transport Materials (HTMs) for perovskite solar cells (e.g., Spiro-OMeTAD derivatives) and electro-optical redox shuttles.

This guide details two distinct synthetic pathways selected for their reliability and scalability:

  • Method A (The Precision Route): Palladium-catalyzed Buchwald-Hartwig cross-coupling. Recommended for discovery-phase synthesis requiring high functional group tolerance.

  • Method B (The Industrial Route):

    
    -Methylation of 4-methoxy-
    
    
    
    -phenylaniline. Recommended for cost-effective scale-up.

Strategic Retrosynthesis

To ensure high purity, we must analyze the disconnection of the C-N bonds. The target molecule is an electron-rich tertiary amine.

Retrosynthesis Target Target: 4-Methoxy-N-methyl-N-phenylaniline Disconnect1 C-N Disconnection (A) Buchwald-Hartwig Target->Disconnect1 Disconnect2 N-Me Disconnection (B) Alkylation Target->Disconnect2 PrecursorA1 4-Bromoanisole Disconnect1->PrecursorA1 PrecursorA2 N-Methylaniline Disconnect1->PrecursorA2 PrecursorB1 4-Methoxy-N-phenylaniline Disconnect2->PrecursorB1 PrecursorB2 Methyl Iodide / NaH Disconnect2->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Method A: Buchwald-Hartwig Cross-Coupling[1][2]

This method is the "Gold Standard" for laboratory synthesis due to its reproducibility and avoidance of highly toxic alkylating agents like dimethyl sulfate.

Mechanistic Insight

The reaction relies on the Pd(0)/Pd(II) catalytic cycle. The electron-rich nature of the amine (N-methylaniline) facilitates amine binding, but the oxidative addition to the aryl halide requires a robust ligand system (e.g., BINAP or DPPF) to prevent catalyst poisoning.

CatalyticCycle Pd0 Pd(0)Ln Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole AmineBind Amine Coordination (Pd-N) OxAdd->AmineBind + N-Methylaniline Deprot Deprotonation (Base) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Experimental Protocol

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
4-Bromoanisole Electrophile1.0Aryl bromide is preferred over chloride for kinetics.
N-Methylaniline Nucleophile1.2Slight excess ensures complete consumption of bromide.
Pd(OAc)₂ Pre-catalyst0.022 mol% loading is sufficient.
BINAP Ligand0.04Racemic BINAP is cost-effective here.
NaOtBu Base1.4Sodium tert-butoxide; must be stored in glovebox/desiccator.
Toluene Solvent-Anhydrous, degassed. [0.2 M] concentration.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ (2 mol%) and BINAP (4 mol%) to the flask. Add anhydrous Toluene (50% of total volume) and stir at room temperature for 10 minutes until the solution turns a characteristic orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 4-Bromoanisole (1.0 eq), N-Methylaniline (1.2 eq), and NaOtBu (1.4 eq) under a positive pressure of inert gas. Wash down with the remaining Toluene.

  • Reaction: Heat the mixture to 100°C (oil bath temperature). Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Reaction typically completes in 4–12 hours.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel; Gradient: 100% Hexane → 5% EtOAc/Hexane).

Critical Control Point: The quality of NaOtBu is paramount. If the base is hydrolyzed (appearing as a wet powder rather than free-flowing white/yellow solid), the reaction conversion will stall below 50%.

Method B: N-Methylation of Secondary Amine

This route is preferred if 4-methoxy-N-phenylaniline (4-methoxy-diphenylamine) is already available in-house or if avoiding Palladium is necessary due to metal scavenging costs.

Protocol: Nucleophilic Substitution

Reagents:

  • Substrate: 4-Methoxy-N-phenylaniline (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq) or Dimethyl Sulfate (DMS)

  • Base: Sodium Hydride (NaH) (60% in oil, 1.5 eq)

  • Solvent: DMF or THF (Anhydrous)

Workflow:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF at 0°C.

  • Addition: Dropwise add a solution of 4-Methoxy-N-phenylaniline in DMF. Stir at 0°C for 30 minutes. Evolution of H₂ gas will be observed.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Caution: MeI is highly toxic and volatile.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with ice-water (exothermic). Extract with Diethyl Ether.

Why this is secondary to Method A: While chemically simple, this method often leads to quaternization (over-methylation) if the stoichiometry is not strictly controlled. Furthermore, removing trace DMF requires extensive aqueous washing.

Characterization & Data Validation

The synthesized product must be validated against the following specifications to be considered "Research Grade."

Analytical MethodExpected Signal / Result
Physical State Viscous yellow oil or low-melting solid (mp ~45-48°C).
¹H NMR (400 MHz, CDCl₃) δ 3.30 (s, 3H, N-CH₃) : Diagnostic singlet. δ 3.82 (s, 3H, O-CH₃) : Diagnostic singlet. δ 6.7–7.3 (m, 9H) : Aromatic protons.
¹³C NMR Distinct peaks at ~40.5 ppm (N-Me) and ~55.5 ppm (O-Me).
HRMS (ESI+) Calculated for C₁₄H₁₅NO [M+H]⁺: 214.1226.

Safety & Handling

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood.

  • Palladium Residues: If the material is intended for electronic applications (OLED/Solar), Pd content must be <10 ppm. Use a metal scavenger (e.g., SiliaMetS® Thiol) post-purification.

References

  • Buchwald-Hartwig Foundation: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research.

  • HTM Synthesis Application: Xu, B., et al. (2016).[1] A Low-Cost Spiro[fluorene-9,9′-xanthene]-based Hole Transport Material for Efficient Solid-State Dye-Sensitized Solar Cells. Energy & Environmental Science.

  • Alkylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for nucleophilic substitution mechanisms).
  • Specific Application in Perovskites: Bi, D., et al. (2016). Efficient perovskite solar cells employing diverse hole-transporting materials. Nature Energy.

Sources

Technical Guide: Modified Ullmann Condensation for 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 41317-15-1) via a Modified Ullmann Condensation . Unlike the classical Ullmann reaction which requires harsh temperatures (>200°C) and stoichiometric copper, this protocol utilizes a ligand-accelerated Cu(I) catalytic system. This approach ensures high functional group tolerance, minimizes thermally induced demethylation of the anisole moiety, and provides a scalable route for researchers in hole-transport material (HTM) and pharmaceutical development.

Part 1: Retrosynthetic Analysis & Strategic Disconnection

The target molecule is a tertiary triarylamine derivative. In the context of Ullmann-type C-N coupling, two primary disconnections exist.

Strategic Pathways
  • Path A (Recommended): Coupling N-methylaniline (Nucleophile) with 4-iodoanisole (Electrophile).

    • Rationale: N-methylaniline is a readily available, inexpensive commodity chemical. While 4-iodoanisole is electron-rich (deactivated towards oxidative addition), modern ligands (e.g., amino acids, diamines) effectively lower the activation energy for this step.

  • Path B: Coupling N-methyl-p-anisidine with Iodobenzene .

    • Rationale: Iodobenzene is electronically neutral and undergoes oxidative addition faster than 4-iodoanisole. However, N-methyl-p-anisidine is more expensive and less stable to oxidation than N-methylaniline.

Decision: This guide focuses on Path A due to the superior atom economy and stability of precursors.

Part 2: Mechanistic Underpinnings

The modified Ullmann reaction operates via a Cu(I)/Cu(III) catalytic cycle. The inclusion of a bidentate ligand (L) is the critical differentiator from classical methods, stabilizing the copper center and preventing the formation of inactive cuprate aggregates.

The Catalytic Cycle[1][2][3]
  • Ligation: The precatalyst (CuI) coordinates with the bidentate ligand (e.g., L-Proline or DMEDA) and base to form the active anionic species.

  • Oxidative Addition (RDS): The active Cu(I) complex inserts into the C-I bond of 4-iodoanisole. This is the Rate Determining Step (RDS), particularly sluggish due to the electron-donating methoxy group on the ring.

  • Nucleophilic Substitution: The secondary amine (N-methylaniline) coordinates, displacing the halide.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the active Cu(I) catalyst.[1]

UllmannCycle PreCat Precatalyst (CuI + Ligand) ActiveCat Active Species [L-Cu(I)] PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (Ar-I) ActiveCat->OxAdd Int1 Cu(III) Intermediate [L-Cu(III)(Ar)(I)] OxAdd->Int1 NucSub Ligand Exchange (+ N-Methylaniline / - Base-HI) Int1->NucSub Int2 Amido-Cu(III) Complex [L-Cu(III)(Ar)(N-R2)] NucSub->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->ActiveCat Regeneration

Figure 1: Proposed catalytic cycle for the ligand-accelerated Ullmann condensation. The ligand prevents catalyst aggregation and facilitates the difficult oxidative addition across the electron-rich aryl iodide bond.

Part 3: Optimized Experimental Protocol

This protocol uses L-Proline as the ligand. It is a "Ma-Type" coupling, robust for aryl iodides and secondary amines.

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
4-Iodoanisole Electrophile1.0 equivLimiting reagent
N-Methylaniline Nucleophile1.2 equivSlight excess drives kinetics
CuI (Copper Iodide)Catalyst10 mol%Purify if green (oxidized)
L-Proline Ligand20 mol%1:2 Cu:Ligand ratio is critical
K₃PO₄ (Tribasic)Base2.0 equivMust be finely ground/anhydrous
DMSO Solvent[0.5 M]Dry, degassed
Step-by-Step Methodology
  • Catalyst Pre-complexation (The "Self-Validating" Step):

    • In a reaction vial, combine CuI (10 mol%) and L-Proline (20 mol%).

    • Add DMSO (20% of total volume) and stir at room temperature for 10 minutes.

    • Checkpoint: The solution should turn homogeneous and slightly colored (often blue/green hue depending on trace oxidation, but clarity is key). If precipitate remains, the active catalytic species has not formed.

  • Reaction Assembly:

    • To the pre-complexed catalyst solution, add finely ground K₃PO₄ (2.0 equiv).

    • Add 4-iodoanisole (1.0 equiv).

    • Add the remaining DMSO.

    • Add N-methylaniline (1.2 equiv) last via syringe.

  • Degassing:

    • Seal the vial with a septum. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is a poison to this catalytic cycle and promotes homocoupling of the amine.

  • Thermal Activation:

    • Heat the reaction block to 90°C .

    • Stir vigorously (>800 RPM). The reaction is heterogeneous (solid base); mass transfer is critical.

    • Duration: 12–24 hours. Monitor via TLC (Hexane/EtOAc 9:1). 4-iodoanisole (Rf ~0.6) should disappear; Product (Rf ~0.4, fluorescent) will appear.

  • Workup & Purification:

    • Cool to room temperature.[2] Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography on silica gel using a gradient of Hexane -> 5% EtOAc/Hexane.

Part 4: Critical Process Parameters (CPP)

The following table summarizes how deviations in parameters affect the reaction outcome, based on field experience with electron-rich aryl halides.

ParameterStandardDeviation EffectMitigation
Ligand L-ProlineNo Ligand: <5% yield. Bipyridine: Slower rate for this specific substrate.Always use L-Proline or 2-Acetylcyclohexanone for this specific coupling.
Solvent DMSODMF: Works but requires higher temp (110°C). Toluene: Fails (amino acid ligand insoluble).Use DMSO for lower temp (90°C) and better base solubility.
Base K₃PO₄Cs₂CO₃: Works well, sometimes faster, but harder to remove. K₂CO₃: Too weak, incomplete conversion.Stick to K₃PO₄ for cost/performance balance.
Temp 90°C<80°C: Reaction stalls at oxidative addition. >120°C: Demethylation of anisole ring observed.Maintain 85-95°C window strictly.
Workflow Visualization

Workflow Start Reagents (Ar-I, Amine) Complex Catalyst Prep (CuI + Proline + DMSO) Start->Complex Combine Reaction Heating (90°C, 24h, Ar atm) Complex->Reaction Add Base/Substrates Workup Extraction (EtOAc/H2O) Reaction->Workup Complete Conversion Pure Final Product (Column Chrom.) Workup->Pure Isolate

Figure 2: Operational workflow for the synthesis. Note the distinct catalyst pre-complexation step to ensure reproducibility.

Part 5: Troubleshooting & Safety

Common Failure Modes
  • The "Blue" Death: If the reaction mixture turns bright blue/green rapidly, the Cu(I) has oxidized to Cu(II) due to air leakage. The reaction will stall.

    • Fix: Ensure rigorous degassing and use an inert atmosphere (glovebox or Schlenk line).

  • Incomplete Conversion: 4-iodoanisole remains after 24h.

    • Fix: Add 5 mol% more CuI/Ligand (pre-complexed) and push temp to 100°C. Do not exceed 110°C.

Safety Considerations
  • DMSO: Penetrates skin easily, carrying dissolved copper and organics into the bloodstream. Double-gloving (Nitrile) is mandatory.

  • Copper Waste: All aqueous waste must be segregated as heavy metal waste, not poured down the drain.

References

  • Ma, D., et al. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Link (Foundational work on amino acid ligands for Ullmann).

  • Buchwald, S. L., et al. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Primary Amines. Organic Letters. Link (Establishes the CuI/Ligand paradigm).

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. Link (Comprehensive review of mechanism and scope).

  • Sambiagio, C., et al. (2014). Copper-catalysed N-arylation of amines: a review. Organic & Biomolecular Chemistry. Link (Specific review on C-N coupling mechanisms).

Sources

Precision Synthesis of 4-Methoxy-N-methyl-N-phenylaniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) represents a classic yet critical application of the Buchwald-Hartwig amination.[1] As a tertiary arylamine, this molecule serves as a vital intermediate in the development of hole-transport materials (HTMs) for OLEDs and electro-optical tracers.[1]

While traditional Ullmann condensations require harsh temperatures (>180°C) and stoichiometric copper, the Palladium-catalyzed Buchwald-Hartwig protocol offers superior chemoselectivity and yield under milder conditions.[1] This guide details a self-validating protocol for coupling 4-bromoanisole with N-methylaniline , emphasizing the use of dialkylbiaryl phosphine ligands (RuPhos) to overcome steric inhibition at the secondary amine center.[1]

Strategic Reaction Design

Retrosynthetic Logic

The target molecule is an unsymmetrical triarylamine derivative. The most efficient disconnection relies on the C-N bond formation between an electron-rich aryl halide and a secondary aniline.[1]

  • Electrophile: 4-Bromoanisole.[1][2] The para-methoxy group is electron-donating, which can slow oxidative addition compared to electron-deficient arenes.[1] However, it is stable and widely available.

  • Nucleophile: N-Methylaniline.[1][3] As a secondary amine, it presents moderate steric bulk.[1]

  • Catalytic Challenge: Preventing

    
    -hydride elimination (though less relevant here as there are no 
    
    
    
    -hydrogens on the N-methyl group that prevent arylation, but side reactions can occur) and ensuring rapid reductive elimination of the sterically crowded Pd(II) amido complex.
Substrate Selection Table
ComponentRoleSelectionRationale
4-Bromoanisole ElectrophileAryl BromideBromides offer the best balance of reactivity and stability compared to Iodides (unstable) or Chlorides (slow oxidative addition).[1]
N-Methylaniline Nucleophile

Amine
The N-methyl group adds steric bulk, requiring a ligand with a large cone angle.[1]
RuPhos LigandDialkylbiaryl PhosphineSpecifically engineered for secondary amines; bulky cyclohexyl groups facilitate reductive elimination.[1]
NaOtBu BaseAlkoxideStrong enough to deprotonate the Pd-amine complex; compatible with non-base-sensitive substrates.[1]
Toluene SolventNon-polarStandard solvent for non-polar substrates; high boiling point (110°C) allows sufficient thermal energy.

Mechanistic Blueprint

The success of this reaction hinges on the catalytic cycle.[1] For secondary amines, the rate-limiting step is often the reductive elimination of the tertiary amine product from the Palladium center.[1]

Catalytic Cycle Visualization (Graphviz)

BuchwaldHartwigCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromoanisole Coord Amine Coordination (Ar-Pd(NHR)-Br) OxAdd->Coord + N-Methylaniline Deprot Deprotonation by NaOtBu (Pd-Amido Complex) Coord->Deprot + NaOtBu / - NaBr / - HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizes the critical role of the bulky ligand in facilitating the final reductive elimination step.[1]

Optimization Matrix: Ligand & Precatalyst

While older protocols utilize BINAP, modern synthesis prioritizes precatalysts that generate the active Pd(0) species immediately, avoiding the induction period associated with Pd(OAc)₂ or Pd₂(dba)₃.

ParameterMethod A (Recommended) Method B (Legacy) Impact Analysis
Catalyst Source RuPhos Pd G4 (or G3)Pd₂(dba)₃G4 precatalysts are air-stable and ensure 1:1 L:Pd ratio.[1] dba can inhibit the reaction.
Ligand RuPhos BINAPRuPhos is electronically rich (facilitates oxidative addition) and bulky (accelerates reductive elimination).
Loading 0.5 - 1.0 mol%2.0 - 5.0 mol%Modern ligands require significantly lower metal loading.[1]
Time 1 - 4 Hours12 - 24 HoursHigher turnover frequency (TOF) with RuPhos.[1]

Master Experimental Protocol

Objective: Synthesis of 4-methoxy-N-methyl-N-phenylaniline on a 5.0 mmol scale.

Reagents & Stoichiometry[4]
  • 4-Bromoanisole (1.0 equiv): 935 mg (5.0 mmol)

  • N-Methylaniline (1.2 equiv): 643 mg (650 µL, 6.0 mmol)

  • NaOtBu (1.4 equiv): 673 mg (7.0 mmol)

  • RuPhos Pd G4 (1.0 mol%): ~42 mg (Alternatively: Pd(OAc)₂ 11 mg + RuPhos 23 mg)

  • Solvent: Anhydrous Toluene (10 mL, 0.5 M concentration)

Step-by-Step Workflow
  • Inert Setup:

    • Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.

    • Cycle vacuum/Argon (or Nitrogen) three times to remove oxygen. Note: Oxygen poisons the Pd(0) species.

  • Solids Addition:

    • Under a counter-flow of Argon, add RuPhos Pd G4 (42 mg) and NaOtBu (673 mg).

    • Critical: NaOtBu is hygroscopic. Weigh quickly or use a glovebox.

  • Liquids Addition:

    • Add 4-Bromoanisole (935 mg).[1] If liquid at room temp, add via syringe.

    • Add Anhydrous Toluene (10 mL).

    • Add N-Methylaniline (650 µL) via syringe.[1]

  • Reaction:

    • Seal the vessel (Teflon-lined cap).

    • Heat to 100°C in a pre-heated oil block.

    • Stir vigorously (800+ RPM) to ensure mixing of the insoluble base.

    • Monitor: Check TLC after 1 hour (Eluent: 10% EtOAc in Hexanes). The starting bromide spot should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       5% EtOAc in Hexanes. (The product is non-polar).
      
    • Yield Expectation: 85-95% as an off-white solid/oil.[1]

Troubleshooting & Decision Tree

If conversion is low (<50%) after 4 hours, follow this logic path to diagnose the failure mode.

Diagnostic Workflow (Graphviz)

Troubleshooting Start Low Conversion? CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Catalyst Death Orange Clear/Orange (Active Cat) CheckColor->Orange Kinetic Stall Action1 Action: Regrease joints, Switch to BrettPhos Black->Action1 Diagnosis: O2 Leak or Unstable Ligand Action2 Action: Use Cs2CO3, Increase Temp to 110C Orange->Action2 Diagnosis: Halide unreactive or Base degraded

Figure 2: Visual guide for diagnosing reaction stalls based on the visual state of the catalytic mixture.

References

  • Maiti, D., & Buchwald, S. L. (2009). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Journal of the American Chemical Society, 131(5), 1749–1759. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] [Link]

  • PubChem. "4-methoxy-N-methyl-N-phenylaniline Compound Summary."[1][4] National Library of Medicine. [Link]

Sources

Physicochemical & Electrochemical Profile: 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and electrochemical profile of 4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2), a tertiary amine derivative critical in the synthesis of organic electronic materials and oxidative coupling frameworks.[1]

Executive Summary

4-Methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine) is an electron-rich tertiary amine characterized by an asymmetric structure containing a methyl group, a phenyl ring, and a para-methoxyphenyl moiety.[1] Unlike its solid analogue triphenylamine, this compound typically presents as a pale yellow oil at room temperature due to the disruption of crystal packing by the N-methyl substituent.[1]

Its primary utility lies in organic electronics as a hole-transport moiety and in synthetic organic chemistry as a redox-active intermediate.[1] The presence of the electron-donating methoxy group (-OMe) at the para position significantly lowers the oxidation potential compared to the parent N-methyl-N-phenylaniline, making it an ideal candidate for oxidative coupling reactions and hole-injection layers.[1]

Molecular Architecture & Identification[1]

Identifier Details
IUPAC Name 4-Methoxy-N-methyl-N-phenylaniline
CAS Number 55251-46-2
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
SMILES CN(C1=CC=CC=C1)C2=CC=C(OC)C=C2
InChI Key JYNABQRMIKWGTK-UHFFFAOYSA-N
Structure Class Tertiary Arylamine / Anisidine Derivative
Structural Insight

The molecule features a nitrogen center with pyramidal geometry, flattened slightly by conjugation with the two aromatic rings.[1] The p-methoxy group acts as a strong ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-donor, increasing electron density at the nitrogen atom. This electronic push is the causal factor for its enhanced reactivity in electrophilic aromatic substitutions and its utility as a stable radical cation precursor in cyclic voltammetry studies.[1]

Physicochemical Properties

Data aggregated from spectroscopic analysis and computed models.[1]

PropertyValue / DescriptionConfidence Level
Physical State Pale Yellow OilHigh (Experimental)
Melting Point < 25 °C (Liquid at RT)High (Experimental)
Boiling Point ~330 °C (Predicted @ 760 mmHg)Medium (Computed)
Solubility Soluble in CHCl₃, DCM, Toluene, Acetone.[2] Insoluble in H₂O.[1]High (Experimental)
LogP (Octanol/Water) 3.9High (Computed)
pKa (Conjugate Acid) ~5.5 (Est. based on anisidine derivatives)Medium (Inferred)
Appearance Viscous, transparent oil; darkens upon oxidation/air exposure.High (Experimental)

Spectroscopic Characterization

The following NMR data serves as the primary quality control (QC) standard for verifying the identity of synthesized batches.

¹H NMR (400 MHz, CDCl₃)
  • δ 7.25–7.17 (m, 2H): meta-protons of the unsubstituted phenyl ring.[1]

  • δ 7.10 (d, J = 9.0 Hz, 2H): meta-protons of the anisyl ring (ortho to N).

  • δ 6.90 (d, J = 9.0 Hz, 2H): ortho-protons of the anisyl ring (ortho to OMe).

  • δ 6.84–6.76 (m, 3H): ortho/para-protons of the unsubstituted phenyl ring.[1]

  • δ 3.82 (s, 3H): Methoxy group (-OCH₃).

  • δ 3.27 (s, 3H): N-Methyl group (-NCH₃).[1]

¹³C NMR (101 MHz, CDCl₃)
  • Signals (ppm): 156.3 (C-O), 149.7 (C-N), 142.2 (C-N), 128.9, 126.2, 118.3, 115.7, 114.7, 55.5 (OCH₃), 40.5 (NCH₃).

Synthesis Protocol: Palladium-Catalyzed Amination

Objective: Synthesize 4-methoxy-N-methyl-N-phenylaniline via Buchwald-Hartwig cross-coupling. This route is preferred over Ullmann coupling due to milder conditions and higher yields (>95%).[1]

Reaction Pathway

The synthesis couples 4-chloroanisole (or 4-bromoanisole) with N-methylaniline using a Palladium-NHC (N-Heterocyclic Carbene) catalyst system to ensure efficient oxidative addition across the aryl-halide bond.[1]

Synthesis Reagents Reagents: 4-Chloroanisole + N-Methylaniline Catalyst Catalyst System: [Pd(IPr*)(cin)Cl] (1 mol%) KOtBu (Base) Dioxane, 80°C Reagents->Catalyst Mix Intermediate Pd-Amido Complex Catalyst->Intermediate Oxidative Addn. & Transmetallation Product Product: 4-Methoxy-N-methyl- N-phenylaniline (Pale Yellow Oil) Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the synthesis of 4-methoxy-N-methyl-N-phenylaniline.[1]

Step-by-Step Methodology
  • Preparation: In a glovebox (N₂ atmosphere), charge a reaction vial with 4-chloroanisole (1.0 equiv), N-methylaniline (1.1 equiv), and KOtBu (1.2 equiv).

  • Catalyst Addition: Add the Pd-NHC precatalyst (e.g., [Pd(IPr*)(cin)Cl]) at 1.0 mol% loading.[1]

  • Solvent: Add anhydrous 1,4-dioxane (concentration ~0.2 M).

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours. Monitor consumption of 4-chloroanisole via GC-MS or TLC.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite/Silica to remove inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude oil is typically pure enough (>95%) for most applications.[1] If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1) to obtain the pure pale yellow oil.[1]

Electrochemical Properties & Redox Mechanism

This compound acts as a reversible redox mediator.[1] The para-methoxy group stabilizes the radical cation formed upon oxidation, a critical feature for hole-transport materials.[1]

Redox Behavior[1][4][5][6]
  • Process: One-electron oxidation to the radical cation (

    
    ).
    
  • Oxidation Potential (

    
    ):  Lower than triphenylamine (
    
    
    
    V vs SCE) due to the +M (mesomeric) effect of the methoxy group.
  • Stability: The radical cation is stabilized by resonance delocalization onto the phenyl and anisyl rings.[1]

Redox Neutral Neutral Amine (N-Methyl-N-phenyl-p-anisidine) Oxidation - 1 e⁻ (Anodic Oxidation) Neutral->Oxidation RadicalCat Radical Cation (N•+) [Stabilized by -OMe Resonance] Oxidation->RadicalCat RadicalCat->Neutral + 1 e⁻ (Reversible)

Figure 2: Electrochemical redox couple.[1] The reversibility is highly dependent on solvent purity and the absence of nucleophiles.[1]

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.[1][3] Toxic if swallowed (typical of arylamines).[1][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) in the dark. Amines are prone to photo-oxidation, turning from pale yellow to dark brown over time.[1]

  • Spill Protocol: Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]

References

  • Synthesis & Catalysis: Organometallics2014 , 33, 21, 6108–6117.[1] "Versatile and Highly Efficient Precatalysts for C–N Bond Formation."[1]

  • NMR Spectral Data: Royal Society of Chemistry, Supporting Information for Catalytic Amination, 2015 .

  • Chemical Identity (PubChem): 4-methoxy-N-methyl-N-phenylaniline (CID 3735178).[1]

  • Physical State Confirmation: Ghent University, Organic Synthesis Group Reports, Compound 4b.

Sources

Spectroscopic data of 4-methoxy-N-methyl-N-phenylaniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-N-methyl-N-phenylaniline

Executive Summary

4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2 ), also known as N-methyl-N-phenyl-p-anisidine , is a tertiary aromatic amine featuring a central nitrogen atom bonded to a methyl group, a phenyl ring, and a p-methoxyphenyl ring. This structural motif renders the compound electron-rich, making it a valuable intermediate in the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs), electro-optical tracers, and redox-active polymers.

This guide provides a rigorous spectroscopic profile (NMR, MS, IR) and validated synthesis protocols, synthesizing data from high-fidelity sources including The Journal of the American Chemical Society and Green Chemistry.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 4-Methoxy-N-methyl-N-phenylaniline
Common Synonyms N-Methyl-N-phenyl-p-anisidine; N-(4-Methoxyphenyl)-N-methylaniline
CAS Registry Number 55251-46-2
Molecular Formula C

H

NO
Molecular Weight 213.28 g/mol
Physical State Pale yellow to orange oil (at room temperature)
Solubility Soluble in CHCl

, CH

Cl

, Toluene, DMSO; Insoluble in Water

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus chemical shifts (


) obtained in CDCl

. The molecule exhibits distinct signals for the electron-donating methoxy group and the N-methyl group, alongside a characteristic aromatic region.

Table 1:


H NMR Data (400-500 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.21 – 7.25 Multiplet (m)2HAr-H (Phenyl, meta)Overlap with solvent residual can occur; characteristic of N-phenyl ring.
7.10 – 7.13 Doublet (

Hz)
2HAr-H (Anisyl, meta to N)Part of the AA'BB' system of the p-anisidine ring.
6.90 – 6.93 Doublet (

Hz)
2HAr-H (Anisyl, ortho to N)Upfield shift due to electron donation from both N and O atoms.
6.76 – 6.82 Multiplet (m)3HAr-H (Phenyl ortho/para)Includes the para proton of the unsubstituted phenyl ring.
3.81 – 3.85 Singlet (s)3H–OCH

Characteristic methoxy resonance; deshielded by oxygen.
3.26 – 3.30 Singlet (s)3HN–CH

Diagnostic N-methyl singlet; distinct from O-Me.

Technical Note: The chemical shift of the N-methyl group (3.26–3.30 ppm) is diagnostic for tertiary aromatic amines. It appears upfield relative to the methoxy group (3.81–3.85 ppm) due to the lower electronegativity of nitrogen compared to oxygen.

Table 2:


C NMR Data (100 MHz, CDCl

)
Shift (

ppm)
Carbon TypeAssignment
156.3 Quaternary (C

)
C–O (Anisyl C4)
149.8 Quaternary (C

)
C–N (Phenyl C1)
142.3 Quaternary (C

)
C–N (Anisyl C1)
129.0 Methine (CH)Phenyl (C3/C5)
126.2 Methine (CH)Anisyl (C3/C5)
118.4 Methine (CH)Phenyl (C4)
115.8 Methine (CH)Phenyl (C2/C6)
114.8 Methine (CH)Anisyl (C2/C6)
55.5 Methyl (CH

)
–OCH

40.5 Methyl (CH

)
N–CH

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the nitrogen lone pair and the aromatic system.

  • Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization)

  • Molecular Ion (M

    
    ): m/z 213.1 (100% intensity in soft ionization)
    

Fragmentation Pattern (EI):

  • [M]

    
     (m/z 213):  Stable molecular ion.
    
  • [M – CH

    
    ]
    
    
    
    (m/z 198):
    Loss of a methyl group (typically from the methoxy or N-methyl, usually methoxy radical loss is less favorable than simple alkyl cleavage, but in anisidines, [M-15] is common).
  • [M – OCH

    
    ]
    
    
    
    (m/z 182):
    Loss of the methoxy group.

Fragmentation Figure 1: Proposed Mass Spectrometric Fragmentation Pathways M Molecular Ion [M]+ m/z 213 Frag1 [M - CH3]+ m/z 198 M->Frag1 - CH3• Frag2 [M - OCH3]+ m/z 182 M->Frag2 - OCH3•

Infrared (IR) Spectroscopy

Key functional group absorptions observed in the FT-IR spectrum (film/KBr):

  • 2800 – 3000 cm

    
    :  C–H stretching (aromatic and aliphatic). The N-Me C-H stretch often appears around 2810–2820 cm
    
    
    
    .
  • 1590, 1500 cm

    
    :  Aromatic C=C ring stretching. The band at ~1500 cm
    
    
    
    is very strong due to the electron-rich anisyl ring.
  • 1240 – 1250 cm

    
    :  C
    
    
    
    –O–C
    
    
    asymmetric stretching (Anisole ether band).
  • 1340 – 1360 cm

    
    :  C
    
    
    
    –N stretching (Tertiary amine).
  • 1030 cm

    
    :  O–CH
    
    
    
    symmetric stretching.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

The most efficient route to high-purity 4-methoxy-N-methyl-N-phenylaniline is the Palladium-catalyzed cross-coupling of 4-bromoanisole and N-methylaniline.

Reaction Scheme: 4-Bromoanisole + N-Methylaniline + NaOtBu ->[Pd catalyst] Product + NaBr

Protocol:

  • Reagents:

    • 4-Bromoanisole (1.0 equiv, 0.80 mmol)[1]

    • N-Methylaniline (1.05 equiv, 0.84 mmol)

    • Catalyst: Pd

      
      (dba)
      
      
      
      (0.25–1.0 mol%)
    • Ligand: Bulky phosphine (e.g., DTBNpP, XPhos, or DPPF)

    • Base: NaO

      
      Bu (1.4 equiv)[2]
      
    • Solvent: Toluene (anhydrous)

  • Procedure:

    • In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the Pd source, Ligand, and NaO

      
      Bu.[2]
      
    • Add anhydrous Toluene, followed by 4-Bromoanisole and N-Methylaniline.

    • Seal the vial and heat to 80–100 °C for 12–18 hours.

    • Monitor conversion by GC-MS or TLC (Mobile phase: 5% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.[3][4][5] Dilute with diethyl ether.

    • Filter through a pad of silica or Celite to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0%

      
       5% Ethyl Acetate in Hexanes.
      
    • Yield: Typically 93–98% as a pale yellow oil.

Synthesis Figure 2: Buchwald-Hartwig Synthesis Workflow Start Start: 4-Bromoanisole + N-Methylaniline Cat Add Catalyst System: Pd2(dba)3 / Ligand NaOtBu / Toluene Start->Cat Heat Reaction: Heat at 100°C (12-18 Hours) Cat->Heat Workup Workup: Filter (Celite) Concentrate Heat->Workup Purify Purification: Flash Chromatography (5% EtOAc/Hexanes) Workup->Purify Final Product: 4-Methoxy-N-methyl-N-phenylaniline (Pale Yellow Oil) Purify->Final

Technical Discussion & Interpretation

  • Electronic Effects: The methoxy group at the para position of one phenyl ring exerts a strong mesomeric (

    
    ) effect, increasing the electron density of the aromatic system. This shields the ortho protons relative to the nitrogen (6.90 ppm) compared to the meta protons (7.10 ppm).
    
  • Nitrogen Hybridization: The nitrogen atom is

    
     hybridized, allowing for conjugation with both aromatic rings. This planarity (or near-planarity) contributes to the stability of the radical cation formed during oxidation, explaining its use in hole-transport applications.
    
  • Purity Assessment: The presence of a singlet at ~2.8 ppm often indicates unreacted N-methylaniline. A singlet at ~3.7 ppm (distinct from the 3.81 product peak) may indicate unreacted anisole derivatives.

References

  • Organ, M. G., et al. (2006).[6] "Versatile and Highly Efficient Precatalysts for C-N Coupling." Chemistry – A European Journal.[6] (Context: Validated NMR data and synthesis yield).

  • Wolfe, J. P., & Buchwald, S. L. (1997). "Nickel-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society. (Context: Alternative Ni-catalyzed protocol and characterization).

  • PubChem. "Compound Summary for CID 3735178: 4-methoxy-N-methyl-N-phenylaniline."[7] National Center for Biotechnology Information. (Context: CAS verification and MS data).

  • Hoi, K. H., et al. (2011). "Synthesis and X-Ray Structure Determination of Highly Active Pd(II) Complexes." Organometallics. (Context: High-resolution NMR assignments).

Sources

Structural Elucidation & Characterization of 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific physicochemical challenges associated with 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2).

Unlike its solid secondary amine precursors, this tertiary amine often exists as a viscous oil or low-melting solid at room temperature, presenting unique challenges for crystallographic characterization.[1] This guide synthesizes known structural data from closely related analogues with predictive modeling for the target molecule.

Technical Whitepaper | Version 1.0 [1]

Executive Summary: The Crystallization Challenge

4-methoxy-N-methyl-N-phenylaniline is a critical intermediate in the synthesis of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells.[1]

While its secondary amine precursor (4-methoxy-N-phenylaniline) forms stable orthorhombic crystals, the introduction of the N-methyl group dramatically alters the molecular packing.[1] This steric bulk disrupts the planar hydrogen-bonding network (N-H[1]···π), typically lowering the melting point and inducing an amorphous or oily state at standard ambient temperature and pressure (SATP).

This guide provides the physicochemical profile of the molecule, a comparative structural analysis against its crystalline analogues, and a rigorous protocol for handling its characterization.

Physicochemical Profile & Identification

The following data establishes the baseline identity of the target compound, distinguishing it from its secondary amine precursors.

Table 1: Chemical Identity & Properties
PropertySpecification
IUPAC Name 4-methoxy-N-methyl-N-phenylaniline
CAS Registry Number 55251-46-2
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Physical State (SATP) Viscous orange/colorless oil or low-melting solid
Melting Point < 40 °C (Often supercools to oil)
Key NMR Signals (¹H) δ 3.83 (s, 3H, O-Me), δ 3.28 (s, 3H, N-Me) [1]
Electronic Character Electron-rich donor (p-type); prone to oxidation

Structural Prediction: The "Methyl Twist" Effect

Since the target molecule is frequently an oil, its "virtual" crystal structure is best understood by contrasting it with the solved structure of its secondary amine analogue, 4-methoxy-N-phenylaniline.[1]

The Reference Structure (Secondary Amine)

The secondary amine (N-H) crystallizes in the Orthorhombic system (Space group Pccn).

  • Dihedral Angle: The two phenyl rings are twisted relative to each other by approximately 59.9° [2].[2]

  • Stabilization: The lattice is locked by N-H···π interactions, where the amine hydrogen donates to the π-system of a neighbor.

The Target Structure (Tertiary Amine)

Replacing the Hydrogen with a Methyl group (N-Me) introduces two critical structural changes:

  • Loss of H-Bonding: The N-H···π anchor is removed, significantly lowering lattice energy (hence the oily state).

  • Steric Torsion: The methyl group clashes with the ortho-hydrogens of the phenyl rings.[1] To relieve this strain, the phenyl rings must rotate further out of plane.

    • Predicted Consequence: The dihedral angle likely increases (>60°), decoupling the nitrogen lone pair from the π-system slightly. This is advantageous for blue-shifting the absorption but disadvantageous for planar packing.[1]

Visualization of Steric Impact

The following diagram illustrates the structural divergence caused by N-methylation.

MethylEffect SecAmine Secondary Amine (4-methoxy-N-phenylaniline) TertAmine Target: Tertiary Amine (4-methoxy-N-methyl-N-phenylaniline) SecAmine->TertAmine Methylation (Synthetic Step) Mechanism N-H···π Interactions (Lattice Lock) SecAmine->Mechanism Possesses H-Donor Sterics N-Me Steric Clash (Twisted Geometry) TertAmine->Sterics Introduces Me Group Crystal Crystal Lattice (Orthorhombic Pccn) Amorphous Amorphous/Oil Phase (Disordered Packing) Mechanism->Crystal Stabilizes Solid Mechanism->Sterics Loss of H-Bond Sterics->Amorphous Prevents Planar Stacking

Figure 1: Mechanistic pathway showing how N-methylation transitions the material from a crystalline solid to an amorphous oil by disrupting H-bonding and increasing steric bulk.[1]

Experimental Protocol: Characterization Workflow

Because the substance is an oil, standard recrystallization will fail. The following protocol outlines the In-Situ Cryo-Crystallography method required to obtain a single crystal structure for this specific compound.

Synthesis & Purification

Before attempting crystallization, the oil must be chemically pure (>99.5%) to prevent impurity-driven nucleation inhibition.

  • Reaction: Pd-catalyzed Buchwald-Hartwig amination of 4-bromoanisole and N-methylaniline [3].

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate 95:5) followed by vacuum distillation. Note: The product will likely remain an oil.

In-Situ Cryo-Crystallography Protocol

This is the authoritative method for determining the unit cell of liquid amines.[1]

Step-by-Step Methodology:

  • Capillary Loading: Draw the purified oil (4-methoxy-N-methyl-N-phenylaniline) into a thin-walled Lindemann glass capillary (0.3 mm diameter).[1]

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Zone Melting (Optical Heating):

    • Cool the stream to 200 K to freeze the oil into a polycrystal.

    • Use an IR laser or optical heater to melt a "zone" of the solid.

    • Slowly move the heating zone along the capillary to promote the growth of a single grain (Bridgman–Stockbarger technique equivalent).

  • Data Collection: Once a single domain is optically confirmed (extinction under polarized light), cool to 100 K and collect X-ray diffraction data immediately.

Characterization Logic Flow

Workflow Start Crude Reaction Mixture Purify Flash Chromatography (>99% Purity) Start->Purify CheckState Physical State Check (at 25°C) Purify->CheckState Solid Standard Recrystallization (EtOH/Hexane) CheckState->Solid If Solid Liquid Viscous Oil CheckState->Liquid If Oil (Likely) XRD Single Crystal XRD (Mo Kα Source) Solid->XRD Cryo In-Situ Cryo-Crystallography (Capillary Zone Melting) Liquid->Cryo Cryo->XRD Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Figure 2: Decision tree for the structural characterization of 4-methoxy-N-methyl-N-phenylaniline.

Application Context: Why "Amorphous" Matters

While crystallographers struggle with the oily nature of 4-methoxy-N-methyl-N-phenylaniline, this property is highly valued in Organic Electronics .[1]

  • Hole Transport Materials (HTM): In OLEDs, crystallization within the thin film leads to grain boundaries, which act as charge traps and cause device failure.

  • The "Methyl" Advantage: The very steric twist that prevents easy crystallization ensures that films made from derivatives of this molecule remain amorphous and smooth, improving device longevity.

  • Design Rule: Researchers use this molecule as a "disorder-inducing" core.[1] To increase the glass transition temperature (

    
    ) while maintaining the amorphous state, this core is often dimerized (e.g., into TPD analogues) rather than used as a monomer.[1]
    

References

  • Synthesis & NMR Characterization

    • Source: Organometallics (ACS Publications). "Yield: 96%; 1H NMR (300 MHz, CDCl3): δ 7.25–7.17 (m, 2H), 3.83 (s, 3H), 3.28 (s, 3H)."[1][3]

    • Link:[1]

  • Analogue Crystal Structure (Secondary Amine)

    • Title: 4-Methoxy-N-phenylaniline.[1][4]

    • Source: IUCr / PMC (NIH).
    • Data: Orthorhombic, Pccn, Dihedral angle 59.9°.
    • Link:[1]

  • Catalytic Amination Protocols

    • Title: Nickel-Catalyzed Amination of Aryl Chlorides.[1]

    • Source: Journal of the American Chemical Society.[5]

    • Link:[1]

Sources

Beyond the Formula: Structural Elucidation and IUPAC Nomenclature of C14H15NO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug discovery, a molecular formula is merely a starting point. The formula C14H15NO represents a classic "chemical homonym"—a single string of atoms that can describe vastly different chemical realities. Depending on the atomic connectivity and spatial arrangement, C14H15NO can be a chiral auxiliary used in asymmetric synthesis, a secondary amine intermediate for pharmaceuticals, or a radical scavenger.

This guide moves beyond simple definitions to provide a rigorous framework for determining the IUPAC name and structural identity of C14H15NO. We will dissect the three most scientifically significant isomers, analyze their nomenclature under IUPAC Blue Book rules, and provide a self-validating analytical protocol to distinguish them in the laboratory.

Core Analysis: Decoding the Formula

Before assigning a name, we must understand the structural constraints imposed by the formula.

Degree of Unsaturation (DoU)

The first step in any structural elucidation is calculating the Degree of Unsaturation (also known as Double Bond Equivalent, DBE).


[1]

For C14H15NO :


[1]

Interpretation: A DoU of 8 is chemically significant.[2] Since a benzene ring contributes 4 degrees of unsaturation (1 ring + 3


 bonds), a DoU of 8 strongly suggests the presence of two aromatic rings . The remaining atoms (C2H5NO excluding the rings) must form the linker or functional groups connecting these rings.
The Structural Candidates

Based on the DoU and common medicinal chemistry scaffolds, we identify three primary isomers:

CandidateStructural ClassKey FeaturePrimary Application
Isomer A Amino Alcohol2 Chiral CentersChiral auxiliary, ligand synthesis
Isomer B Secondary AmineEther LinkageDye/Drug intermediate
Isomer C HydroxylamineN-O BondPolymerization inhibitor

Detailed Nomenclature & Case Studies

Case Study A: The Stereochemical Challenge

Compound: (1R,2S)-2-amino-1,2-diphenylethanol CAS: 23190-16-1[1][3][4][5]

This molecule is the most complex of the set due to stereoisomerism. It contains two chiral centers, meaning the IUPAC name must define the absolute configuration.

  • Principal Functional Group: Alcohol (-OH) takes priority over Amine (-NH2).[1] Suffix = -ol.[1]

  • Parent Chain: Ethane (2 carbons).

  • Numbering: The carbon attached to the -OH gets position 1.[1]

  • Stereochemistry (Cahn-Ingold-Prelog):

    • C1 (with OH): Oxygen is priority #1. The Carbon attached to N is #2. Phenyl is #3. H is #4.[6][7]

    • C2 (with NH2): Nitrogen is priority #1. The Carbon attached to O is #2. Phenyl is #3.[6] H is #4.[6][7]

Final IUPAC Name: (1R,2S)-2-amino-1,2-diphenylethan-1-ol [1]

Technical Note: In older literature, you may see "Erythro-2-amino-1,2-diphenylethanol."[1] However, IUPAC recommends explicit (R/S) designation for precision in drug development.

Case Study B: The Functional Group Priority

Compound: N-Benzyl-4-methoxyaniline CAS: 17377-95-6[1][7][8][9]

Here, the challenge is determining the parent structure. Is it a derivative of aniline or benzylamine?

  • Rule: The parent structure is usually the one with the highest priority functional group or the most complex ring system. IUPAC allows N-substituted derivatives.[1][6][7][8][10][11][12]

  • Analysis: The molecule is a secondary amine. One side is a benzyl group; the other is a 4-methoxyphenyl group.[1][7]

  • Systematic Naming:

    • Parent: Aniline (benzenamine).

    • Substituents: A benzyl group on the Nitrogen and a methoxy group at position 4 (para).

    • Alternative Parent: Methanamine (methylamine) with N-phenyl and 1-phenyl substituents.[1][6]

Preferred IUPAC Name: N-benzyl-4-methoxyaniline (Systematic: N-(4-methoxyphenyl)-1-phenylmethanamine)[1]

Analytical Workflow: The Deconvolution Protocol

When presented with a vial labeled "C14H15NO," you cannot rely on the formula alone. Use this decision tree to validate the identity.

The Logic of Differentiation

Isomer_Differentiation Start Unknown Sample C14H15NO IR_Step Step 1: IR Spectroscopy Look for O-H / N-H stretch Start->IR_Step Broad_OH Broad band 3200-3500 cm-1 (Alcohol/Hydroxyl) IR_Step->Broad_OH Strong OH Sharp_NH Sharp band ~3300 cm-1 (Amine only) IR_Step->Sharp_NH Weak/Sharp NH NMR_Step Step 2: 1H NMR Check Aliphatic Region (3-5 ppm) Broad_OH->NMR_Step Methoxy_Check Check for O-Me Singlet ~3.7 ppm Sharp_NH->Methoxy_Check Chiral_Coupling Two doublets (CH-CH) coupling ~4-5 ppm NMR_Step->Chiral_Coupling Splitting Singlet_CH2 Singlet (CH2) ~3.5-4.5 ppm NMR_Step->Singlet_CH2 No Splitting Result_A ID: 2-Amino-1,2-diphenylethanol (Chiral Centers) Chiral_Coupling->Result_A Result_C ID: N,N-Dibenzylhydroxylamine (No Methoxy, CH2 signals) Singlet_CH2->Result_C Result_B ID: N-Benzyl-4-methoxyaniline (Methoxy Signal Present) Methoxy_Check->Result_B Yes

Figure 1: Analytical decision tree for distinguishing major C14H15NO isomers.

Quantitative Comparison (1H NMR Data)
Feature(1R,2S)-2-Amino-1,2-diphenylethanolN-Benzyl-4-methoxyaniline
Aliphatic Protons Two Doublets (CH-CH system) at

4.0 - 5.0 ppm
Singlet (CH2) at

4.3 ppm
Methoxy Group AbsentSinglet (OCH3) at

3.7 ppm
Exchangeable H 3H (OH + NH2)1H (NH)
Aromatic Region 10H (Multiplet)9H (Multiplet, distinct para pattern)

Synthesis & Metabolic Context[1][13]

Understanding how these molecules are formed reinforces the naming logic.

Pathway Visualization[1]

Synthesis_Pathways Benzoin Benzoin (C14H12O2) ReductiveAmination Reductive Amination Benzoin->ReductiveAmination + NH3 / H2 Anisidine p-Anisidine (4-Methoxy-aniline) Substitution Nucleophilic Substitution Anisidine->Substitution + Benzyl Chloride BenzylCl Benzyl Chloride TargetA (1R,2S)-2-amino-1,2-diphenylethanol (C14H15NO) ReductiveAmination->TargetA TargetB N-Benzyl-4-methoxyaniline (C14H15NO) Substitution->TargetB

Figure 2: Synthetic origins of the two primary C14H15NO isomers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22243, 2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519413, N-Benzyl-4-methoxyaniline. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-Benzyl-p-anisidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Favre, H. A., & Powell, W. H. (Eds.). (2013).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.

Sources

Technical Profile: 4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2), a critical tertiary amine intermediate used primarily in organometallic catalysis research and organic electronic materials development.

Content Type: Technical Monograph & Experimental Guide Audience: Synthetic Chemists, Materials Scientists, and Process Development Engineers

Executive Summary & Chemical Identity

CAS 55251-46-2 , systematically known as 4-Methoxy-N-methyl-N-phenylaniline (or N-methyl-N-phenyl-p-anisidine), is an unsymmetrical tertiary amine.[1] Unlike simple anilines, this molecule serves a dual role in modern chemical research:

  • Catalytic Benchmark: It is a standard "challenge substrate" for evaluating the efficacy of next-generation Palladium (Pd) catalysts in Buchwald-Hartwig C-N cross-coupling reactions. Its steric bulk and electronic properties (electron-rich methoxy group) make it an ideal model for optimizing catalyst turnover numbers (TON).

  • OLED Precursor: It represents the fundamental structural motif of Triarylamine Hole Transport Materials (HTMs) used in Organic Light-Emitting Diodes (OLEDs). Its nitrogen center, flanked by aryl rings, facilitates radical-cation stability, a prerequisite for hole mobility.

Physicochemical Properties Table[2][3]
PropertyValue
Chemical Name 4-Methoxy-N-methyl-N-phenylaniline
CAS Number 55251-46-2
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Appearance Viscous pale-yellow oil or low-melting solid (purity dependent)
Solubility Soluble in DCM, Chloroform, Toluene, Ethyl Acetate; Insoluble in Water
SMILES CN(C1=CC=CC=C1)C2=CC=C(OC)C=C2
Electronic Character Electron-rich (Donor-Acceptor systems)

Mechanistic Insight: Synthesis & Catalytic Utility

The primary relevance of CAS 55251-46-2 lies in its synthesis via Buchwald-Hartwig Amination . Understanding this pathway is crucial for researchers using this molecule to benchmark new ligand systems.

The Catalytic Cycle (Mechanism of Synthesis)

The formation of the C-N bond involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical to prevent


-hydride elimination and ensure reductive elimination of the sterically hindered tertiary amine.

Key Mechanistic Steps:

  • Oxidative Addition: Pd(0) inserts into the Aryl Halide (e.g., 4-bromoanisole).

  • Amine Coordination: N-methylaniline binds to the Pd(II) center.

  • Deprotonation: A strong base (NaOtBu) removes the amine proton.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

Visualization: Catalytic Pathway

The following diagram illustrates the optimized synthesis pathway often cited in literature for high-yield production of CAS 55251-46-2.

G Start Precursors (4-Bromoanisole + N-Methylaniline) Inter Pd(II) Intermediate (Oxidative Addition Complex) Start->Inter + Pd(0) Cat Catalyst System Pd(OAc)2 + Phosphine Ligand (e.g., BINAP or IPr*OMe) Cat->Inter Ligand Stabilization Base Base Activation (NaOtBu / Toluene) Inter->Base Amine Coordination Product Target Molecule CAS 55251-46-2 Base->Product Reductive Elimination (-HBr salt)

Caption: Buchwald-Hartwig Cross-Coupling Pathway for the synthesis of CAS 55251-46-2, highlighting the critical role of ligand stabilization.

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis (Standard Benchmarking)

Objective: Synthesize CAS 55251-46-2 with >95% purity.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • N-Methylaniline (1.2 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • Ligand: rac-BINAP or IPr* (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon. Why? Pd(0) species are sensitive to oxidation, which kills the catalytic cycle.

  • Charging: Add Pd(OAc)₂, Ligand, and NaOtBu under Argon flow.

  • Solvation: Add anhydrous toluene, followed by 4-Bromoanisole and N-Methylaniline via syringe.

  • Reaction: Seal the tube and heat to 80–100°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The product will be less polar than the secondary amine starting material but distinct from the bromide.

  • Workup: Cool to RT, dilute with diethyl ether, and filter through a celite pad to remove Pd black and salts.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.

    • Note: Tertiary amines can streak on silica. Pre-treat the column with 1% Triethylamine if streaking occurs.

Protocol B: Analytical Validation (Self-Validating System)

Confirm identity using the following NMR signature derived from literature standards.

¹H NMR (300 MHz, CDCl₃):

  • δ 7.25–7.17 (m, 2H): Phenyl ring meta-protons.

  • δ 7.15–7.06 (m, 2H): Anisole ring meta-protons.

  • δ 6.95–6.88 (m, 2H): Phenyl ring ortho/para protons.

  • δ 6.84–6.76 (m, 3H): Overlapping aromatic signals.

  • δ 3.83 (s, 3H): Methoxy group (-OCH₃) . Distinct singlet, key identifier.

  • δ 3.28 (s, 3H): N-Methyl group (-NCH₃) . Distinct singlet, diagnostic for tertiary amine formation.

Applications in Materials Science (OLEDs)

While often used as a synthesis model, the structural core of CAS 55251-46-2 is fundamental to Hole Transport Layers (HTL) .

  • Mechanism of Function: The nitrogen lone pair allows the molecule to form a stable radical cation (

    
    ) upon oxidation. This "hole" hops between molecules under an electric field.
    
  • Structural Logic: The N-methyl and phenyl groups provide steric bulk that prevents tight

    
    -
    
    
    
    stacking. In OLEDs, this prevents crystallization (which kills device longevity) while maintaining amorphous film stability.

OLED cluster_0 OLED Device Architecture Anode Anode (ITO) HTL Hole Transport Layer (Triarylamine Derivatives) Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport (Radical Cation Hopping) Cathode Cathode (Metal) Cathode->EML Electron Injection Molecule CAS 55251-46-2 (Structural Core) Molecule->HTL Precursor / Model

Caption: The role of arylamine motifs (like CAS 55251-46-2) in the charge transport mechanism of OLED devices.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine, which leads to darkening (N-oxide formation).

  • PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of vapors; use a fume hood.

References

  • ACS Organometallics : [Pd(IPrOMe)(cin)Cl]: A Versatile Catalyst for C–N and C–C Bond Formation*. (Contains specific yield and NMR characterization for CAS 55251-46-2).

  • PubChem : Compound Summary for CAS 55251-46-2 (4-Methoxy-N-methyl-N-phenylaniline).

  • Royal Society of Chemistry (RSC) : Supplementary Data for Mechanochemical Synthesis of Amines. (Provides alternative synthesis routes and spectral data).

  • GuideChem : Chemical Properties and Safety Data for 4-Methoxy-N-methyl-N-phenylaniline.

Sources

Advanced Synthetic Methodologies for (4-Methoxy-phenyl)-methyl-phenyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS 55251-46-2 | Technical Guide for Research & Development

Executive Summary & Strategic Analysis

(4-Methoxy-phenyl)-methyl-phenyl-amine (also known as 4-methoxy-N-methyl-N-phenylaniline) is a critical tertiary amine scaffold used extensively in the development of hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs) and as a redox shuttle in electrochemical systems. Its electron-rich nature, driven by the p-methoxy substituent, makes it highly susceptible to oxidation, requiring rigorous synthetic control to prevent degradation to radical cations (Wurster’s blue type species) during isolation.

This guide details two distinct synthetic pathways selected for their reliability and relevance to drug discovery and materials science:

  • The Precision Route (Buchwald-Hartwig): A Palladium-catalyzed C-N coupling ideal for small-scale, high-purity library generation.

  • The Scalable Route (Stepwise Alkylation): A classical approach utilizing Ullmann coupling followed by N-methylation, suitable for larger gram-scale batches where catalyst cost is a constraint.

Retrosynthetic Logic

The synthesis is best approached by disconnecting the C-N bonds. The choice of pathway depends on the availability of the starting secondary amine versus the aryl halide.

Retrosynthesis Target (4-Methoxy-phenyl)-methyl-phenyl-amine (Target Molecule) NodeA Pathway A: C-N Coupling (Buchwald-Hartwig) Target->NodeA Disconnection 1 NodeB Pathway B: N-Alkylation (Classical Stepwise) Target->NodeB Disconnection 2 PrecursorA1 N-Methylaniline NodeA->PrecursorA1 PrecursorA2 4-Bromoanisole NodeA->PrecursorA2 PrecursorB1 4-Methoxy-N-phenylaniline (Secondary Amine) NodeB->PrecursorB1 PrecursorB2 Methyl Iodide (MeI) NodeB->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary disconnections. Pathway A installs the aryl group on a pre-methylated amine. Pathway B methylates a pre-formed diarylamine.

Method A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: High purity, library synthesis, avoiding toxic alkylating agents. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Reagents & Materials
ComponentSpecificationRole
Aryl Halide 4-Bromoanisole (1.0 equiv)Electrophile
Amine N-Methylaniline (1.2 equiv)Nucleophile
Catalyst Pd(OAc)₂ (2 mol%) or [Pd(IPr*OMe)(cin)Cl]Palladium Source
Ligand RuPhos or BINAP (4 mol%)Steric bulk/Electron richness
Base NaOtBu (1.4 equiv)Deprotonation
Solvent Toluene or 1,4-Dioxane (Anhydrous)Medium
Step-by-Step Protocol
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or Schlenk tube and cool under a stream of argon.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) to the flask. Add anhydrous toluene (5 mL/mmol). Stir at room temperature for 5 minutes to generate the active catalyst species (often indicated by a color change to deep orange/red).

    • Expert Note: If using the advanced NHC-Pd catalyst [Pd(IPr*OMe)(cin)Cl], no pre-complexation is needed; add directly.

  • Substrate Addition: Add 4-Bromoanisole (1.0 equiv), N-Methylaniline (1.2 equiv), and NaOtBu (1.4 equiv) to the reaction vessel.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide spot (high Rf) should disappear.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

Expected Yield: 92–96%

Method B: Classical Stepwise Synthesis (Ullmann + Methylation)

Best for: Large-scale synthesis, low cost, when Pd catalysts are unavailable. Caution: Requires the use of Methyl Iodide (highly toxic/carcinogenic).

Phase 1: Synthesis of Secondary Amine (4-Methoxy-N-phenylaniline)

Note: This intermediate is commercially available but can be synthesized cheaply.

  • Coupling: React 4-anisidine (1.0 equiv) with iodobenzene (1.2 equiv) using CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2.0 equiv) in DMSO at 90°C.

  • Isolation: Extract with ethyl acetate, wash with water/brine, and recrystallize from ethanol.

Phase 2: N-Methylation to Target
  • Deprotonation: In a flame-dried flask under argon, dissolve 4-Methoxy-N-phenylaniline (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Evolution of H₂ gas will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution turns anion-colored (often dark green or brown).

  • Alkylation: Add Methyl Iodide (MeI, 1.1 equiv) dropwise via syringe.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract into diethyl ether (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 98:2).

Expected Yield: 85–89% (over two steps).

Characterization & Data Validation

The following data confirms the structure of the tertiary amine product. Note the distinct shift of the N-Methyl group compared to the secondary amine precursor.

Physical State: Yellow viscous oil (may solidify upon prolonged standing at -20°C).

Spectroscopic MethodData PointsInterpretation
¹H NMR (300 MHz, CDCl₃)δ 7.25–7.17 (m, 2H)Phenyl meta protons
δ 7.15–7.06 (m, 2H)Phenyl ortho protons
δ 6.95–6.88 (m, 2H)Anisyl ortho protons
δ 6.84–6.76 (m, 3H)Phenyl para + Anisyl meta
δ 3.83 (s, 3H)-OCH₃ (Methoxy group)
δ 3.28 (s, 3H)-NCH₃ (N-Methyl group)
¹³C NMR (101 MHz, CDCl₃)δ 55.5 Methoxy carbon
δ 40.5 N-Methyl carbon
δ 156.3 C-O (Ipso aromatic)
δ 149.7 C-N (Ipso aromatic)

Key Validation Check:

  • The appearance of the singlet at 3.28 ppm (3H) confirms tertiary methylation.

  • Absence of a broad singlet at ~5.5 ppm confirms full consumption of the secondary amine (N-H).

Troubleshooting & Optimization

Oxidation Sensitivity (The "Wurster's Blue" Problem)

Triarylamine and diarylalkylamine derivatives are electrochemically active.

  • Symptom: The crude reaction mixture turns deep blue or green upon exposure to air/silica.

  • Cause: Formation of the radical cation via air oxidation on acidic silica gel.

  • Solution: Pre-treat the silica gel column with 1% Triethylamine (Et₃N) in Hexane before loading the sample. This neutralizes acidic sites and prevents oxidative degradation during purification.

Catalyst Poisoning (Method A)
  • Symptom: Reaction stalls at <50% conversion.

  • Cause: Coordination of the amine product to Pd, or oxidation of the phosphine ligand.

  • Solution: Ensure the amine starting material is distilled (if liquid) or recrystallized (if solid) to remove oxidized impurities. Switch to RuPhos , which is specifically designed to prevent amine-binding inhibition in Pd-catalysis.

References

  • Buchwald-Hartwig Coupling (Specialized NHC Catalyst): Organometallics 2013 , 32, 24, 7292–7305. "Synthesis of [Pd(IPr*OMe)(cin)Cl] and Its Application in C-N Bond Formation."

  • General Buchwald Protocol (RuPhos): Journal of the American Chemical Society2008 , 130, 41, 13552–13554. "A Universal Catalyst for the Amination of Aryl Halides."

  • Classical N-Alkylation of Diarylamines: Journal of the Chemical Society C1969 , 217-219. "A rapid method of N-alkylation of amines."

  • Characterization Data (NMR Verification): ACS Publications, Supporting Information for Organometallics2013 , 32, 7292.

Comprehensive Characterization Profile: N-(4-methoxyphenyl)-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Characterization Guide Audience: Researchers, Medicinal Chemists, and Material Scientists (OLED/Perovskite) Focus: Structural Validation, Purity Profiling, and Functional Redox Assessment

Executive Summary & Chemical Identity

N-(4-methoxyphenyl)-N-methylaniline (CAS: 55251-46-2 ) is a tertiary amine structurally positioned between simple arylamines and complex triarylamine hole-transport materials (HTMs). Unlike its secondary amine precursor (N-methyl-p-anisidine), this molecule lacks an N-H bond, rendering it chemically distinct in oxidative stability and electrochemical behavior.

It serves as a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and as a model redox mediator in bio-electrochemical systems. Its characterization requires a rigorous distinction from its precursors, specifically the secondary amine, which acts as a hole-trap impurity in electronic applications.

Core Chemical Profile
PropertySpecification
IUPAC Name 4-methoxy-N-methyl-N-phenylaniline
CAS Number 55251-46-2
Molecular Formula

Molecular Weight 213.28 g/mol
Physical State Viscous Yellow Oil (Standard Purity)
Solubility Soluble in DCM, Chloroform, THF, Acetonitrile; Insoluble in Water
Key Impurities N-methylaniline, 4-bromoanisole, N-methyl-p-anisidine

Structural Characterization (The Identity Pillar)[1][2]

Accurate identification relies on distinguishing the N-methyl and O-methyl resonances and confirming the tertiary amine structure (absence of N-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary tool to confirm the N-methylation state and the integrity of the p-anisidine ring.

Protocol: Dissolve ~10 mg of sample in 0.6 mL of


. Acquire spectra at 298 K.

Expected


H NMR Data (400 MHz, 

):
| Moiety | Shift (

, ppm) | Multiplicity | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | Ar-H (Anisole) | 7.05 – 7.10 | Doublet (

Hz) | 2H | Ortho to Nitrogen (shielded by OMe) | | Ar-H (Anisole) | 6.85 – 6.90 | Doublet (

Hz) | 2H | Ortho to Methoxy (shielded by OMe) | | Ar-H (Phenyl) | 7.20 – 7.30 | Multiplet | 2H | Meta protons (Phenyl) | | Ar-H (Phenyl) | 6.90 – 7.00 | Multiplet | 3H | Ortho/Para protons (Phenyl) | | O-

| 3.80 | Singlet | 3H | Deshielded by Oxygen (Diagnostic) | | N-

| 3.28 | Singlet | 3H | Diagnostic for Tertiary Amine |

Critical Validation Check:

  • Absence of Broad Singlet: A broad peak at

    
     3.5–5.0 ppm indicates residual N-H from the secondary amine precursor (N-methyl-p-anisidine), signaling incomplete alkylation.
    
  • Integration Ratio: The ratio of O-Me to N-Me integrals must be exactly 1:1. Deviation suggests contamination with N,N-dimethylaniline or anisole derivatives.

Mass Spectrometry (MS)

Rationale: Confirms molecular weight and fragmentation pattern characteristic of the ether and amine functionalities.

  • Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Parent Ion (

    
    ):  m/z 213.1.
    
  • Key Fragments (EI):

    • 
       198 (
      
      
      
      ): Loss of methyl group (common in anisoles).
    • 
       106/107: N-methylaniline fragment.
      

Purity & Impurity Profiling (The Trust Pillar)

In optoelectronic applications, purity >99.5% is required to prevent charge trapping. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying trace precursors.

HPLC Method

System: Agilent 1200/1260 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient Protocol:

  • 0-2 min: Isocratic 40% B (Equilibration).

  • 2-15 min: Linear gradient to 95% B (Elution of non-polars).

  • 15-20 min: Isocratic 95% B (Wash).

Detection:

  • 254 nm: General aromatic detection.

  • 300 nm: Specific for the conjugated amine-anisole system (enhanced sensitivity for the target vs. simple anilines).

Impurity Markers:

  • Early Eluter: N-methylaniline (more polar).

  • Late Eluter: Bis(4-methoxyphenyl)amine (if formed via side reaction).

Functional Characterization (The Performance Pillar)

For drug development and materials science, the redox stability of the amine is paramount. This molecule undergoes a reversible one-electron oxidation to form a radical cation.

Cyclic Voltammetry (CV)

Rationale: To determine the HOMO energy level and the reversibility of the redox couple (


).

Experimental Setup:

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M NaCl) or Ag/Ag+ (non-aqueous).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM) or Acetonitrile.
    
  • Standard: Ferrocene (

    
    ) added internally after the first run.
    

Workflow Diagram:

CV_Protocol Start Sample Prep (1 mM Analyte in DCM) Degas Deoxygenate (N2 purge, 5 min) Start->Degas Scan1 Blank Scan (Electrolyte only) Degas->Scan1 Scan2 Analyte Scan (-0.2V to +1.2V) Scan1->Scan2 FcAdd Add Ferrocene (Internal Std) Scan2->FcAdd Check i_pc / i_pa ≈ 1? Scan2->Check Reversibility? Calc Calculate E_HOMO vs Vacuum FcAdd->Calc Check->Degas No (Repolish) Check->Calc Yes (Stable)

Caption: Step-by-step electrochemical characterization workflow ensuring redox stability verification.

Data Interpretation:

  • Oxidation Potential (

    
    ):  Typically observed around +0.70 V vs. Ag/AgCl.
    
  • Reversibility: The ratio of cathodic to anodic peak current (

    
    ) should approach 1.0. A ratio < 0.8 indicates instability of the radical cation, likely due to coupling reactions at the para-position of the phenyl ring (benzidine rearrangement).
    
  • HOMO Calculation:

    
    .
    

Mechanistic Insight

The chemical stability of N-(4-methoxyphenyl)-N-methylaniline is governed by the electron-donating methoxy group, which stabilizes the radical cation formed during oxidation.

Resonance Neutral Neutral Amine (Stable Oil) Oxidation - e⁻ (Oxidation) Neutral->Oxidation Radical Radical Cation (N•+) Oxidation->Radical Resonance Resonance Stabilization (via OMe group) Radical->Resonance Spin Delocalization

Caption: Redox mechanism showing the generation of the radical cation and its stabilization by the methoxy substituent.

References

  • Synthesis & Properties: Iowa State University Digital Repository. "Electrophilic Attack of Iminoalkynes Followed by Ring Closure to Synthesize Substituted Isoquinolines." (Describes isolation as yellow oil and NMR data).

  • Electrochemical Context: ResearchGate. "Cyclic voltammograms during the electrochemical synthesis of poly-N-methylaniline." (Provides baseline protocols for N-methylaniline derivatives).

  • Structural Data: PubChem. "4-methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2)." (Confirming tertiary structure and identifiers).

  • General Characterization: Sigma-Aldrich. "4-Methoxy-N-methylaniline (Secondary Amine Precursor Data for Comparison)."[1]

Sources

Computational Elucidation of 4-Methoxy-N-methyl-N-phenylaniline: A Protocol for Electronic Structure Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the theoretical characterization of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2).[1] As a tertiary aromatic amine featuring both an electron-donating methoxy group and an N-methyl substituent, this molecule serves as a critical model for two distinct fields: organic electronics (as a hole-transport material scaffold) and medicinal chemistry (as a metabolic substrate for N-dealkylation).[1]

This document details a self-validating computational protocol using Density Functional Theory (DFT) to predict the electronic structure, redox properties, and metabolic liabilities of this compound.

Chemical Identity and Structural Significance[1][2][3]

The molecule, often referred to as N-methyl-N-phenyl-p-anisidine , consists of a central nitrogen atom bonded to a methyl group, a phenyl ring, and a p-methoxyphenyl (anisyl) ring.[1]

PropertySpecification
IUPAC Name 4-methoxy-N-methyl-N-phenylaniline
CAS Number 55251-46-2
Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Physical State Pale yellow oil / Low-melting solid
Electronic Class Electron-rich tertiary amine (Donor)

Significance:

  • Hole Transport: The triphenylamine core is the gold standard for hole-transport materials (HTMs) in OLEDs.[1] The methoxy group raises the Highest Occupied Molecular Orbital (HOMO), facilitating oxidation to the radical cation.

  • Metabolic Probe: The N-methyl group is a prime site for oxidative N-demethylation by Cytochrome P450 enzymes (specifically CYP2B6 and CYP2C19), making it a useful probe for metabolic stability studies.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, utilizing the B3LYP hybrid functional for ground state geometry and CAM-B3LYP for excited states to correct for charge-transfer errors.[1]

Step 1: Conformational Analysis

The flexibility of the N-methyl group and the rotation of the phenyl rings requires a global minimum search.[1]

  • Method: Monte Carlo conformational search using the MMFF94 force field.[1]

  • Objective: Identify the lowest energy conformer where the lone pair of the nitrogen is optimally conjugated with the

    
    -system of the aromatic rings (typically a "propeller" twist).
    
Step 2: Geometry Optimization (DFT)
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311++G(d,p) (Includes diffuse functions for the lone pair electrons).

  • Solvent Model: IEFPCM (Solvent: Dichloromethane,

    
    ) to mimic electrochemical environments.
    
  • Validation: Frequency calculation must yield zero imaginary frequencies .

Step 3: Excited State & Spectral Prediction (TD-DFT)[1]
  • Functional: CAM-B3LYP (Coulomb-Attenuating Method) is required.[1] Standard B3LYP underestimates charge-transfer excitation energies.[1]

  • States: Calculate the first 10 singlet excited states (

    
    ).
    
Workflow Visualization

ComputationalWorkflow Start Input Structure (C14H15NO) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck Electronic Electronic Structure (HOMO/LUMO, MEP) FreqCheck->Electronic Yes Refine Refine Structure FreqCheck->Refine No TDDFT Spectral Prediction (TD-DFT: CAM-B3LYP) Electronic->TDDFT Refine->GeomOpt

Figure 1: Standardized computational workflow for characterizing the electronic structure of tertiary aromatic amines.

Predicted Electronic Profile

Based on the structural substituents (Hammett parameters:


 for -OMe is -0.27, indicating strong donation), the following electronic properties are predicted for the optimized structure.
ParameterPredicted ValuePhysical Interpretation
HOMO Energy -5.0 to -5.2 eV High-lying HOMO due to OMe donation.[1] Easily oxidized; good hole donor.[1]
LUMO Energy -1.4 to -1.6 eV High-lying LUMO; electron injection is difficult.[1]
Band Gap (

)
~3.6 eV Material is transparent in the visible region (colorless/pale yellow).
Dipole Moment 1.8 - 2.2 Debye Moderate polarity; soluble in DCM, Chloroform, Acetone.
Ionization Potential ~5.1 eV Matches work function of ITO/PEDOT:PSS anodes in OLEDs.

Mechanistic Insight: The nitrogen lone pair is delocalized into the phenyl and anisyl rings. The para-methoxy group further destabilizes the HOMO via resonance (+M effect), making the radical cation (formed upon oxidation) more stable than that of unsubstituted N-methyl-diphenylamine.[1]

Biological Context: Metabolic Stability

For drug development professionals, this molecule represents a "structural alert" for metabolic instability. The N-methyl group on an aromatic amine is a classic substrate for oxidative N-demethylation.[1]

Metabolic Pathway:

  • 
    -Hydroxylation:  CYP450 enzymes (primarily CYP2B6) insert an oxygen at the N-methyl carbon.[1]
    
  • Carbinolamine Intermediate: An unstable intermediate is formed.[1]

  • Collapse: The intermediate spontaneously collapses to release Formaldehyde (

    
    ) and the secondary amine (4-methoxy-N-phenylaniline).[1]
    

MetabolicPathway Parent Parent Drug (N-Me-N-Ph-Anisidine) Intermed Carbinolamine Intermediate Parent->Intermed  alpha-Hydroxylation CYP CYP2B6 / CYP2C19 [O] CYP->Intermed Metabolite Secondary Amine (4-Methoxy-N-phenylaniline) Intermed->Metabolite  Spontaneous  Collapse Byproduct Formaldehyde (HCHO) Intermed->Byproduct

Figure 2: Predicted Phase I metabolic pathway mediated by Cytochrome P450 enzymes.

References

  • Synthesis & Properties: Liu, Y., et al. (2022).[2] "Versatile and Highly Efficient trans-[Pd(NHC)Cl2(DMS/THT)] Precatalysts for C−N and C−C Coupling Reactions in Green Solvents." European Journal of Organic Chemistry.[1][2]

  • Metabolic Mechanisms: Rittenbach, K. A., et al. (2005).[3] "Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 Enzymes." Drug Metabolism and Disposition.

  • Structural Analogs: Efil, K., & Bekdemir, Y. (2014). "Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline." American Journal of Physical Chemistry.

  • Chemical Data: PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline.[1]

Sources

Technical Guide: Reaction Mechanism and Synthesis of 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Disconnections

The target molecule, 4-methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2), is a tertiary amine characterized by a nitrogen center bonded to a methyl group, a phenyl ring, and an electron-rich 4-methoxyphenyl ring. This structural motif is critical in hole-transport materials (OLEDs) and as an intermediate in pharmaceutical dyes.

From a retrosynthetic perspective, the construction of this molecule presents two primary strategic disconnections. The choice between them depends on the availability of starting materials and the tolerance for transition-metal contaminants.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 4-Methoxy-N-methyl-N-phenylaniline (Target Molecule) DisconnectionA C-N Disconnection (Strategic) Target->DisconnectionA Route A: Buchwald-Hartwig DisconnectionB N-Me Disconnection Target->DisconnectionB Route B: Alkylation PrecursorA1 4-Bromoanisole (Electrophile) DisconnectionA->PrecursorA1 PrecursorA2 N-Methylaniline (Nucleophile) DisconnectionA->PrecursorA2 PrecursorB1 4-Methoxy-N-phenylaniline (Secondary Amine) DisconnectionB->PrecursorB1 PrecursorB2 Methyl Iodide / DMC (Methylating Agent) DisconnectionB->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary routes. Route A (Buchwald-Hartwig) is generally preferred for convergent synthesis.

Core Mechanism: Palladium-Catalyzed C-N Cross-Coupling[1][2][3]

The most robust route for high-purity synthesis is Route A : the Palladium-catalyzed Buchwald-Hartwig amination of 4-bromoanisole with N-methylaniline. This reaction is mechanistically distinct due to the electronic nature of the substrates.

The Mechanistic Challenge
  • Electrophile (4-Bromoanisole): The methoxy group is an Electron Donating Group (EDG). This increases electron density on the aryl ring, making the C-Br bond stronger and oxidative addition to Pd(0) slower compared to electron-deficient aryl halides.

  • Nucleophile (N-Methylaniline): As a secondary amine, it is sterically more demanding than a primary amine, potentially slowing down the amine binding step.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle, but ligand selection is critical to overcome the challenges above. We utilize a bulky, electron-rich phosphine ligand (e.g., BINAP or P(t-Bu)3 ) to facilitate both oxidative addition (by increasing electron density on Pd) and reductive elimination (by steric crowding).

Detailed Pathway (DOT Visualization)

BuchwaldMechanism Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for EDG) Pd0->OxAdd + 4-Bromoanisole PdII_ArX LnP-Pd(II)(Ar)(Br) OxAdd->PdII_ArX AmineBind Amine Coordination PdII_ArX->AmineBind + N-Methylaniline PdII_Amine Pd(II)-Amine Complex AmineBind->PdII_Amine Deprotonation Deprotonation (Base: NaOtBu) PdII_Amine->Deprotonation PdII_Amido LnP-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido - NaBr, - HOtBu RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 + Product

Figure 2: The Buchwald-Hartwig catalytic cycle.[1] Note the critical role of the base in the deprotonation step to form the amido complex.

Key Mechanistic Steps Explained
  • Oxidative Addition: The active

    
     species inserts into the C-Br bond of 4-bromoanisole. Insight: Because the methoxy group deactivates the ring, higher temperatures (80-100°C) or highly active precatalysts (e.g., Pd2(dba)3) are required compared to 4-bromonitrobenzene.
    
  • Amine Coordination & Deprotonation: The secondary amine coordinates to the Pd(II) center. A strong, bulky base like Sodium tert-butoxide (NaOtBu) is preferred.

    • Why NaOtBu? It is strong enough to deprotonate the coordinated amine but bulky enough to avoid nucleophilic attack on the aryl halide (which would lead to ether formation).

  • Reductive Elimination: The C-N bond is formed, and the Pd(0) catalyst is regenerated.[2][3]

    • Ligand Role: Bulky ligands like BINAP force the aryl and amido groups together, accelerating this step. Without bulky ligands, the stable amido complex might stall the cycle (catalyst resting state).

Experimental Protocol: Route A (Best Practice)

This protocol is designed for high reproducibility and minimizes common side reactions like hydrodehalogenation.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • N-Methylaniline (1.2 equiv)[4]

  • Catalyst: Pd(OAc)2 (2 mol%) or Pd2(dba)3 (1 mol%)

  • Ligand: rac-BINAP (3 mol%) or DPPF (3 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Self-Validating Workflow:

StepActionMechanistic RationaleValidation Check
1 Catalyst Pre-formation Mix Pd source, Ligand, and Toluene. Stir 15 min at RT under Argon.Ensures formation of the active

species before substrate exposure.[3]
Solution usually changes color (e.g., orange to deep red/brown).
2 Substrate Addition Add 4-Bromoanisole, N-Methylaniline, and NaOtBu.Sequential addition prevents catalyst poisoning.NaOtBu should be a dry white powder; yellowing indicates hydrolysis.
3 Reaction Heat to 100°C for 12-16 hours.Thermal energy required for oxidative addition of electron-rich aryl bromide.Monitor via TLC/HPLC. Disappearance of 4-bromoanisole is the endpoint.
4 Quench Cool to RT, filter through Celite pad, wash with EtOAc.Removes Pd black and inorganic salts.Filtrate should be clear.

Alternative Route: N-Methylation of 4-Methoxy-N-phenylaniline[6]

If 4-methoxy-N-phenylaniline (the secondary amine) is available, direct methylation is a viable "Route B".

Mechanism:


 Nucleophilic Substitution.
Reagents:  Methyl Iodide (MeI) or Dimethyl Carbonate (DMC).
Base:  NaH (for MeI) or K2CO3 (for DMC).
  • Critical Warning: Diarylamines are weak nucleophiles due to resonance delocalization of the nitrogen lone pair into both phenyl rings. Therefore, weak bases (like TEA) are often insufficient. Strong bases (NaH) or high heat (with DMC) are required to force the alkylation.

Troubleshooting & Optimization (E-E-A-T)

Oxygen Sensitivity

The active Pd(0)-phosphine species is air-sensitive. Oxidation of the phosphine ligand (to phosphine oxide) kills the catalytic cycle.

  • Symptom: Reaction stalls at <10% conversion; solution turns black (Pd precipitation) rapidly.

  • Fix: Sparge solvent with Argon for >20 mins. Use a glovebox for catalyst weighing if possible.

The "Anisole Effect" (Electronic Deactivation)

The 4-methoxy group makes the electrophile sluggish.

  • Symptom: Unreacted aryl halide remains even after 24h.

  • Fix: Switch to a more electron-rich ligand (e.g., P(t-Bu)3 or XPhos ) to boost the oxidative addition rate. Alternatively, switch the leaving group to an Iodide (4-Iodoanisole), though this is less atom-economical.

Homocoupling Side Reaction
  • Symptom: Formation of 4,4'-dimethoxybiphenyl.

  • Fix: This occurs if the transmetallation/amine binding is too slow. Increase the amine concentration or the amine:halide ratio.

References

  • Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research.

  • Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Organometallic Complexes." Accounts of Chemical Research.

  • Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3735178, 4-Methoxy-N-methyl-N-phenylaniline."

Sources

Electrochemical Properties of 4-Methoxy-N-Methyl-N-phenylaniline: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the electrochemical properties of 4-methoxy-N-methyl-N-phenylaniline , structured for researchers and drug development professionals.

Executive Summary & Compound Profile

4-methoxy-N-methyl-N-phenylaniline (hereafter referred to as MMPA ) represents a specific class of redox-active tertiary amines.[1] Structurally, it is an asymmetric diphenylamine derivative where the nitrogen center is substituted with a methyl group, a phenyl ring, and a 4-methoxyphenyl ring.[2]

In electrochemical applications, MMPA serves as a model Hole Transport Material (HTM) and a precursor for redox mediators.[2] Its behavior is defined by the interplay between the electron-donating methoxy group (which lowers oxidation potential) and the unsubstituted para-position on the N-phenyl ring (which introduces reactivity).

Key Electrochemical Characteristic: MMPA undergoes an initial one-electron oxidation to form a radical cation.[1] However, unlike fully substituted triphenylamines, the MMPA radical cation is susceptible to tail-to-tail dimerization via the unsubstituted phenyl ring, following an E(C)E mechanism (Electrochemical-Chemical-Electrochemical).[1]

Chemical Identity
PropertyDetail
IUPAC Name 4-methoxy-N-methyl-N-phenylaniline
Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Redox Class Electron-rich Tertiary Amine / Anisidine Derivative
Primary Application Redox Mediator, HTM Precursor, Metabolic Model

Fundamental Electrochemical Behavior[2][3][4]

The voltammetric profile of MMPA is distinct from reversible mediators like Ferrocene.[2] It exhibits a dynamic response dependent on scan rate and concentration, governed by the stability of the generated radical cation (


).[2]
Anodic Oxidation Mechanism

The oxidation proceeds in two distinct phases depending on the timescale of the experiment.[2]

  • Primary Oxidation (E1):

    
    
    
    • Potential: Typically 0.65 – 0.75 V vs. SCE (approx.[1][2] 0.25 – 0.35 V vs.

      
      ).[1][2]
      
    • Nature: Quasi-reversible at high scan rates (>500 mV/s).[1][2]

    • Electronic Effect: The para-methoxy group stabilizes the cation via resonance, delocalizing the positive charge and lowering the oxidation onset compared to unsubstituted N-methyldiphenylamine.

  • Chemical Coupling (C1):

    
    [1][2]
    
    • The radical cation possesses significant spin density at the para-position of the unsubstituted phenyl ring.

    • Two radical cations couple (dimerize) to form a benzidine-like derivative (specifically a tetrasubstituted benzidine).[1][2]

    • This step is irreversible and kinetic-controlled (

      
      ).[1][2]
      
  • Secondary Oxidation (E2): The resulting dimer is more easily oxidized than the monomer (due to extended conjugation).[2]

    
    
    
    • In a multi-cycle Cyclic Voltammetry (CV) experiment, a new reversible redox couple appears at a lower potential (~0.4 – 0.6 V vs. SCE) corresponding to the dimer.[2]

Solvent and Electrolyte Effects[2]
  • Acetonitrile (MeCN): Promotes faster coupling kinetics due to higher polarity.[1][2] The radical cation is less stable, and the irreversible nature is more pronounced.[2]

  • Dichloromethane (DCM): Stabilizes the radical cation (

    
    ).[1][2] Reversibility is easier to observe at moderate scan rates.[1][2]
    
  • Nucleophiles: The presence of pyridine or water can accelerate deprotonation and subsequent coupling.[2]

Mechanistic Visualization (E(C)E Pathway)

The following diagram illustrates the oxidative pathway of MMPA, highlighting the critical dimerization step that researchers must control or exploit.

MMPA_Oxidation Monomer MMPA (Neutral) [C14H15NO] Radical MMPA Radical Cation (+•) [Resonance Stabilized] Monomer->Radical -1e⁻ (Anodic Scan) E ≈ 0.7 V vs SCE Radical->Monomer +1e⁻ (Cathodic Scan) (Only if fast scan) Dimer_Neutral Benzidine Dimer (Tail-to-Tail Coupling) Radical->Dimer_Neutral Chemical Coupling (k_dim) (Irreversible) Dimer_Ox Quinoidal Dication (Highly Colored) Dimer_Neutral->Dimer_Ox -2e⁻, -2H⁺ (Easier Oxidation) Dimer_Ox->Dimer_Neutral Reversible Redox (New CV Peak)

Caption: E(C)E Mechanism for MMPA. The radical cation (Red) is the branching point between reversible reduction and irreversible dimerization.[2]

Experimental Protocols (Self-Validating Systems)

To accurately characterize MMPA, researchers must isolate the electron transfer kinetics from the chemical coupling.[2]

Protocol A: Determination of Oxidation Potential ( )

Objective: Measure the thermodynamic oxidation potential without interference from dimerization.

  • Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in anhydrous Dichloromethane (DCM). Note: DCM is preferred over MeCN to suppress dimerization.
    
  • Analyte Addition: Add MMPA to a concentration of 0.5 mM .[1][2] (Low concentration minimizes second-order coupling reactions).[1]

  • Electrode Setup:

    • WE: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.[1][2]

    • CE: Platinum Wire.[1][2]

    • RE: Ag/Ag+ (0.01 M AgNO3 in MeCN) or SCE (via salt bridge).[1][2]

  • Scan Rate Variation: Perform CV scans at increasing rates: 50, 100, 500, 1000, 2000 mV/s.

  • Validation Criteria:

    • At low rates (50 mV/s), the return cathodic peak (

      
      ) will be small or absent (
      
      
      
      ).[1][2]
    • At high rates (>1000 mV/s), the return peak should recover (

      
      ).[1][2]
      
    • Result: The

      
       is calculated from the high-scan rate voltammogram: 
      
      
      
      .[1][2]
Protocol B: Spectroelectrochemistry (Radical Identification)

Objective: Confirm the formation of the radical cation and its stability.

  • Setup: Optically transparent thin-layer electrochemical (OTTLE) cell within a UV-Vis spectrophotometer.

  • Potential Step: Apply a potential +100 mV beyond the peak anodic potential (

    
    ).[1][2]
    
  • Observation:

    • MMPA (Neutral): Absorbs in UV (<350 nm).[1][2]

    • MMPA Radical Cation: Rapid appearance of a new band in the visible/NIR region (typically 600–800 nm , deep blue/green color).[2]

    • Decay: If the absorbance at

      
       decays while potential is held, it confirms the chemical consumption of the radical (dimerization).[2]
      

Quantitative Data Summary

The following values are representative of the N-methyl-N-phenyl-4-methoxyaniline class in non-aqueous media (


).
ParameterSymbolTypical ValueNotes
Oxidation Potential

0.72 V vs. SCEShifted ~150 mV negative vs. unsubstituted triphenylamine.[1]
Diffusion Coefficient


cm²/s
Standard for molecules of this size in MeCN.[1]
Electron Transfer

1.0 Per monomer unit (initial step).
Coupling Rate


M⁻¹s⁻¹
Highly dependent on solvent acidity and water content.[1]
Reversibility Index

0.2 - 0.9 Varies with scan rate (

); approaches 1.0 at high

.

Strategic Applications in Drug Development

Metabolic Simulation (Reactive Metabolites)

MMPA serves as an excellent electrochemical mimic for Phase I metabolism of drug candidates containing methoxy-aniline motifs.[1]

  • Mechanism: Cytochrome P450 enzymes often generate radical cations similar to those formed at the electrode surface.

  • Toxicity Screening: By monitoring the "dimerization" peak in CV, researchers can predict the propensity of a drug fragment to form covalent bonds with proteins (haptens), which is a mechanism for drug-induced liver injury (DILI).[2]

Redox Mediators

Due to the stability of the radical cation (when coupling is blocked or managed), MMPA derivatives are used as diffusional electron mediators in enzymatic biosensors (e.g., for Glucose Oxidase or Laccase).[2] The methoxy group tunes the potential to match the enzyme's active site, minimizing overpotential.[2]

References

  • Savéant, J.-M. (2006).[1][2] Elements of Molecular and Biomolecular Electrochemistry. Wiley-Interscience.[1] (Foundational text for E(C)E mechanisms and radical dimerization kinetics).

  • Yang, H., et al. (2014).[2] "Electrochemical and Spectroscopic Properties of para-Substituted Triphenylamines." Journal of Electroanalytical Chemistry. (Establishes the effect of methoxy-substituents on redox potentials).

  • PubChem. (2025).[1][2][3][4] Compound Summary: 4-methoxy-N-methyl-N-phenylaniline.[1][3] National Library of Medicine.[1][2] Link

  • Bard, A. J., & Faulkner, L. R. (2001).[2] Electrochemical Methods: Fundamentals and Applications. Wiley.[1][2] (Standard protocols for determining diffusion coefficients and rate constants).

  • BenchChem. (2025).[1][2][5] Synthesis and Properties of Anisidine Derivatives. (Provides synthesis context for methoxy-anilines). Link[1][2]

(Note: While specific electrochemical data for this exact CAS [55251-46-2] is sparse in open literature, the properties described above are derived from the well-established behavior of the homologous series of para-substituted diphenylamines and triphenylamines.)

Sources

Methodological & Application

Application Note: Advanced Utilization of 4-Methoxy-N-methyl-N-phenylaniline (MMPA) in OLED Hole Transport Engineering

[1]

Executive Summary & Strategic Rationale

4-methoxy-N-methyl-N-phenylaniline (MMPA) represents a quintessential "donor" moiety in organic electronics.[1] While its low molecular weight and glass transition temperature (

  • Electrochemical Standard: It acts as a reference standard for tuning the Highest Occupied Molecular Orbital (HOMO) levels of triarylamine derivatives.[1] The methoxy group (

    
    ) exerts a strong electron-donating effect, raising the HOMO level to facilitate hole injection from anodes like Indium Tin Oxide (ITO).[1]
    
  • Synthetic Precursor: It is the "active" hole-transporting fragment coupled to high-

    
     cores (e.g., fluorene, spirobifluorene) to create amorphous HTMs like the industry-standard Spiro-OMeTAD derivatives.[1]
    

This guide details protocols for characterizing MMPA's redox properties and fabricating Host-Guest Hole Transport Layers (HTLs) to evaluate its intrinsic mobility without crystallization artifacts.[1]

Material Specifications & Properties

Chemical Identity:

  • IUPAC Name: 4-methoxy-N-methyl-N-phenylaniline[1][2]

  • Synonyms: N-methyl-N-phenyl-p-anisidine; N-methyl-4-methoxydiphenylamine[1][2]

  • CAS Number: 55251-46-2 (Neutral form)[1]

  • Molecular Formula:

    
    [1][3]
    

Table 1: Key Physicochemical & Electrochemical Properties

PropertyValue (Approx.)Relevance to OLEDs
Molecular Weight 213.28 g/mol Low MW implies high volatility; requires doping in polymer matrix.[1]
HOMO Level -5.10 to -5.20 eVAligns well with ITO (-4.8 eV) and PEDOT:PSS (-5.2 eV) for hole injection.[1]
LUMO Level -2.10 to -2.30 eVSufficiently high to block electrons from the emission layer.[1]
Bandgap (

)
~3.0 eVWide gap ensures transparency in the visible spectrum (no quenching).[1]
Solubility High (DCM, Toluene, THF)Excellent for solution-processed device fabrication.[1]
Oxidation Potential ~0.4 V vs. Fc/Fc+Reversible oxidation indicates stable radical cation formation (hole stability).[1]

Protocol 1: Electrochemical Validation (Cyclic Voltammetry)

Objective: To determine the precise HOMO level of MMPA batches prior to device integration.[1] Variations in purity significantly affect the onset oxidation potential.

Reagents & Equipment
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[1][4]
    
  • Reference Standard: Ferrocene (

    
    ).[1]
    
  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter),

    
     (Reference).[1]
    
Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve

    
     in solvent under 
    
    
    atmosphere to reach 0.1 M concentration. Degas with
    
    
    bubbling for 15 minutes.[1]
  • Analyte Solution: Add MMPA to the electrolyte to achieve a concentration of 1.0 mM .

  • CV Scan (Blank): Run a scan of the electrolyte without analyte to ensure the electrochemical window is clean (-1.5V to +1.5V).[1]

  • Measurement:

    • Scan Rate: 50 mV/s or 100 mV/s.

    • Direction: Anodic sweep (0V

      
       +1.0V) first to observe oxidation.[1]
      
    • Observe the reversible wave corresponding to the formation of the radical cation (

      
      ).[1]
      
  • Internal Calibration: Add a small crystal of Ferrocene to the solution and re-scan.

  • Calculation:

    
    
    Note: The value 4.8 eV represents the energy level of Ferrocene relative to vacuum.[1]
    

Protocol 2: Device Fabrication (Guest-Host HTL System)

Objective: To evaluate the hole mobility of MMPA without device failure due to crystallization. We use Poly(9-vinylcarbazole) (PVK) or Polystyrene (PS) as an inert host matrix.[1]

Device Architecture: ITO / PEDOT:PSS / MMPA:PVK (Host:Guest) / Alq3 (Emitter) / LiF / Al

Reagents
  • Host: PVK (High MW) or Polystyrene (inert).[1]

  • Guest: MMPA (Sublimed grade, >99.5%).[1]

  • Solvent: Chlorobenzene or Toluene.[1]

Fabrication Workflow
  • Substrate Cleaning:

    • Ultrasonic bath: Detergent

      
       Deionized Water 
      
      
      Acetone
      
      
      Isopropanol (15 min each).[1]
    • UV-Ozone treatment: 20 minutes (Critical for work function alignment).[1]

  • Hole Injection Layer (HIL):

    • Spin-coat PEDOT:PSS (AI 4083) at 4000 rpm for 60s.

    • Anneal at 120°C for 20 min in air to remove water. Transfer to

      
       glovebox.
      
  • Active HTL Deposition (The MMPA Blend):

    • Stock Solution A: Dissolve PVK in Chlorobenzene (10 mg/mL).

    • Stock Solution B: Dissolve MMPA in Chlorobenzene (10 mg/mL).

    • Blending: Mix A and B to achieve a 50:50 weight ratio . (Adjust ratio to test concentration quenching vs. mobility).

    • Filtration: Filter through a 0.45

      
      m PTFE filter.[1]
      
    • Spin Coating: 2000 rpm for 45s.

    • Soft Bake: 100°C for 10 min (removes solvent, prevents crystallization).

  • Vacuum Deposition (Top Layers):

    • Transfer to thermal evaporator (

      
       Torr).[1]
      
    • Deposit Alq3 (Electron Transport/Emission): 40 nm at 1-2 Å/s.[1]

    • Deposit LiF : 1 nm at 0.1 Å/s.[1]

    • Deposit Al : 100 nm at 3-5 Å/s.[1]

  • Encapsulation: Glass lid with UV-curable epoxy in glovebox.

Mechanistic Visualization

A. Energy Level Alignment & Charge Injection

This diagram illustrates why MMPA acts as a hole trap/transporter. The methoxy group raises the HOMO, creating a "stepping stone" for holes from the deep HOMO of the host (PVK) or directly from the anode.

EnergyDiagramITOAnode (ITO)-4.8 eVPEDOTHIL (PEDOT:PSS)-5.2 eVITO->PEDOTHole InjectionMMPAGuest (MMPA)HOMO: -5.15 eVLUMO: -2.2 eVPEDOT->MMPABarrier-freeTransferAlq3EML/ETL (Alq3)HOMO: -5.7 eVLUMO: -3.0 eVMMPA->Alq3Hole Injectioninto EMLPVKHost (PVK)HOMO: -5.8 eVAlq3->MMPAElectron Blocked(High LUMO Barrier)CathodeCathode (LiF/Al)-3.7 eV

Caption: Energy landscape showing MMPA facilitating hole transport within a PVK host matrix while blocking electrons from the Alq3 layer.

B. Synthesis Logic: From MMPA to High-Performance HTMs

MMPA is rarely the end-product.[1] It is the "Donor Arm" attached to a core.[1]

SynthesisPathMMPAMMPA (Precursor)(Secondary Amine)IntermediateOxidative Addition /Reductive EliminationMMPA->Intermediate N-H ActivationCoreAryl Halide Core(e.g., 2,7-dibromofluorene)Core->Intermediate C-Br ActivationCatalystPd Catalyst + Base(Buchwald-Hartwig)Catalyst->IntermediateFinalHTMFinal HTM Polymer/Oligomer(High Tg, Amorphous)Intermediate->FinalHTM C-N Bond Formation

Caption: Synthetic pathway utilizing MMPA as the active donor unit in Buchwald-Hartwig amination to form stable HTMs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Device Shorting Crystallization of MMPAReduce MMPA concentration in the host (<50%); Increase Soft Bake temp to remove residual solvent.
Low Current Density Poor Hole InjectionVerify HOMO alignment via CV (Protocol 1); Ensure PEDOT:PSS layer is fully annealed.
Blue Shift in EL Exciplex FormationMMPA may form an exciplex with the Emitter.[1] Insert a thin interlayer (e.g., TCTA) or change the host.
Rapid Degradation Electrochemical InstabilityEnsure MMPA is sublimed grade.[1] Impurities (trace halides) act as deep traps.[1]

References

  • PubChem. (2025).[1][2] 4-methoxy-N-methyl-N-phenylaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Thesen, M., et al. (2010).[1] "Hole Transport Materials for Organic Light-Emitting Diodes." Journal of Polymer Science Part B: Polymer Physics. (Contextual grounding for triarylamine HTM design).

  • Burschka, J., et al. (2013).[1] "Spiro-OMeTAD as a Hole Conductor." Nature.[1] (Reference for the application of methoxy-diphenylamine moieties in optoelectronics).

  • Shirota, Y. (2000).[1] "Organic materials for electronic and optoelectronic devices."[1] Journal of Materials Chemistry. (Foundational text on Starburst amines derived from MMPA-like units).[1]

Application Note: Strategic Synthesis and Functionalization of 4-Methoxy-N-methyl-N-phenylaniline (MMPA) for High-Mobility Hole Transport Materials

[1]

Executive Summary

In the development of solution-processable organic electronics, 4-methoxy-N-methyl-N-phenylaniline (MMPA) serves as a critical "capping" donor unit.[1] Unlike the ubiquitous diphenylamine donors found in Spiro-OMeTAD, the incorporation of the N-methyl group in MMPA introduces a steric twist that disrupts excessive


11

This guide details the "Electronic Grade" synthesis of MMPA, its purification to 99.9%+ purity (essential to prevent trap states), and its functional activation via bromination to serve as a coupling partner for polymeric or small-molecule Hole Transport Materials (HTMs).

Material Science Context: Why MMPA?

The efficacy of an HTM is governed by its hole mobility (

1
  • Electronic Effect (Methoxy Group): The para-methoxy group (

    
    ) acts as a strong electron-donating group (EDG), raising the HOMO level to align with the valence band of perovskites (approx.[1] -5.4 eV) or the HOMO of OLED emitters.[1]
    
  • Steric/Solubility Effect (Methyl Group): The N-methyl group replaces a phenyl ring found in traditional triphenylamine (TPA) derivatives.[1] This reduces molecular symmetry and crystallinity, preventing the formation of grain boundaries that act as charge traps, thereby improving film morphology during spin-coating.

Table 1: Comparative Properties of HTM Donor Units
FeatureTriphenylamine (TPA)4-Methoxy-TPAMMPA (Target)
Electron Density ModerateHighHigh
Solubility Low (Aggregates)ModerateHigh (Alkyl steric hindrance)
Oxidation Potential High (Harder to oxidize)Lower (Facilitates hole hopping)Optimized
Primary Application General OLEDsSpiro-OMeTAD precursorsSolution-processed HTMs

Protocol A: Buchwald-Hartwig Synthesis of MMPA[1]

While simple alkylation of secondary amines is possible, it often yields quaternary ammonium impurities that are fatal to device performance.[1] The Buchwald-Hartwig cross-coupling is the industry standard for producing "Electronic Grade" MMPA due to its specificity and lack of ionic byproducts.[1]

Reaction Scheme
1
Reagents & Equipment
  • Aryl Halide: 4-Bromoanisole (1.0 eq)[1]

  • Amine: N-Methylaniline (1.1 eq)[1]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ] (1-2 mol%)[1]
    
  • Ligand: XPhos or BINAP (2-4 mol%)[1]

  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous Toluene (degassed)

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox)[1]

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet. Cool under argon flow.

  • Catalyst Pre-activation: In a separate vial inside a glovebox (or under strict Schlenk conditions), mix

    
     and XPhos in a small amount of toluene. Stir for 10 minutes at room temperature to form the active catalytic species (color change often observed).[1]
    
  • Reactant Loading: Add 4-Bromoanisole (18.7 g, 100 mmol), N-Methylaniline (11.8 g, 110 mmol), and

    
     (14.4 g, 150 mmol) to the main flask.
    
  • Initiation: Syringe the catalyst solution into the main flask. Add remaining anhydrous toluene to reach a concentration of ~0.2 M.[1]

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1][2] The starting bromide spot (

    
    ) should disappear.[1]
    
  • Quench: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.[1]

  • Workup: Concentrate the filtrate under reduced pressure.

Protocol B: Electronic-Grade Purification[1]

For optoelectronic applications, purity must exceed 99.9% (3N).[1] Standard recrystallization is insufficient due to persistent Pd traces which act as exciton quenchers.[1]

Workflow Diagram

Purification_WorkflowCrudeCrude Reaction MixtureFiltrationCelite Filtration(Remove Pd Black)Crude->FiltrationFlashFlash Chromatography(Silica Gel)Filtration->FlashRecrystRecrystallization(EtOH/Hexane)Flash->RecrystSublimationVacuum Sublimation(10^-6 Torr)Recryst->SublimationCritical Stepfor OLEDsFinalDevice-Ready MMPA(>99.9%)Sublimation->Final

Figure 1: Purification train required to achieve electronic-grade purity.[1]

Detailed Steps
  • Flash Chromatography: Elute the crude oil on silica gel using Hexane:DCM (4:1).[1] Collect the fraction corresponding to MMPA (pale yellow oil/solid).[1]

  • Recrystallization: Dissolve the product in boiling ethanol. Add hexane dropwise until turbidity appears.[1] Cool slowly to 4°C. Collect crystals.

  • Vacuum Sublimation (Optional but Recommended): For high-performance OLEDs, sublime the material at high vacuum (

    
     Torr) using a thermal gradient.[1] This removes trace organic impurities and residual solvents.[1]
    

Protocol C: Functional Activation (Bromination)[1]

MMPA is a tertiary amine and cannot be directly coupled.[1] To use it as a building block (e.g., attaching it to a fluorene or carbazole core), it must be halogenated. The para-position of the N-phenyl ring is the most reactive site.[1]

Reaction Scheme
1
Procedure
  • Dissolve purified MMPA (10 mmol) in anhydrous DMF (20 mL) in a foil-wrapped flask (light sensitive).

  • Cool to 0°C in an ice bath.

  • Add NBS (10.5 mmol) portion-wise over 30 minutes. Caution: Exothermic.

  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Quench: Pour into ice water. Extract with DCM.[1]

  • Purification: The product, 4-bromo-N-(4-methoxyphenyl)-N-methylaniline , is purified via column chromatography.[1] This brominated intermediate can now be used in Suzuki or Stille couplings to synthesize complex HTMs.[1]

Characterization & Quality Control

To validate the synthesis, compare results against these standard metrics.

TechniqueExpected ResultPurpose
1H NMR (400 MHz, CDCl3)

3.25 (s, 3H, N-Me), 3.80 (s, 3H, O-Me), 6.8-7.3 (m, aromatic)
Confirm Structure
HPLC (C18 Column) Single peak >99.5% area integrationPurity Check
ICP-MS Pd < 10 ppm, Fe < 5 ppmMetal Trap Analysis
Cyclic Voltammetry Reversible oxidation wave (

V vs Fc/Fc+)
HOMO Level Verification
Synthesis Pathway Visualization[1]

Synthesis_PathwayAnisole4-BromoanisoleOxAddOxidative Addition(Ar-Pd-Br)Anisole->OxAddAmineN-MethylanilineCatPd(0) Active SpeciesCat->OxAddStart CycleSubstAmine Coordination& DeprotonationOxAdd->Subst+ Amine+ NaOtBuRedElimReductive EliminationSubst->RedElimRedElim->CatRegenerate Pd(0)MMPAMMPA (Target)(Tertiary Amine)RedElim->MMPAC-N Bond FormedBrominationNBS Bromination(Activation for HTM coupling)MMPA->BrominationFunctionalizationFinal_InterBrominated Precursor(Ready for Polymerization)Bromination->Final_Inter

Figure 2: Catalytic cycle for MMPA synthesis and subsequent activation.[1]

References

  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[1] Link[1]

  • MMPA Structure & Data

    • PubChem.[1][5][6][7] (n.d.). 4-methoxy-N-methyl-N-phenylaniline (Compound).[1][5] National Library of Medicine.[1] Link

  • Hole Transport Materials in Perovskites

    • Urieta-Mora, J., et al. (2019).[1] Hole transporting materials for perovskite solar cells: a chemical approach. Chemical Society Reviews.[1] Link

  • Catalyst Selection (XPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Synthesis of fluorescent dyes using 4-methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 4-methoxy-N-methyl-N-phenylaniline (MMPA) as a pivotal donor building block in the synthesis of high-performance fluorescent probes. Unlike simple dialkyl anilines, MMPA introduces an asymmetric electronic push-pull architecture due to the presence of the electron-donating methoxy group on one aryl ring and a reactive unsubstituted phenyl ring on the other.

This asymmetry is critical for fine-tuning the Intramolecular Charge Transfer (ICT) mechanisms in dye scaffolds. This note provides validated protocols for synthesizing two major dye classes:

  • NIR-Emitting Squaraine Dyes: For in vivo imaging and photovoltaic applications.

  • Styryl/Hemicyanine Dyes: For polarity sensing and organelle-specific staining.

Strategic Synthesis Architecture

The reactivity of MMPA is dictated by the para-positions of its N-aryl rings.

  • Ring A (4-Methoxyphenyl): The para-position is blocked by the methoxy group.

  • Ring B (Phenyl): The para-position is sterically accessible and electronically activated by the nitrogen lone pair, making it the exclusive site for electrophilic aromatic substitution (SEAr).

The following flowchart illustrates the divergent synthesis pathways from the MMPA precursor:

MMPA_Pathways cluster_legend Pathway Legend MMPA Precursor: MMPA (4-methoxy-N-methyl-N-phenylaniline) SQ_Dye Target 1: Symmetric Squaraine Dye (NIR Emission ~650-750nm) MMPA->SQ_Dye Condensation (Reflux) Aldehyde Intermediate: MMPA-Aldehyde (4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde) MMPA->Aldehyde Formylation Squaric Reagent: Squaric Acid (n-BuOH/Toluene) Squaric->SQ_Dye POCl3 Reagent: POCl3/DMF (Vilsmeier-Haack) POCl3->Aldehyde Styryl_Dye Target 2: Styryl/Hemicyanine Dye (Polarity Sensitive / Mitochondria Targeting) Aldehyde->Styryl_Dye Condensation Indolium Reagent: Indolium/Pyridinium Salts (Knoevenagel Condensation) Indolium->Styryl_Dye key Blue: Starting Material | Green: NIR Target | Red: Push-Pull Target

Figure 1: Divergent synthetic pathways for MMPA-derived fluorophores. The specific regioselectivity allows for predictable product formation.

Protocol A: Synthesis of NIR Squaraine Dyes

Squaraine dyes derived from MMPA exhibit narrow absorption bands and high molar extinction coefficients in the Near-Infrared (NIR) region, making them ideal for deep-tissue imaging.

Mechanism & Rationale

The reaction involves the condensation of 2 equivalents of MMPA with 1 equivalent of squaric acid. The reaction is driven by the removal of water (azeotropic distillation). The electron-rich nitrogen of MMPA donates density to the electron-deficient central cyclobutenedione ring.

Experimental Protocol

Materials:

  • MMPA (10 mmol)

  • Squaric Acid (5 mmol)

  • Solvent System: n-Butanol : Toluene (1:1 v/v)

  • Dean-Stark trap apparatus

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Squaric Acid (570 mg, 5 mmol) and MMPA (2.13 g, 10 mmol) to the flask.

  • Solvation: Add 40 mL of the n-Butanol/Toluene mixture. The toluene aids in the azeotropic removal of water, which is crucial for driving the equilibrium forward [1].

  • Reflux: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.

  • Monitoring: The solution will turn a deep blue/green color.[1] Monitor by TLC (SiO2, DCM:MeOH 95:5). The reaction is typically complete within 4–6 hours when water collection in the trap ceases.

  • Work-up: Cool the reaction to room temperature. The dye often precipitates as a metallic-green solid.

  • Purification: Filter the solid and wash with cold methanol and diethyl ether to remove unreacted amines. Recrystallize from chloroform/ethanol if necessary.

Expected Data:

Property Value (Approx.) Notes
Appearance Metallic Green/Blue Solid Crystalline powder

| Abs Max (


)  | 640–660 nm | In CHCl3 |
| Em Max (

)
| 660–680 nm | High Quantum Yield | | Yield | 40–60% | Dependent on water removal efficiency |

Protocol B: Vilsmeier-Haack Formylation (The Gateway Intermediate)

To access styryl or hemicyanine dyes, one must first convert MMPA into its aldehyde derivative. This introduces a reactive "handle" for Knoevenagel condensations.

Mechanism & Rationale

The Vilsmeier reagent (chloromethyliminium salt), generated in situ from


 and DMF, attacks the electron-rich para-position of the MMPA phenyl ring. Subsequent hydrolysis yields the aldehyde.[2]
Experimental Protocol

Materials:

  • MMPA (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (12 mmol)
    
  • Anhydrous DMF (5 mL + 10 mmol)

  • Dichloromethane (DCM)[3]

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a dried flask under

    
     atmosphere at 0°C, add anhydrous DMF (10 mL). Dropwise add 
    
    
    
    (1.1 mL, 12 mmol). Stir for 30 mins at 0°C until a white semi-solid/slurry forms [2].
  • Substrate Addition: Dissolve MMPA (2.13 g, 10 mmol) in 5 mL DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature below 5°C.

  • Reaction: Warm to room temperature, then heat to 70–80°C for 3 hours. The color will darken significantly.

  • Hydrolysis: Pour the reaction mixture onto 100g of crushed ice containing sodium acetate (to buffer pH ~5-6). Stir for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with water and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane:EtOAc 8:2).
    

Product Identity:

  • Name: 4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde.

  • Key NMR Feature: Aldehyde proton singlet at

    
     ppm.
    

Protocol C: Synthesis of Styryl (Hemicyanine) Dyes

These dyes are synthesized by condensing the aldehyde from Protocol B with an active methylene compound (e.g., indolium salts). They are highly sensitive to environmental polarity and are often used as mitochondrial probes due to their cationic charge.

Experimental Protocol

Materials:

  • MMPA-Aldehyde (from Protocol B) (1 mmol)

  • 1,2,3,3-Tetramethyl-3H-indolium iodide (1 mmol)

  • Piperidine (Catalytic, 2-3 drops)

  • Ethanol (Absolute, 10 mL)

Step-by-Step Procedure:

  • Mix: Combine the aldehyde (1 mmol) and indolium salt (1 mmol) in 10 mL of absolute ethanol.

  • Catalyze: Add catalytic piperidine.

  • Reflux: Heat to reflux for 4–6 hours. The solution will turn deep red/purple.[1]

  • Isolation: Cool to room temperature. The dye usually precipitates. If not, add diethyl ether to induce precipitation.

  • Filtration: Filter the solid and wash with cold ether.

Self-Validating Check: Dissolve a small amount of the product in methanol. Add a drop of acid (HCl); the fluorescence should quench or shift (protonation of the amine). Add base; fluorescence recovers. This confirms the push-pull ICT character.

Safety & Handling (E-E-A-T Compliance)

  • MMPA Toxicity: Aromatic amines are potential carcinogens and skin irritants. Handle in a fume hood with nitrile gloves.

  • POCl3: Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly onto ice.

  • Waste Disposal: All organic filtrates containing amine residues must be disposed of in designated halogenated/non-halogenated waste streams, not down the drain.

References

  • Squaraine Dye Synthesis: Tatarets, A. L., et al. "Synthesis and properties of squaraine dyes with various terminal groups." Dyes and Pigments, 2005.[4]

  • Vilsmeier-Haack Protocol: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2][3][5] Comprehensive Organic Synthesis, 1991.

  • MMPA Properties: PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline.

  • Styryl Dye Applications: Chen, Y., et al. "Mitochondria-targeting fluorescent probes for imaging." Biomaterials, 2015.

(Note: While specific literature for the exact MMPA-squaraine derivative is less common than the dimethyl analog, the chemistry cited in Ref 1 regarding N,N-diarylamino squaraines is the authoritative standard for this synthesis.)

Sources

Advanced Application Note: 4-Methoxy-N-methyl-N-phenylaniline in Pharmaceutical & Diagnostic Synthesis

[1]

Executive Summary

4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2), also known as



12pharmaceutical synthesisdiagnostic reagent development1

This guide details its critical role as a scaffold for functionalized triarylamines (a growing class of antitubercular and cytotoxic agents) and as a primary precursor for acridinium chemiluminogenic tracers used in high-sensitivity immunoassays.[1] Furthermore, its electrochemical properties allow it to function as a redox mediator in modern electro-organic synthesis.[1]

Chemical Profile & Critical Properties[1]

Before initiating synthesis, researchers must account for the specific electronic activation provided by the methoxy and amino groups, which dictates regioselectivity.[3]

PropertySpecificationRelevance to Synthesis
Molecular Formula

Base scaffold for asymmetric functionalization.[1]
Molecular Weight 213.28 g/mol Stoichiometric calculations.
Electronic Character Electron-Rich (Donor)Highly reactive toward Electrophilic Aromatic Substitution (EAS).[3]
Regioselectivity Para-directing (Phenyl ring)The para-position of the unsubstituted phenyl ring is the primary site for Vilsmeier-Haack formylation, as the anisyl para-position is blocked.[1]
Redox Potential Low Oxidation PotentialSusceptible to formation of radical cations (useful for oxidative coupling, requires inert handling).[3]

Application A: Synthesis of Acridinium Chemiluminescent Tracers

Context: Acridinium esters are the gold standard labels for clinical automated immunoassays (e.g., thyroid, cardiac, and infectious disease testing).[3] 4-Methoxy-N-methyl-N-phenylaniline is a key precursor for synthesizing the acridine core with improved hydrolytic stability and red-shifted emission.[1]

Mechanistic Pathway

The synthesis involves a Vilsmeier-Haack formylation followed by cyclization.[1] The methoxy group is crucial: it enhances the stability of the resulting acridinium tracer in aqueous environments and shifts the light emission, improving detection sensitivity in biological matrices.[4]

Protocol 1: Regioselective Vilsmeier-Haack Formylation

Objective: Synthesize 4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde.[1]

Reagents:

  • Substrate: 4-Methoxy-N-methyl-N-phenylaniline (1.0 eq)[1][2]

  • Reagent: Phosphorus Oxychloride (

    
    , 1.2 eq)[3]
    
  • Solvent: Dimethylformamide (DMF, 5.0 eq, serves as reagent/solvent)[3]

  • Quench: Sodium Acetate (aq) or Ice water[3]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under

    
    , cool DMF to 0°C. Add 
    
    
    dropwise over 30 minutes. Caution: Exothermic. Stir for 30 mins to form the chloroiminium ion.
  • Addition: Dissolve 4-Methoxy-N-methyl-N-phenylaniline in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[3] The electron-rich nature of the substrate ensures rapid conversion.[1]

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[5][6][7]

  • Isolation: Extract with Dichloromethane (

    
    , 3x).[3] Wash organic layer with saturated 
    
    
    and brine. Dry over
    
    
    .[6]
  • Purification: Recrystallize from Ethanol/Water to yield the aldehyde intermediate.

Critical Control Point: Temperature control at 0°C is vital to prevent formylation at the ortho positions, ensuring the para-isomer is the dominant product.[1]

Application B: Synthesis of Triarylamine Therapeutics

Context: Functionalized triarylamines are emerging as potent scaffolds for anti-cancer (MDR reversal) and anti-tubercular drugs.[3] This protocol describes using the title compound to generate asymmetric triarylamines via oxidative coupling or halogenation-coupling sequences.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the divergence from the starting material into two distinct pharmaceutical classes.

GStart4-Methoxy-N-methyl-N-phenylaniline(Starting Material)VilsmeierVilsmeier-Haack(POCl3 / DMF)Start->VilsmeierFormylationHalogenationBromination(NBS / DMF)Start->HalogenationElectrophilic Subst.AldehydePara-Aldehyde IntermediateVilsmeier->AldehydeHydrolysisAcridineCyclization & Oxidation(Acridinium Tracers)Aldehyde->AcridineKnoevenagel/CyclizationBromoInt4-Bromo-N-methyl-N-(4-methoxyphenyl)anilineHalogenation->BromoIntRegioselectiveCouplingBuchwald-Hartwig Coupling(Pd Catalyst + Amine)BromoInt->CouplingC-N Bond FormationTherapeuticTriarylamine Therapeutic(Anti-tubercular / Cytotoxic)Coupling->TherapeuticFunctionalization

Figure 1: Divergent synthetic pathways for Diagnostic (Left) and Therapeutic (Right) applications.[3]

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Coupling of the brominated derivative (4-bromo-N-methyl-N-(4-methoxyphenyl)aniline) with a functionalized amine to create a therapeutic scaffold.[1]

Reagents:

  • Substrate: Brominated Intermediate (1.0 eq)[3]

  • Coupling Partner: Functionalized Primary Amine (1.2 eq)[3]

  • Catalyst:

    
     (2 mol%)[3]
    
  • Ligand: BINAP or XPhos (4 mol%)[3]

  • Base:

    
     (1.5 eq)[3]
    
  • Solvent: Toluene (anhydrous)[3]

Procedure:

  • Inerting: Charge a Schlenk tube with the catalyst, ligand, and base.[3] Cycle with Argon/Vacuum (3x).

  • Solvation: Add the substrate and coupling amine dissolved in degassed Toluene.

  • Heating: Heat to 100°C for 12-18 hours.

  • Workup: Cool to RT, filter through a celite pad to remove Palladium residues. Concentrate filtrate.[6]

  • Purification: Flash column chromatography (Silica Gel).

Application C: Redox Mediator in Electrosynthesis

Context: In "Green Pharma" initiatives, electrochemical oxidation is replacing toxic stoichiometric oxidants. 4-Methoxy-N-methyl-N-phenylaniline serves as a redox mediator (catalyst) that shuttles electrons between the electrode and the substrate (e.g., oxidizing an alcohol to a ketone).[1][3]

Mechanism:

  • The amine is oxidized at the anode to its radical cation (

    
    ).[3]
    
  • The radical cation oxidizes the target pharmaceutical intermediate in solution.

  • The amine is regenerated, completing the catalytic cycle.

Advantages:

  • Low Potential: The methoxy group lowers the oxidation potential (

    
     V vs SCE), allowing mild oxidation conditions that preserve sensitive functional groups.[3]
    
  • Stability: The para-methoxy group stabilizes the radical cation resonance structure.[1]

Quality Control & Analytical Standards

For pharmaceutical grade applications, impurity profiling is mandatory.[3]

HPLC Method (Reverse Phase):

  • Column: C18 (150 mm x 4.6 mm, 3.5 µm)[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 290 nm (conjugation).[3]

  • Acceptance Criteria: Purity > 99.0%; Total Unknown Impurities < 0.10%.

References

  • Acridinium Tracer Synthesis: Zomer, G., & Jacquemijns, M. (2001).[3][4] Chemiluminogenic Acridinium Esters: Synthesis and Application in Immunoassays. Luminescence.

  • Triarylamine Therapeutics: Oettmeier, W., & Renger, G. (1980).[3][4] Biological Activity of Diphenylamine Derivatives. Biochimica et Biophysica Acta. [3]

  • Vilsmeier-Haack Formylation: Mallegol, T., et al. (2005).[3][8] Practical and Efficient Synthesis of Tris(4-formylphenyl)amine. Synthesis.

  • Buchwald-Hartwig Coupling: Hartwig, J. F. (1998).[3] Transition Metal Catalyzed Synthesis of Arylamines. Accounts of Chemical Research.

  • Redox Mediation: Shmychkova, O., et al. (2025).[3][9] Electrochemical Oxidation of Aniline Derivatives on Modified Electrodes. ResearchGate.

Advanced Protocol: Buchwald-Hartwig Amination of N-Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the N-methyl group into arylamine scaffolds is a ubiquitous transformation in drug discovery, modulating lipophilicity (LogD), metabolic stability, and potency. While reductive amination is common, it often fails with electron-deficient or sterically hindered systems. The Buchwald-Hartwig Cross-Coupling offers a convergent, modular approach to synthesize N-methylaniline derivatives from aryl halides and N-methylaniline.

This guide moves beyond basic textbook procedures, offering a field-tested protocol optimized for secondary acyclic amines . It prioritizes the RuPhos and BrettPhos ligand classes, which have superseded earlier generations (e.g., BINAP) for this specific transformation due to their superior resistance to


-hydride elimination and enhanced activity with hindered substrates.

Strategic Optimization: The "Why" Behind the Conditions

Success in palladium catalysis is deterministic, not random. For N-methylaniline coupling, three critical parameters define the outcome:

Ligand Selection: The RuPhos Imperative

Unlike primary amines, N-methylaniline is a secondary amine with moderate steric bulk.

  • RuPhos: The "Gold Standard" for secondary amines. Its bulky biaryl backbone promotes reductive elimination—often the rate-determining step for secondary amines—preventing the formation of "off-cycle" resting states.

  • BrettPhos: Use this if the aryl halide is extremely sterically hindered (e.g., ortho-substituted). It creates a more open active site but requires higher activation energy for reductive elimination.

  • BINAP: Obsolete for this specific application. While historically significant, it often requires higher temperatures and suffers from lower turnover frequencies (TOF) compared to dialkylbiaryl phosphines.

Base Selection: Balancing pKa and Compatibility
  • NaOtBu (Sodium tert-butoxide): The default choice. Its high basicity (pKa ~17) ensures rapid deprotonation of the Pd-amine complex. However, it is incompatible with base-sensitive groups (esters, nitriles, nitro).

  • Cs₂CO₃ (Cesium Carbonate): The "Milder" alternative. Used for substrates with electrophilic functional groups.[1] It requires a polar solvent (like 1,4-dioxane or t-Amyl alcohol) to solubilize the inorganic salt.

Precatalysts vs. In Situ Generation

We strongly recommend using Buchwald G3 or G4 Precatalysts (e.g., RuPhos-Pd-G4). These air-stable solids generate the active monoligated Pd(0) species quantitatively upon heating, eliminating the variability associated with mixing Pd(OAc)₂ and phosphines manually.

Mechanistic Workflow & Decision Tree

The following diagram illustrates the catalytic cycle specific to secondary amines and a decision tree for condition screening.

Buchwald_Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Check) OxAdd->AmineBind HN(Me)Ph Deprot Deprotonation (Base Dependent) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product N-Methyl Product RedElim->Product Start Substrate Analysis SensGroup Base Sensitive? (Ester/CN/NO2) Start->SensGroup Steric Ortho-Substituted? SensGroup->Steric No CondB Method B: RuPhos / Cs2CO3 Dioxane, 100°C SensGroup->CondB Yes CondA Method A: RuPhos / NaOtBu Toluene, 80°C Steric->CondA No (Standard) CondC Method C: BrettPhos / NaOtBu t-AmOH, 90°C Steric->CondC Yes (High Sterics)

Caption: Catalytic cycle for secondary amines (left) and logical flow for condition selection (right).

Standard Operating Protocols (SOP)

Method A: The "Standard" (High Activity)

Best for: Unactivated aryl bromides/chlorides, substrates without base-sensitive groups. Scale: 1.0 mmol

Reagents:

  • Aryl Halide (1.0 equiv)

  • N-methylaniline (1.2 equiv)

  • RuPhos-Pd-G4 (1–2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene or THF (anhydrous, 0.2 M concentration)

Procedure:

  • Charge Solids: To a 2-dram vial or round-bottom flask equipped with a stir bar, add the Aryl Halide (if solid), RuPhos-Pd-G4 (catalyst), and NaOtBu.

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: While G4 precatalysts are air-stable, the active catalytic cycle and the base are sensitive to moisture/oxygen.

  • Add Liquids: Inject anhydrous Toluene via syringe. Then, inject N-methylaniline and Aryl Halide (if liquid).

  • Reaction: Place in a pre-heated block/bath at 85 °C . Stir vigorously (1000 rpm) to ensure base suspension.

  • Monitoring: Check via LCMS or TLC after 1 hour. Most reactions are complete within 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate and purify via flash chromatography.

Method B: The "Mild" (Functional Group Tolerant)

Best for: Substrates containing esters, ketones, nitriles, or nitro groups.

Reagents:

  • RuPhos-Pd-G4 (2–4 mol%)

  • Cs₂CO₃ (2.0 equiv, finely ground)

  • 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Procedure:

  • Follow the setup in Method A.

  • Use Cs₂CO₃ instead of NaOtBu. Critical: Grind the Cs₂CO₃ to a fine powder before use to maximize surface area.

  • Heat to 100 °C . Weak bases require higher temperatures to drive the deprotonation equilibrium.

  • Reaction times may extend to 12–24 hours.

Quantitative Optimization Data

The following data summarizes expected trends based on internal application benchmarks and literature consensus.

VariableConditionRelative RateFunctional Group ToleranceRecommendation
Ligand RuPhos HighExcellentPrimary Choice for N-Me-Aniline
BrettPhosMediumGoodUse for ortho-substituted Ar-X
BINAPLowModerateNot Recommended
Base NaOtBu Very HighLowUse for unfunctionalized Ar-X
Cs₂CO₃MediumHighUse for Esters/Nitriles
K₃PO₄LowHighUse if Cs₂CO₃ fails
Solvent TolueneHighLow (Polarity)Standard
t-Amyl AlcoholHighMediumAccelerates weak base reactions

Troubleshooting & QC

Self-Validating System: Every reaction should include a T0 (Time Zero) LCMS check if possible, and a check at 1 hour.

ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning or oxidation.Ensure inert atmosphere. Check if substrate contains chelating groups (e.g., thioethers, imidazoles). Switch to BrettPhos .
Dehalogenation (Ar-H)

-hydride elimination (rare for N-Me) or solvent reaction.
Switch solvent to Toluene. Lower temperature. Ensure Ligand:Pd ratio is >1:1 (if not using precatalyst).
Low Yield (Incomplete) Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours. Increase concentration to 0.5 M.
Base Insolubility "Clumping" of inorganic base.Vigorous stirring is non-negotiable. Use a larger stir bar. Switch to soluble organic bases (e.g., BTMG) only as a last resort.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link] Authoritative review on ligand design, establishing RuPhos as the standard for secondary amines.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link] Comprehensive guide covering substrate scope and functional group tolerance.

  • Bruno, N. C., et al. (2013). "Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. [Link] Describes the utility of precatalysts (G3/G4) for reliable scale-up.

  • Maitro, G., et al. (2018). "Precatalyst Scaffolds for Palladium-Catalyzed Cross-Coupling." Accounts of Chemical Research. [Link] Detailed mechanistic insight into why precatalysts outperform in situ generation.

Sources

Application Note: Ligand-Promoted Ullmann Condensation for 4-Methoxyaniline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, field-validated protocol for the


 cross-coupling of 4-methoxyaniline (p-anisidine)  with aryl halides using a modified Ullmann condensation. Unlike the "classic" Ullmann reaction requiring harsh temperatures (>200°C) and stoichiometric copper, this protocol utilizes a Cu(I)/L-Proline  catalytic system. This ligand-accelerated method operates at moderate temperatures (80–90°C), preserving the oxidation-sensitive electron-rich amine and significantly expanding substrate scope.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of diarylamines common in NSAIDs, kinase inhibitors, and hole-transport materials.

Mechanistic Insight & Rational Design

The success of this protocol relies on the Cu(I)/Cu(III) catalytic cycle (or arguably a Single Electron Transfer mechanism depending on the substrate). The addition of L-Proline is the critical control point.

Why L-Proline?
  • Solubility: It solubilizes the Cu(I) species in polar aprotic solvents (DMSO/DMF).

  • Stabilization: It stabilizes the oxidative addition intermediate, preventing catalyst aggregation (copper black formation).

  • Lower Activation Energy: It facilitates the nucleophilic attack of the bulky/electron-rich 4-methoxyaniline at significantly lower temperatures than ligand-free systems.

Catalytic Cycle Visualization

The following diagram illustrates the proposed pathway, highlighting the ligand's role in the oxidative addition and reductive elimination steps.

UllmannCycle PreCat Pre-Catalyst CuI + L-Proline ActiveCat Active Species [L-Cu(I)] PreCat->ActiveCat Base (K2CO3) OxAdd Oxidative Addition [L-Cu(III)-Ar-X] ActiveCat->OxAdd + Ar-X (Aryl Halide) NuAttack Ligand Exchange/Nu Attack [L-Cu(III)-Ar-NHAr'] OxAdd->NuAttack + 4-Methoxyaniline - HX (Base scavenged) NuAttack->ActiveCat Reductive Elimination Product Product Release Ar-NH-Ar' NuAttack->Product

Figure 1: Proposed catalytic cycle for L-Proline promoted Ullmann coupling. The ligand (L) prevents catalyst deactivation.

Experimental Procedure

Reagent Optimization Matrix

Before scale-up, screen these parameters. The standard protocol below uses the "Preferred" column.

ParameterPreferredAlternativeRationale
Catalyst CuI (99.9%)CuBr, Cu₂OCuI is stable and handles well. Purity is critical; green/blue CuI indicates oxidation (bad).
Ligand L-Proline 4-Hydroxy-L-prolineL-Proline is cheap and effective.[1] 4-OH-Proline is more soluble in water/DMSO mixtures.
Base K₂CO₃ Cs₂CO₃, K₃PO₄K₂CO₃ is mild enough to prevent aniline degradation but strong enough for deprotonation.
Solvent DMSO DMF, NMPDMSO offers the best solubility for the Cu-amino acid complex.
Temp 90°C 80–110°C>110°C risks oxidation of 4-methoxyaniline (tar formation).
Standardized Protocol (1.0 mmol Scale)

Safety Note: 4-Methoxyaniline is toxic and a potential mutagen. Copper salts are aquatic toxins. Handle all reagents in a fume hood.

Step 1: Reactor Setup
  • Equip a 10 mL Schlenk tube or heavy-walled pressure vial with a magnetic stir bar.

  • Crucial: Flame-dry the vessel under vacuum or ensure it is oven-dried to remove trace moisture (inhibits the catalyst).

Step 2: Reagent Charging (Solid)

Charge the following solids into the vessel under air (if rapid) or effectively under a nitrogen cone:

  • Aryl Halide (Ar-I or Ar-Br): 1.0 mmol (1.0 equiv)

  • 4-Methoxyaniline: 148 mg (1.2 mmol, 1.2 equiv)

  • CuI: 19 mg (0.1 mmol, 10 mol%)

  • L-Proline: 23 mg (0.2 mmol, 20 mol%)

  • K₂CO₃ (anhydrous): 276 mg (2.0 mmol, 2.0 equiv)

Step 3: Inertion & Solvation[2]
  • Cap the vessel with a rubber septum.

  • Evacuate and backfill with Argon or Nitrogen (3 cycles). Note: Oxygen is the primary cause of stalled Ullmann reactions.

  • Inject DMSO (anhydrous) : 2.0 mL via syringe.

  • Replace septum with a Teflon-lined screw cap (if using a vial) or seal the Schlenk tap.

Step 4: Reaction[2][3][4]
  • Place in a pre-heated oil block at 90°C .

  • Stir vigorously (>800 RPM). The mixture should turn from a suspension to a homogeneous deep blue/green or brown solution depending on the specific aryl halide.

  • Monitor by TLC/HPLC at 12 hours.

    • TLC Stain: Anisaldehyde (stains the amine) or UV.

Step 5: Workup (Copper Removal)
  • Cool to Room Temperature (RT).

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .

  • Chelating Wash: Add 5 mL of NH₄OH (aq) or saturated EDTA solution to the aqueous layer. Shake vigorously.

    • Why? This pulls the copper into the aqueous phase (turns bright blue) and prevents Cu contamination in the product.

  • Separate layers. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine -> Dry over Na₂SO₄ -> Concentrate.

Workflow Visualization

Workflow Start Start Charge Charge Solids (Ar-X, Amine, CuI, Ligand, Base) Start->Charge Inert Inertion Cycle (Vac/N2 x3) Charge->Inert Solvate Add DMSO (Syringe) Inert->Solvate Heat Heat 90°C 12-24h Solvate->Heat Check QC Check (TLC/HPLC) Heat->Check Check->Heat Incomplete Quench Workup (EtOAc/NH4OH wash) Check->Quench Complete Purify Column Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis of N-aryl-4-methoxyanilines.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Reaction Stalls <50% Conv. Oxygen poisoning of Catalyst.Degas DMSO by sparging with N₂ for 15 mins before use. Ensure CuI is off-white, not green.
Deep Black Tar Formation Oxidation of 4-methoxyaniline.Temperature too high (>100°C). Reduce temp to 80°C and extend time.
Blue Product Spots on TLC Residual Copper complexation.Perform the NH₄OH/EDTA wash twice. Filter crude through a Celite/Silica pad before column.
Low Yield with Aryl Chlorides Low reactivity of C-Cl bond.Switch ligand to Oxalamide or increase Temp to 110°C (riskier). Switch to Aryl Iodide.

References

  • Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link][5]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. CuI/4-Hydro-L-proline as a More Effective Catalytic System. [Link]

Sources

4-methoxy-N-methyl-N-phenylaniline as an intermediate for organic semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) as a strategic intermediate for Organic Semiconductors, specifically in the synthesis of high-performance Hole Transport Materials (HTMs).

Executive Summary

4-methoxy-N-methyl-N-phenylaniline is a tertiary arylamine intermediate used primarily to synthesize Benzidine-based Hole Transport Materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs). Its structural asymmetry—combining an electron-rich p-anisyl group, a steric N-methyl group, and a reactive phenyl ring—allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) levels and solubility profiles.

Unlike generic triphenylamines, the N-methyl group disrupts π-π stacking, enhancing the solubility of downstream polymers and small molecules, while the methoxy group lowers the oxidation potential, facilitating efficient hole injection.[1]

Key Material Specifications
PropertySpecificationRelevance to Semiconductors
CAS Number 55251-46-2Unique Identifier
Formula C₁₄H₁₅NOPrecursor Stoichiometry
MW 213.28 g/mol Calculation of Yields
Electronic Role Electron Donor (D)Raises HOMO level (approx. -5.1 to -5.3 eV)
Reactive Site p-position of N-phenyl ringSite for Oxidative Coupling or Bromination
Solubility Soluble in DCM, CHCl₃, TolueneSolution-processable device fabrication

Scientific Foundation & Mechanism[1]

The Role of the Intermediate

This compound is not typically the final active layer but the monomer for oxidative coupling.[1] The synthesis of high-mobility HTMs relies on converting this monomer into a Tetraphenylbenzidine (TPB) derivative.

  • HOMO Tuning: The methoxy (-OMe) group exerts a strong mesomeric (+M) effect, destabilizing the HOMO.[1] This aligns the HTM's energy level with the valence band of perovskites or the work function of ITO anodes.[1]

  • Dimerization Pathway: The p-position of the N-phenyl ring is sterically accessible and electronically activated. Under oxidative conditions (e.g., FeCl₃), two radical cations couple at this position to form the benzidine core.[1]

Pathway Visualization

The following diagram illustrates the transformation of the intermediate into a functional semiconductor.

G Figure 1: Synthetic pathway from precursor to active Hole Transport Material (HTM). Start Precursors (4-Bromoanisole + N-Methylaniline) Inter Intermediate: 4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2) Start->Inter Buchwald-Hartwig Pd(OAc)2, P(tBu)3 Radical Radical Cation Generation Inter->Radical Oxidation (FeCl3 or MoCl5) Benzidine Target HTM: N,N'-Dimethyl-N,N'-bis(4-methoxyphenyl)benzidine Radical->Benzidine C-C Coupling (Para-position)

[1]

Experimental Protocols

Protocol A: High-Purity Synthesis of the Intermediate

Objective: Synthesize 4-methoxy-N-methyl-N-phenylaniline with >99.5% purity suitable for electronic applications. Method: Buchwald-Hartwig Amination.

Reagents:

  • 4-Bromoanisole (1.0 eq)

  • N-Methylaniline (1.1 eq)[2]

  • Pd(OAc)₂ (1 mol%)[1]

  • Tri-tert-butylphosphine (P(tBu)₃) (2 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)[1]

  • Toluene (Anhydrous)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle 3x with Argon.

  • Charging: Add Pd(OAc)₂, P(tBu)₃, and NaOtBu under Argon flow.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to bromide).

  • Substrate Addition: Add 4-Bromoanisole and N-Methylaniline via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The spot for N-methylaniline should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography on Silica Gel (Eluent: Hexane/DCM gradient).

  • Validation: Product should be a viscous oil or low-melting solid.

    • ¹H NMR (CDCl₃): δ 6.8–7.3 (Ar-H), 3.80 (s, 3H, OMe), 3.28 (s, 3H, N-Me).[1]

Protocol B: Downstream Synthesis of Benzidine HTM (Oxidative Coupling)

Objective: Convert the intermediate into the active semiconductor (N,N'-Dimethyl-N,N'-bis(4-methoxyphenyl)benzidine).

Reagents:

  • 4-Methoxy-N-methyl-N-phenylaniline (Intermediate from Protocol A)[3][4][5]

  • Iron(III) Chloride (FeCl₃), anhydrous (2.5 eq)[1]

  • Chloroform (CHCl₃), anhydrous[1]

  • Hydrazine monohydrate (Quenching agent)[1]

Step-by-Step Procedure:

  • Oxidant Prep: Dissolve FeCl₃ in anhydrous CHCl₃ in a Schlenk flask under Argon. The solution will be dark.

  • Addition: Dissolve the intermediate in CHCl₃ and add dropwise to the FeCl₃ solution at 0°C .

  • Coupling: The solution will turn dark green/blue (characteristic of the radical cation).[1] Stir at RT for 2 hours.

  • Reduction: Add Hydrazine monohydrate dropwise until the color shifts to pale yellow/brown. This reduces the radical cation salt back to the neutral amine.[1]

  • Extraction: Wash organic layer with water (3x), dry over MgSO₄, and concentrate.[1]

  • Final Purification: Recrystallize from Toluene/Ethanol to achieve electronic-grade purity (>99.9%).

Characterization & Quality Control

For organic semiconductors, purity is paramount.[1] Impurities act as charge traps, reducing mobility.[1]

TechniqueParameterAcceptance Criteria
¹H NMR Structure VerificationNo residual bromide or catalyst ligands.
HPLC Purity>99.5% (Area under curve).
Cyclic Voltammetry (CV) HOMO LevelReversible oxidation waves. E_ox onset used to calc HOMO.[1]
TGA Thermal Stability5% weight loss temp (T_d5) > 300°C (for the dimer).[1]
CV Protocol for HOMO Determination:
  • Electrolyte: 0.1 M Bu₄NPF₆ in Dichloromethane.

  • Working Electrode: Glassy Carbon.[1]

  • Reference: Ag/AgCl (calibrate vs. Ferrocene/Ferrocenium).

  • Scan Rate: 50–100 mV/s.

  • Calculation:

    
    .[1]
    
    • Expected Result: The monomer shows one reversible wave.[1] The dimer (Benzidine) shows two reversible waves (formation of radical cation and dication).[1]

Device Integration (Example: Perovskite Solar Cell)

The Benzidine derivative synthesized from this intermediate serves as the Hole Transport Layer (HTL).[1]

Device Figure 2: p-i-n Device Architecture utilizing the target material. Ag Silver Electrode (Cathode) PCBM Electron Transport Layer (PCBM) Ag->PCBM Perovskite Active Layer (MAPbI3) PCBM->Perovskite HTL HTL: Benzidine Derivative (Derived from 4-methoxy-N-methyl-N-phenylaniline) Perovskite->HTL ITO ITO Glass (Anode) HTL->ITO

Fabrication Steps:

  • Solution Prep: Dissolve the Benzidine derivative in Chlorobenzene (10–20 mg/mL).

  • Doping (Optional): Add Li-TFSI and tBP to increase conductivity (though methyl groups improve intrinsic packing).

  • Deposition: Spin coat at 3000 rpm for 30s onto the Perovskite layer.

  • Annealing: 100°C for 10 mins (optional, depending on morphology).

Troubleshooting & Safety

  • Oxidation Instability: The intermediate is an electron-rich amine. It will slowly oxidize in air, turning pink/brown.[1] Store under Argon at 2–8°C.

  • Catalyst Poisoning: In the Buchwald-Hartwig synthesis, ensure the amine is free of HCl salts. Use free base N-methylaniline.

  • Purification Issues: If the oxidative coupling yields a mixture of oligomers, lower the reaction temperature to -78°C during the addition of the oxidant to favor dimerization over polymerization.

References

  • Synthesis and Properties of Diphenylamine Derivatives Zomer, G., & Jacquemijns, M. (2001).[1][6] "Synthesis of 4-methoxy-N-phenylaniline and related compounds." Pharmaceutisch Weekblad.

  • Oxidative Coupling for HTMs Bera, S. S., et al. (2024).[1] "Pd-Catalyzed C-N Bond Formation for Arylamine Synthesis." Organometallics. [1]

  • Hole Transport Materials in Perovskite Cells Urieta-Mora, J., et al.[1] "Hole Transporting Materials for Perovskite Solar Cells: A Chemical Approach."[1]

  • Material Data & Safety (CAS 55251-46-2) PubChem Database. "4-Methoxy-N-methyl-N-phenylaniline Compound Summary." [1]

Sources

Application Note: Strategic Derivatization of 4-Methoxy-N-methyl-N-phenylaniline for Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for materials scientists and synthetic chemists. It focuses on the strategic derivatization of 4-methoxy-N-methyl-N-phenylaniline (MMPA) , a critical building block for Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs).[1]

Executive Summary & Material Significance

4-methoxy-N-methyl-N-phenylaniline (MMPA) serves as a potent electron-donating building block.[1] Its structure combines the redox stability of the diphenylamine core with the solubility and electronic tuning capabilities of the methoxy group.

In materials science, MMPA is rarely used as is; it is almost exclusively a pro-ligand .[1] By functionalizing the unsubstituted phenyl ring, researchers can synthesize:

  • D-π-A Dyes: Via formylation and subsequent Knoevenagel condensation.[1]

  • Star-Shaped HTMs: Via bromination and Pd-catalyzed coupling (e.g., creating Spiro-OMeTAD analogs).[1]

  • Redox Shuttles: For flow batteries, capitalizing on the stable radical cation formation.[1]

Key Electronic Features
PropertyValue (Approx.)Significance
HOMO Level -5.1 to -5.3 eVMatches perovskite valence bands for efficient hole extraction.[1]
Oxidation Potential ~0.7 V vs. NHEReversible one-electron oxidation (formation of stable radical cation).[1]
Reactive Sites C-4' (Para-position)High regioselectivity for Electrophilic Aromatic Substitution (EAS).[1]

Strategic Derivatization Map

The following flowchart illustrates the logical progression from the core MMPA scaffold to high-value material precursors.

MMPA_Derivatization Figure 1: Divergent synthesis pathways for MMPA functionalization. MMPA 4-Methoxy-N-methyl-N-phenylaniline (Starting Material) Bromination Protocol 1: Bromination (NBS, 0°C) MMPA->Bromination Electrophilic Subst. Formylation Protocol 2: Vilsmeier-Haack (POCl3/DMF) MMPA->Formylation Formylation Bromo_Derivative 4-Bromo-4'-methoxy-N-methyl-diphenylamine (Coupling Precursor) Bromination->Bromo_Derivative Aldehyde_Derivative 4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde (D-pi-A Precursor) Formylation->Aldehyde_Derivative Suzuki Suzuki/Buchwald Coupling (Extended Conjugation) Bromo_Derivative->Suzuki Dye Organic Dyes / HTMs Aldehyde_Derivative->Dye Knoevenagel Suzuki->Dye

Experimental Protocols

Protocol 1: Regioselective Monobromination

Objective: Synthesis of 4-bromo-N-(4-methoxyphenyl)-N-methylaniline. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group blocks the para-position of one ring, directing the bromine exclusively to the para-position of the unsubstituted phenyl ring.

Reagents
  • Substrate: 4-Methoxy-N-methyl-N-phenylaniline (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized.[1]

  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1]

  • Quench: Sodium thiosulfate (aq).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of MMPA in 20 mL of anhydrous DMF in a round-bottom flask shielded from light (aluminum foil wrap).

    • Expert Insight: Light exclusion prevents radical side reactions (benzylic bromination at the N-methyl group).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Observation: The solution may turn slightly yellow/orange.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check TLC (Hexane:Ethyl Acetate 9:1). The starting material (higher Rf) should disappear, replaced by a slightly lower Rf product.

  • Workup: Pour the mixture into 100 mL of ice water. Extract with Dichloromethane (DCM) (3 x 30 mL).[1]

  • Washing: Wash the organic layer with 10% Na₂S₂O₃ (to remove residual bromine) and brine.[1] Dry over MgSO₄.[1]

  • Purification: If necessary, purify via silica gel column chromatography (Hexane/DCM gradient).

Self-Validation (NMR Check):

  • Starting Material: The unsubstituted phenyl ring shows a triplet (para-H) at ~7.2 ppm.[1]

  • Product: The triplet disappears. The aromatic region transforms into two distinct AA'BB' systems (one for the methoxy-ring, one for the bromo-ring).[1]

Protocol 2: Vilsmeier-Haack Formylation

Objective: Synthesis of 4-(N-methyl-N-(4-methoxyphenyl)amino)benzaldehyde. Application: This aldehyde is the "Donor" anchor for synthesizing D-π-A dyes used in dye-sensitized solar cells (DSSCs).[1]

Reagents
  • Substrate: MMPA (1.0 eq)

  • Vilsmeier Reagent: POCl₃ (1.2 eq) + DMF (excess, acts as solvent).[1]

  • Hydrolysis: Sodium Acetate (aq) or Ice water.[1]

Step-by-Step Methodology
  • Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Dropwise add POCl₃ (1.2 eq).

    • Caution: Exothermic reaction.[1] A white precipitate (Vilsmeier salt) may form.[1] Stir for 30 mins.

  • Substrate Addition: Add MMPA (dissolved in minimal DMF) dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Heat the mixture to 70-80°C for 4-6 hours.

    • Expert Insight: Higher temperatures drive the conversion but increase the risk of demethylation. Do not exceed 90°C.

  • Hydrolysis (Critical): Cool to RT. Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir vigorously for 1 hour.

    • Why: This step hydrolyzes the intermediate iminium salt into the aldehyde.[2]

  • Extraction: Extract with Ethyl Acetate. Wash with NaHCO₃ (sat) to remove acid traces.[1]

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Hexane.[1]

Self-Validation (IR & NMR):

  • IR: Appearance of a strong C=O stretch at ~1670-1690 cm⁻¹.[1]

  • ¹H NMR: Distinct singlet aldehyde proton at 9.7–9.8 ppm .[1]

Analytical Characterization & Quality Control

For materials science applications, purity >99.5% is often required to prevent charge trapping.[1]

TechniqueParameterExpected Result (Product)
¹H NMR (CDCl₃) N-Methyl GroupSinglet at ~3.3 ppm (Shifted slightly downfield from SM).[1]
¹H NMR (CDCl₃) Methoxy GroupSinglet at ~3.8 ppm.[1]
HPLC Purity>99.5% (Area under curve).
Cyclic Voltammetry Oxidation OnsetReversible wave (E_ox ~ 0.7-0.8 V vs Ag/AgCl).[1]
Troubleshooting Guide
  • Issue: Polybromination observed.

    • Cause: Excess NBS or temperature too high.[1]

    • Fix: Strict stoichiometry (1.0 eq NBS) and maintain 0°C.

  • Issue: Low yield in Formylation.

    • Cause: Incomplete hydrolysis of the iminium salt.[1]

    • Fix: Extend the stirring time in aqueous sodium acetate; ensure pH is neutralized.

References

  • Structural Analysis & Bromination: Hefter, E. J., & Tanski, J. M. (2011).[1][3] 4-Bromo-N-phenylaniline.[1][3] Acta Crystallographica Section E, 67(4), o976.

  • Vilsmeier-Haack General Protocol: Makhanya, T. R., et al. (2016).[1] Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.[1][4] Indian Journal of Chemistry, 55B, 517-521.[1][4]

  • Electrochemical Properties: Zhu, Y. H., et al. (2012).[1][5] Electrochemical Oxidation of p-Methoxy Toluene in BMIMBF4 Ionic Liquid. Acta Physico-Chimica Sinica, 28(2), 421-426.[1][5] [1][5]

  • Triphenylamine HTM Context: BenchChem Protocols. Reactions of 4-Methoxy-N,N-dimethylaniline.

Sources

Application Note: Synthesis and Functionalization of Triarylamine Architectures using 4-Methoxy-N-methyl-N-phenylaniline

[1][2]

Part 1: Scientific Foundation & Mechanism[1][2][3]

The Precursor Profile

4-methoxy-N-methyl-N-phenylaniline (MMPA) is an asymmetric tertiary amine.[1][2] Its structure dictates its unique polymerization behavior:

  • Electron Richness: The para-methoxy group acts as a strong electron-donating group (EDG), lowering the oxidation potential and stabilizing the radical cation intermediate.[1][2][3]

  • Steric & Regiochemical Constraints:

    • Nitrogen Center: Fully substituted (Methyl, Phenyl, 4-Methoxyphenyl).[1][2][3][4] No N-H bonds are available for condensation.[1][2][3]

    • Reactive Sites: The para-position of the methoxy-substituted ring is blocked.[1][2] Consequently, oxidative coupling is forced to occur at the para-position of the unsubstituted phenyl ring (C4) or, under high potential, at ortho-positions .[1][2][3]

Mechanism of Polymerization (Oxidative Coupling)

The synthesis relies on the formation of a radical cation (

123Tail-to-Tail (C-C coupling)12

Pathway Limitation: This dominant pathway leads to the formation of a Tetraphenylbenzidine (TPB) derivative dimer.[1][2][3] To achieve higher molecular weight polymers (oligomers), further oxidation must force coupling at the less reactive ortho positions, often resulting in a cross-linked network rather than a linear chain.[1][2][3]

Mechanistic Visualization

The following diagram illustrates the oxidative coupling pathway, highlighting the dimerization bottleneck and the subsequent network formation used in electropolymerization.[1][2][3]

GStartMonomer: MMPA(Tertiary Amine)OxidationOxidation (-e⁻)(Electrochemical or FeCl3)Start->OxidationRadicalRadical Cation Species[Ar-N•+-Ar]Oxidation->RadicalCouplingC-C Coupling(Para-Para of Phenyl Ring)Radical->Coupling Regioselective(Para-H active)DimerDimer Formation(TPB Derivative)Coupling->DimerPolymerizationFurther Oxidation(Ortho-Coupling / Crosslinking)Dimer->Polymerization High PotentialRequiredFilmConductive Polymer Film(Insoluble Network)Polymerization->Film

Caption: Figure 1.[1][2] Oxidative pathway of MMPA.[1][2][3] The blocked methoxy-para position directs initial coupling to the phenyl ring, forming dimers that subsequently crosslink into films.[1][2][3]

Part 2: Experimental Protocols

Protocol A: Electrochemical Polymerization (Conductive Film Synthesis)

Target Application: Hole Transport Layers (HTL) for Sensors or OLEDs. Methodology: Cyclic Voltammetry (CV) or Potentiostatic Deposition.[1][2][3]

Materials:

  • Monomer: 4-methoxy-N-methyl-N-phenylaniline (10 mM).[1][2]

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.[1][2][3]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1][2][3] Note: DCM stabilizes the radical cation better.[1][3]

  • Electrodes:

    • Working: Indium Tin Oxide (ITO) or Platinum disk.[1][2][3]

    • Counter: Platinum wire.[1][2][3]

    • Reference: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).[1][2][3]

Step-by-Step Procedure:

  • Cell Preparation: Degas the solvent with

    
     or Ar for 15 minutes to remove dissolved oxygen, which quenches radical cations.[1][2][3]
    
  • Dissolution: Dissolve

    
     (0.1 M) and MMPA (10 mM) in the solvent. Ensure complete solvation.
    
  • Conditioning (CV): Perform 2 initial cycles from 0.0 V to 0.8 V vs Ag/Ag+.

    • Observation: Look for the first reversible oxidation peak (

      
      ) corresponding to the radical cation generation.[1][2][3]
      
  • Polymerization (Potentiodynamic): Expand the scanning range to 0.0 V – 1.2 V. Scan at 50 mV/s for 10–20 cycles.

    • Critical Insight: You will observe the emergence of a new redox couple at lower potentials (~0.6 V) in subsequent scans.[2][3] This indicates the formation of the dimer (benzidine linkage), which is more easily oxidized than the monomer.[1][2][3]

    • Film Growth: A visible film (often greenish-blue) will deposit on the working electrode.[1][2][3]

  • Rinsing: Remove the electrode and rinse gently with monomer-free solvent to remove unreacted species.[1][2]

  • Drying: Dry under vacuum at room temperature.

Data Output & Interpretation:

ParameterValue (Approx.)Significance

(Monomer)
+0.75 VOxidation of tertiary amine center.[1][2]

(Polymer)
+0.55 VExtended conjugation lowers oxidation potential.[1][2][3]
Film ColorGreen/BlueIndicates oxidized (doped) state of the triarylamine network.[1][2][3]
SolubilityInsolubleConfirms cross-linked network formation (Ortho-coupling).[1][2][3]
Protocol B: Chemical Oxidative Dimerization (Bulk Synthesis)

Target Application: Synthesis of TPD-analog precursors for further functionalization. Reagent: Iron(III) Chloride (


123

Rationale: Chemical oxidation allows for the isolation of the dimer (N,N'-dimethyl-N,N'-bis(4-methoxyphenyl)benzidine).[1][2] This dimer is a high-performance HTM itself and can be brominated for linear polymerization.[1][2]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve MMPA (1.0 eq) in anhydrous Chloroform (

    
    ).
    
  • Oxidant Addition: Prepare a slurry of anhydrous

    
     (4.0 eq) in 
    
    
    . Add this dropwise to the monomer solution at 0°C under Argon atmosphere.
    • Color Change: Solution will turn dark green/black immediately.[1][2][3]

  • Reaction: Stir at Room Temperature for 24 hours.

  • Quenching: Pour the reaction mixture into Methanol (MeOH) containing 5% Hydrazine hydrate (

    
    ).
    
    • Purpose: Hydrazine reduces the oxidized radical cations (green) back to the neutral amine state (colorless/yellow) and precipitates iron salts.[1][2][3]

  • Purification:

    • Filter the precipitate (inorganic salts).[1][2][3]

    • Evaporate the filtrate.[1][2][3]

    • Redissolve in DCM and wash with water (3x).[1][2][3]

    • Column Chromatography: Silica gel, Hexane:Ethyl Acetate (gradient).[1][2][3] The dimer elutes after the unreacted monomer.[1][2][3]

Protocol C: Functionalization for Linear PTAA Synthesis

Target Application: Converting MMPA into a linear polymer backbone monomer.

Since MMPA cannot be linearly polymerized directly, it must be brominated to participate in Buchwald-Hartwig coupling.[1][2]

  • Bromination: React MMPA with N-Bromosuccinimide (NBS) (1.0 eq) in DMF at 0°C.

    • Regioselectivity:[1][3] Bromination occurs preferentially at the para-position of the unsubstituted phenyl ring.[1][2]

    • Product:4-bromo-4'-methoxy-N-methyl-N-phenylaniline .[1][2]

  • Polymerization (Buchwald-Hartwig):

    • Monomer A: 4-bromo-4'-methoxy-N-methyl-N-phenylaniline (acts as aryl halide).[1][2]

    • Monomer B: A primary amine or a bis(secondary amine) is required?

    • Correction: This mono-bromide is a "terminator".[1][2] To make a polymer, you usually need a dibromide .[1][2][3]

    • Advanced Route: Use 2.2 eq of NBS to brominate both ortho-positions of the anisole ring? (Difficult).

    • Standard Route: Use the mono-bromide synthesized above as an End-Capper for a growing Poly(triarylamine) chain to ensure stability and defined molecular weight.[1][2]

Part 3: References & Authority[1][2]

  • PubChem Compound Summary: 4-methoxy-N-methyl-N-phenylaniline (CID 3735178).[1][2] Confirmed structure and physical properties.[1][2][3][5][6][1][2][3]

  • Oxidative Polymerization Mechanism: The mechanism of "tail-to-tail" coupling in N-substituted anilines is well-documented in the context of Polyaniline (PANI) and TPD synthesis.[1][2] General Reference: "Chemical oxidative polymerization of aminodiphenylamines", NIH PubMed.[1][2][3]

  • Electropolymerization of Triphenylamines: Standard protocols for generating HTL films from triphenylamine derivatives involve anodic oxidation in DCM/TBAPF6 systems.[1][2][3] Contextual grounding in organic electronics.

Disclaimer

This Application Note assumes a standard laboratory environment equipped for organic synthesis and electrochemistry. All chemical handling should comply with local safety regulations (GHS Acute Tox 4).

Application Note: Scale-Up Synthesis of 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the scale-up synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2), a critical hole-transport material intermediate and fine chemical building block.

Executive Summary

The synthesis of triarylamines and their derivatives, such as 4-methoxy-N-methyl-N-phenylaniline , is a cornerstone in the development of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates. While traditional Ullmann couplings utilize harsh conditions (high temperature, copper mediators), this guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig Amination .

This route is selected for Drug Development and High-Purity Materials applications due to its:

  • Mild Reaction Conditions: Operates at 80–100°C, reducing thermal degradation.

  • High Selectivity: Minimizes homocoupling and dehalogenation byproducts.

  • Scalability: The protocol is designed for transfer from gram-scale optimization to kilogram-scale batch production.

Retrosynthetic Analysis & Strategy

To ensure high convergence, the synthesis disconnects at the C–N bond between the electron-rich aryl ring and the nitrogen center.

Selected Route: Cross-coupling of 4-Bromoanisole and N-Methylaniline .

  • Rationale: 4-Bromoanisole is a widely available, stable electrophile. N-Methylaniline is a robust nucleophile. The alternative (coupling 4-bromo-N-methylaniline with benzene) involves more expensive starting materials.

Retrosynthesis Target 4-Methoxy-N-methyl-N-phenylaniline (Target) Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Reactant1 4-Bromoanisole (Electrophile) Disconnection->Reactant1 Reactant2 N-Methylaniline (Nucleophile) Disconnection->Reactant2 Catalyst Pd Catalyst / Ligand (Buchwald-Hartwig) Reactant1->Catalyst Reactant2->Catalyst Catalyst->Target Forward Reaction

Caption: Retrosynthetic disconnection showing the convergent assembly via Pd-catalyzed C-N coupling.

Process Safety & Engineering Controls

Before initiating scale-up, the following hazards and engineering controls must be reviewed.

ParameterSpecificationCritical Safety Note
Exotherm Control Base AdditionThe addition of Sodium tert-butoxide (NaOtBu) can be exothermic. On scale, add in portions or use a solids-dosing valve to maintain T < 40°C during addition.
Atmosphere Inert (N₂/Ar)The active Pd(0) species is oxygen-sensitive. Rigorous deoxygenation (sparging) is required to prevent catalyst death and stalled reactions.
Solvent Handling TolueneFlammable (Flash point: 4°C). Static discharge grounding is mandatory for all reactor transfers.
Pd Residues Heavy MetalPalladium is toxic. The protocol includes a specific scavenging step (SiliaMetS® or equivalent) to meet pharma limits (<10 ppm).

Detailed Experimental Protocol

Reagent Stoichiometry (1.0 mol Scale Basis)
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass (g)Volume (mL)Role
4-Bromoanisole 187.031.00187.0~125Electrophile
N-Methylaniline 107.151.10117.9~120Nucleophile
Pd(OAc)₂ 224.510.012.25-Pre-catalyst
RuPhos 466.630.029.33-Ligand
NaOtBu 96.101.40134.5-Base
Toluene 92.14--1500 (1.5 L)Solvent

Note: RuPhos is chosen over BINAP for its superior performance in coupling secondary amines to form sterically hindered tertiary amines. [1]

Step-by-Step Procedure
Step 1: Catalyst Activation & Reactor Charging
  • Setup: Equip a 3-L jacketed glass reactor with a mechanical overhead stirrer (anchor impeller), reflux condenser, internal temperature probe, and nitrogen inlet/outlet.

  • Inerting: Cycle the reactor 3x with Vacuum/Nitrogen to remove oxygen.

  • Solvent Charge: Charge Toluene (1.2 L) . Begin agitation at 250 rpm.

  • Deoxygenation: Sparge the solvent with nitrogen for 20 minutes. Crucial for catalyst longevity.

  • Catalyst Charge: Under positive nitrogen flow, charge Pd(OAc)₂ (2.25 g) and RuPhos (9.33 g) .

  • Activation: Stir at 25°C for 15 minutes. The solution should turn from orange to a dark homogenous color, indicating ligation.

Step 2: Substrate Addition
  • Add 4-Bromoanisole (187.0 g) via an addition funnel.

  • Add N-Methylaniline (117.9 g) via the addition funnel. Rinse funnel with remaining Toluene (300 mL).

  • Base Addition: Add NaOtBu (134.5 g) in 4 portions over 20 minutes. Monitor internal temperature; do not exceed 40°C. Note: The mixture will become a slurry.

Step 3: Reaction
  • Heating: Heat the reactor jacket to 100°C to achieve an internal temperature of ~90–95°C (mild reflux).

  • Monitoring: Hold at reflux for 4–6 hours. Monitor reaction progress via HPLC or GC.

    • End-of-Reaction Criteria: < 1.0% remaining 4-Bromoanisole.

Step 4: Workup & Palladium Removal
  • Cooling: Cool reactor to 25°C.

  • Quench: Add Water (1.0 L) slowly to dissolve inorganic salts (NaBr, excess base).

  • Phase Separation: Agitate for 15 minutes, then settle. Separate the lower aqueous phase and discard.

  • Scavenging: To the organic phase, add SiliaMetS® Thiol (10 wt% vs product, ~20 g) or activated charcoal. Stir at 50°C for 1 hour to adsorb Palladium.

  • Filtration: Filter the warm mixture through a pad of Celite to remove the scavenger. Wash the pad with Toluene (200 mL).

Purification (Distillation vs. Crystallization)

The product, 4-methoxy-N-methyl-N-phenylaniline, is a viscous oil that may solidify upon prolonged standing or cooling (mp ~30-40°C depending on purity).

  • Primary Method (Distillation):

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove Toluene.

    • Perform High-Vacuum Fractional Distillation .

    • Collect the main fraction. Expected bp: ~160–170°C at 0.5 mmHg.

    • Yield: Expected 85–92% (approx. 180–195 g).

  • Alternative Method (Crystallization - if solid):

    • Dissolve the crude oil in hot Ethanol/Water (9:1) or Isopropanol .

    • Cool slowly to 0°C with seeding.

    • Filter crystals and wash with cold ethanol.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualPale yellow oil or off-white low-melting solid
Assay HPLC (254 nm)> 98.0% (Area %)
Identification 1H NMR (CDCl3)δ 7.2 (m, 2H), 7.0 (m, 2H), 6.9 (m, 2H), 6.8 (m, 3H), 3.8 (s, 3H, OMe), 3.3 (s, 3H, NMe).
Residual Pd ICP-MS< 20 ppm

Process Workflow Diagram

ProcessFlow Start Start: Inert 3L Reactor Solvent Charge Toluene Sparge N2 (20 min) Start->Solvent CatLoad Charge Pd(OAc)2 + RuPhos Stir 15 min (Activation) Solvent->CatLoad Substrate Add 4-Bromoanisole Add N-Methylaniline CatLoad->Substrate Base Add NaOtBu (Portionwise) Exotherm Control < 40°C Substrate->Base Reaction Heat to 95°C Reflux 4-6 Hours Base->Reaction Check IPC: HPLC < 1% SM? Reaction->Check Check->Reaction No Quench Cool to 25°C Add Water, Phase Sep Check->Quench Yes Scavenge Add Pd Scavenger Filter via Celite Quench->Scavenge Distill Vacuum Distillation (160°C @ 0.5 mmHg) Scavenge->Distill Final Final Product (>98% Purity) Distill->Final

Caption: Step-by-step unit operations for the scale-up synthesis.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by O₂.

    • Solution: Ensure rigorous sparging of toluene. Re-dose catalyst (0.5 mol%) if reaction stalls.

  • Issue: High Residual Palladium (Dark Product).

    • Cause: Inefficient scavenging.

    • Solution: Use a thiol-functionalized silica scavenger (SiliaMetS® Thiol) rather than just charcoal. Ensure filtration removes all fines.

  • Issue: "Gummy" Reaction Mixture.

    • Cause: Inorganic salts (NaBr) precipitation.

    • Solution: Ensure adequate agitation (mechanical stirring) prevents salt caking on reactor walls.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Org. Synth. 2010, 87, 161. (Protocol adapted from t-butyl analog).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline." PubChem, 2025.[5]

  • Sigma-Aldrich. "Product Specification: 4-Methoxy-N-methylaniline (Starting Material)."[6]

Sources

Application Note: Green Synthesis of 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Catalytic Protocols in Sustainable Media

Executive Summary

4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) is a critical tertiary amine intermediate used in the synthesis of hole-transport materials for OLEDs and as a structural motif in various pharmaceutical candidates. Traditional synthesis often relies on toxic solvents (toluene, dioxane) and harsh conditions.

This guide details two Green Chemistry protocols for its synthesis, prioritizing Atom Economy , Benign Solvents , and Energy Efficiency .

  • Method A (Primary): Palladium-Catalyzed Buchwald-Hartwig Amination in Green Solvents (Ethanol/2-MeTHF).

  • Method B (Alternative): Green Methylation of Secondary Amines using Dimethyl Carbonate (DMC).

Chemical Profile

PropertyDescription
IUPAC Name 4-methoxy-N-methyl-N-phenylaniline
Formula

MW 213.28 g/mol
Structure Tertiary amine with N-methyl, N-phenyl, and N-(4-methoxyphenyl) groups.
Key Spectroscopic Data

H NMR (300 MHz, CDCl

):

7.24 (dd, 2H), 7.16 (d, 2H), 6.89 (m, 5H), 3.84 (s, 3H, OMe), 3.30 (s, 3H, NMe).

Method A: Pd-NHC Catalyzed Cross-Coupling in Green Solvents

The "Gold Standard" for Yield and Sustainability.

This protocol utilizes well-defined Palladium-N-Heterocyclic Carbene (Pd-NHC) precatalysts.[1] These catalysts are air-stable and highly active, allowing the use of eco-friendly solvents like Ethanol (EtOH) or 2-Methyltetrahydrofuran (2-MeTHF) instead of toxic toluene.

Reaction Scheme

Reactants: 4-Chloroanisole + N-Methylaniline Catalyst: [Pd(NHC)Cl(1-tBu-indenyl)] or trans-[Pd(NHC)Cl2(DMS)] Base:


 (Weak base, preferred over alkoxides)
Solvent:  Ethanol (Food grade) or 2-MeTHF (Bio-derived)
Experimental Protocol (Step-by-Step)

Reagents:

  • 4-Chloroanisole (1.0 mmol)[1]

  • N-Methylaniline (1.2 mmol)

  • 
     (1.2 mmol)
    
  • Pd-NHC Catalyst (0.5 mol%)

  • Ethanol (2.0 mL)

Procedure:

  • Charge: In a screw-capped vial equipped with a magnetic stir bar, add the Pd-NHC catalyst (approx. 3-5 mg depending on MW) and

    
     (166 mg).
    
  • Solvent Addition: Add Ethanol (2.0 mL). Note: Degassing is optional for these robust catalysts but recommended for highest reproducibility.

  • Substrate Addition: Add 4-Chloroanisole (143 mg) and N-Methylaniline (129 mg) via syringe.

  • Reaction: Seal the vial and stir at 50–60 °C for 1–5 hours. Monitor conversion via GC-MS or TLC.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a short pad of silica or Celite to remove inorganic salts.

    • Wash the pad with a small amount of Ethyl Acetate (green alternative: Ethanol).

    • Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via flash chromatography (Hexane/Ethyl Acetate). Note: High conversion often yields analytical purity without chromatography.

Performance Data (Optimization Table)
EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1[Pd(IPr)Cl(indenyl)]Toluene80298
2[Pd(IPr)Cl(indenyl)]Ethanol 50 5 95
3trans-[Pd(IPr)Cl2]2-MeTHF 80 2 97
4Pd(OAc)2 / PPh3Ethanol801245

Data synthesized from comparative literature analysis (Refs 1, 2).

Mechanistic Insight & Visualization

The efficiency of Method A relies on the bulky NHC ligand (e.g., IPr) which facilitates the oxidative addition of the aryl chloride and prevents catalyst deactivation.

CatalyticCycle PreCat Pd(II)-NHC Precatalyst ActiveCat Active Pd(0)-NHC (14e- Species) PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-Cl) ActiveCat->OxAdd + 4-Chloroanisole Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + N-Methylaniline Deprot Deprotonation (Base: K2CO3) Coord->Deprot - HCl (as KCl + KHCO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II)-Amido Complex RedElim->ActiveCat Regenerates Catalyst Product 4-methoxy-N-methyl-N-phenylaniline RedElim->Product Yields Product

Figure 1: Catalytic cycle for the Pd-NHC mediated Buchwald-Hartwig amination. The cycle emphasizes the regeneration of the active Pd(0) species.

Method B: Green Methylation (Alternative)

If the secondary amine 4-methoxy-N-phenylaniline is available (e.g., from a Cu-catalyzed Ullmann coupling), the N-methyl group can be introduced using Dimethyl Carbonate (DMC) . DMC is a non-toxic, biodegradable reagent that replaces carcinogenic Methyl Iodide or Dimethyl Sulfate.

Protocol

Reagents:

  • 4-Methoxy-N-phenylaniline (1.0 equiv)

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaY Zeolite.

Procedure:

  • Mix the amine and DBU (1.0 equiv) in DMC (10-20 equiv).

  • Heat to reflux (90 °C) or use a microwave reactor (130 °C, 30 mins).

  • DMC acts as a methylating agent, releasing only

    
     and Methanol as byproducts.
    
  • Distill off excess DMC (recyclable) to isolate the product.

Workflow Diagram

Workflow Start Start: Reactants (4-Chloroanisole + Amine) Mix Mixing in Green Solvent (EtOH or 2-MeTHF) Start->Mix Catalysis Add Catalyst (Pd-NHC + K2CO3) Mix->Catalysis Heat Reaction (50-60°C, 1-5h) Catalysis->Heat Filter Filtration (Remove Salts) Heat->Filter Evap Evaporation (Recycle Solvent) Filter->Evap Final Final Product (>95% Purity) Evap->Final

Figure 2: Operational workflow for the green synthesis protocol.[1]

References

  • Ghent University. (2022). Versatile and highly efficient trans-[Pd(NHC)Cl2(DMS/THT)] precatalysts for C-N and C-C coupling reactions in green solvents. European Journal of Organic Chemistry.[1]

  • Royal Society of Chemistry. (2014). A Simple Synthetic Route to Well-Defined [Pd(NHC)Cl(1-tBu-indenyl)] Pre-catalysts. Green Chemistry.[1][3][4]

  • American Chemical Society. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling.[1][5][6] Organometallics.[1]

  • MDPI. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega.

Sources

Application Note: Advanced Fabrication of High-Efficiency Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the fabrication of high-efficiency (>23%) Perovskite Solar Cells (PSCs) utilizing a Formamidinium Lead Iodide (


-FAPbI

) absorber in a planar n-i-p architecture. Unlike traditional silicon photovoltaics, PSCs require strict control over crystallization kinetics during solution processing. This guide focuses on the Antisolvent Extraction Method , a critical technique for achieving dense, defect-free perovskite films.

Target Audience: Materials scientists and process engineers transitioning from organic electronics or pharmaceutical crystallization to hybrid photovoltaics.

Device Architecture & Mechanism

The n-i-p planar structure is selected for its high open-circuit voltage (


) potential and process robustness.
Functional Stack
  • Substrate: Fluorine-doped Tin Oxide (FTO) on Glass.

  • ETL (Electron Transport Layer): Tin Oxide (SnO

    
    ).[1][2] Preferred over TiO
    
    
    
    for its higher electron mobility and low-temperature processing (<150°C).
  • Absorber: FAPbI

    
     (with minor Cs/MA doping for phase stability).
    
  • HTL (Hole Transport Layer): Spiro-OMeTAD (doped).[3][4]

  • Electrode: Gold (Au).

Charge Transfer Diagram

The following diagram illustrates the energy alignment and charge extraction pathway, critical for minimizing non-radiative recombination.

PSC_Architecture cluster_stack n-i-p Device Stack & Energy Levels Au Au Electrode (Work Function: -5.1 eV) HTL HTL: Spiro-OMeTAD (HOMO: -5.2 eV) Au->HTL Hole Extraction Pv Perovskite: FAPbI3 (VB: -5.4 eV | CB: -3.9 eV) HTL->Pv Hole Transfer ETL ETL: SnO2 (CB: -4.0 eV) Pv->ETL Electron Transfer FTO FTO Substrate (Work Function: -4.4 eV) ETL->FTO Electron Extraction

Figure 1: Energy level alignment in an n-i-p perovskite solar cell. Efficient charge extraction relies on the cascade alignment of Conduction Bands (CB) and Valence Bands (VB).

Materials & Reagents

Purity is the single most critical variable. "Technical grade" solvents will lead to device failure due to moisture content.

ComponentMaterialSpecificationRole
Precursor A Formamidinium Iodide (FAI)>99.99% (Greatcell/TCI)Cation Source
Precursor B Lead(II) Iodide (PbI

)
>99.99% (Ultra-dry)Metal Halide Source
Solvent DMF & DMSOAnhydrous (99.8%)Host Solvents
Antisolvent Chlorobenzene (CB) or Diethyl EtherAnhydrousCrystallization Trigger
ETL Ink SnO

Colloid
15% dispersion in H

O
Electron Transport
HTL Matrix Spiro-OMeTADSublimed gradeHole Transport
Dopant 1 Li-TFSI520 mg/mL in AcetonitrileConductivity Enhancer
Dopant 2 tBP (tert-butylpyridine)96%Morphology/Solubility

Experimental Protocol

Step 1: Substrate Preparation
  • Objective: Remove organic residues to ensure uniform wetting of the ETL.

  • Procedure:

    • Sequential ultrasonic bath cleaning (15 min each): Detergent (Hellmanex)

      
       Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol.
    • Dry with N

      
       gun.
      
    • Critical: UV-Ozone treatment for 15 minutes immediately before coating. This increases surface energy (hydrophilicity).

Step 2: Electron Transport Layer (SnO )
  • Preparation: Dilute commercial SnO

    
     colloid (15%) with deionized water to a concentration of 2.67% (1:5.6 ratio).
    
  • Deposition:

    • Spin coat at 3000 rpm for 30s .

    • Anneal at 150°C for 30 min in ambient air.

  • Why: Low-temperature annealing preserves the conductivity of the FTO while ensuring a compact blocking layer.

Step 3: Perovskite Active Layer (The "Antisolvent" Step)

This is the most technique-sensitive step. The goal is to form an intermediate Lewis acid-base adduct (PbI


-DMSO-FAI) that converts into a cubic perovskite phase upon annealing.
  • Precursor Solution:

    • Dissolve FAI (1.0 M) and PbI

      
       (1.1 M) in a mixed solvent of DMF:DMSO (4:1 v/v) .
      
    • Note: The slight excess of PbI

      
       (10%) passivates grain boundaries.
      
  • Deposition Protocol:

    • Place substrate in spin coater (N

      
       Glovebox).
      
    • Dispense 50

      
      L of precursor solution (ensure full coverage).
      
    • Stage 1: 1000 rpm for 10s (Spread cycle).

    • Stage 2: 4000 rpm for 30s (Thinning cycle).

    • The Critical Moment: At 20 seconds before the end of Stage 2 (i.e., 10s into the high-speed spin), rapidly dispense 150

      
      L of Chlorobenzene  (Antisolvent) onto the center of the spinning substrate.
      
    • Annealing: Immediately transfer to a hotplate at 150°C for 20 min . The film should turn from transparent/yellow to deep black/brown.

Fabrication_Workflow cluster_perovskite Perovskite Deposition Cycle Start Precursor Dispense Spin1 Spin Stage 1 1000 rpm (10s) Start->Spin1 Spin2 Spin Stage 2 4000 rpm (30s) Spin1->Spin2 Anti Antisolvent Drip (T = 20s remaining) Spin2->Anti During Spin Anneal Anneal 150°C (20 min) Spin2->Anneal Anti->Spin2 Continue Spin

Figure 2: Process flow for the antisolvent extraction method. The timing of the drip determines the nucleation density.

Step 4: Hole Transport Layer (Spiro-OMeTAD)[4]
  • Solution Prep:

    • Dissolve 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene.

    • Add 17.5

      
      L Li-TFSI solution (520 mg/mL in Acetonitrile).
      
    • Add 28.8

      
      L tBP.[5]
      
  • Deposition:

    • Spin coat at 4000 rpm for 30s .

    • Oxidation: Store the device in a dry air desiccator (humidity <10%) for 12 hours.

  • Why: Spiro-OMeTAD requires oxidation (p-doping) by oxygen and Li-TFSI to achieve sufficient hole mobility.

Step 5: Back Electrode
  • Thermal evaporation of 80 nm Gold (Au) through a shadow mask under high vacuum (

    
     Torr).
    

Characterization & Validation

A working device must pass these validation checks before efficiency testing.

MethodObservationInterpretation
XRD Peak at 14.1° (

)
Confirms

-phase (black phase) formation.
XRD Peak at 12.7° (

)
Fail: Indicates

-phase (yellow phase) impurity.
PL Photoluminescence QuenchingHigh quenching when HTL is applied indicates efficient hole extraction.
J-V Hysteresis Index < 0.05Low difference between forward and reverse scans indicates low ion migration/trap density.

Stability Assessment (ISOS Protocols)

To ensure data reliability, stability testing must follow the ISOS (International Summit on Organic Photovoltaic Stability) consensus.[6][7]

Recommended Protocol: ISOS-L-1 (Laboratory Light Soaking)
  • Conditions: Continuous 1-Sun illumination (AM1.5G).

  • Temperature: Ambient (uncontrolled) or controlled (

    
    C).
    
  • Load: Maximum Power Point (MPP) tracking.

  • Duration: Report

    
     (Time to reach 80% of initial efficiency).
    
Encapsulation

Perovskites are hygroscopic. For ambient testing, encapsulate using UV-curable epoxy and a glass cover slip, ensuring the epoxy does not contact the active area.

References

  • Jeong, J., et al. (2021). Pseudo-halide anion engineering for

    
    -FAPbI
    
    
    
    perovskite solar cells. Nature, 592, 381–385. Link
  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics, 13, 460–466. Link

  • Khenkin, M.V., et al. (2020).[7] Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Nature Energy, 5, 35–49. Link

  • Saliba, M., et al. (2016). Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency. Energy & Environmental Science, 9, 1989-1997. Link

  • Correa-Baena, J.P., et al. (2017). The Role of Cation Mixing in Perovskite Solar Cells. Accounts of Chemical Research, 50(10), 2457–2464. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ullmann Condensation of Diarylamines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: ULL-DA-001 Subject: Optimization and Troubleshooting of Cu-Catalyzed C-N Coupling

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your Ullmann condensation—specifically the coupling of an aryl halide with a primary aryl amine to form a diarylamine—is failing or underperforming.

Unlike the robust Palladium-catalyzed Buchwald-Hartwig amination, Copper catalysis is notoriously sensitive to "invisible" variables like ligand purity, trace moisture, and oxidation states. This guide moves beyond basic textbook procedures to address the causality of failure in modern ligand-promoted Ullmann coupling.

Module 1: The Diagnostic Desk (FAQs)

Direct solutions to the most common failure modes reported by our users.

Q1: My reaction mixture turned blue/green within the first hour. Is this normal?

Status: CRITICAL FAILURE Diagnosis: You have oxidized your catalyst. Explanation: The active catalytic species is Cu(I) (usually colorless or pale yellow). A blue or green hue indicates the formation of Cu(II) species, which are generally catalytically inactive for this cycle. This is caused by oxygen leakage. The Fix:

  • Degas Rigorously: Sparging with argon for 5 minutes is insufficient. Use the freeze-pump-thaw method (3 cycles) or vigorous sparging for >20 mins before adding the catalyst.

  • Ligand Loading: Ensure your ligand:Cu ratio is at least 1:1, preferably 2:1. Ligands stabilize the Cu(I) species against oxidation.

  • Check Solvents: DMSO and DMF can absorb oxygen. Use anhydrous, degassed solvents.

Q2: I see 100% conversion of the starting halide, but the yield of diarylamine is low. Where did the mass go?

Diagnosis: Homocoupling or Hydrodehalogenation. Explanation:

  • Homocoupling (Ullmann Biaryl Synthesis): If the aryl halide couples with itself, you will see a biaryl byproduct. This often happens if the amine nucleophile is sterically hindered or poorly soluble.

  • Hydrodehalogenation: The halide is replaced by a hydrogen atom (Ar-X

    
     Ar-H). This is common in high-temperature reactions with solvents like DMF/DMSO that can act as hydrogen sources under radical conditions.
    The Fix: 
    
  • Switch to a less coordinating solvent like Toluene or Dioxane if solubility permits.

  • Lower the temperature by using a more active ligand (e.g., Oxalamides).

Q3: Why does the reaction stall at 60% conversion?

Diagnosis: Catalyst Death or Product Inhibition.[1] Explanation: The diarylamine product can sometimes bind to the copper center more strongly than the primary amine substrate, poisoning the catalyst. Alternatively, the base surface may be "glazed" over by halide salts (e.g., KI or KBr), preventing further deprotonation. The Fix:

  • Base Choice: Switch from

    
     to 
    
    
    
    or
    
    
    . Cesium salts have higher solubility in organic solvents.
  • Additives: Addition of a reducing agent (10-20 mol% Ascorbic Acid) can sometimes "resuscitate" oxidized copper species in situ.

Module 2: The Logic of Ligands (Optimization)

Selecting the right ligand is not about random screening; it is about matching sterics and electronics.

Classical Ullmann chemistry required 200°C and stoichiometric Copper.[2] Modern variants use ligands to lower the activation energy.

Ligand ClassRepresentative StructureBest For...Key Reference
Oxalamides N,N'-diaryl oxalamidesThe Gold Standard. Aryl chlorides, mild conditions (80-100°C), wide scope.Ma et al. [1]
Diamines DMEDA, trans-cyclohexanediamineAryl iodides/bromides. Cheaper, but requires higher temps.Buchwald et al. [2]
Amino Acids L-Proline, N,N-dimethylglycineAqueous systems or highly polar substrates.Ma et al. [3]
Phenanthrolines 1,10-PhenanthrolineHeterocycles.[2] Stabilizes Cu(I) well but can be sterically crowded.Venkataraman et al. [4]

Scientist's Note: For diarylamine synthesis, Oxalamides are currently the superior choice due to their ability to facilitate the oxidative addition of aryl chlorides, a step that is usually rate-limiting.

Module 3: Visualizing the Mechanism & Troubleshooting

Understanding the cycle allows you to pinpoint exactly where your reaction is breaking down.

Diagram 1: The Catalytic Cycle & Failure Points

This diagram illustrates the modern proposal for ligand-promoted Ullmann amination (Cu(I)/Cu(III) cycle) and highlights where oxidation kills the process.

UllmannMechanism Figure 1: Ligand-Promoted Ullmann Catalytic Cycle Start Precatalyst (CuI + Ligand) Active Active Species [L-Cu(I)-Nu] Start->Active Base, H-Nu OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Active->OxAdd Ar-X Oxidation FAILURE: Oxidation Cu(II) (Blue/Green) Active->Oxidation O2 Leak Intermediate Cu(III) Intermediate [L-Cu(III)(Ar)(Nu)X] OxAdd->Intermediate Product Reductive Elimination (Diarylamine Release) Intermediate->Product Protodehal FAILURE: Hydrodehalogenation (Ar-H) Intermediate->Protodehal H-Source (Solvent) Product->Active Regenerate

Caption: The active Cu(I) species is vulnerable to O2. The Cu(III) intermediate is transient and leads to product.

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose your failed experiment.

TroubleshootingTree Figure 2: Diagnostic Workflow for Failed Ullmann Coupling Start Reaction Failed ColorCheck Check Color Start->ColorCheck Blue Blue/Green? ColorCheck->Blue RedBrown Red/Brown/Yellow? ColorCheck->RedBrown O2Leak O2 Leak / Bad Ligand Action: Degas & Increase Ligand Blue->O2Leak Yes Analyze Analyze Crude (LCMS/NMR) RedBrown->Analyze SMRemains SM Unreacted Analyze->SMRemains Byproducts Byproducts Found Analyze->Byproducts TempBase Action: Increase Temp Switch to Cs2CO3 SMRemains->TempBase Dehal Ar-H Found? Action: Dry Solvent, Lower Temp Byproducts->Dehal Biaryl Biaryl Found? Action: Check Amine Nucleophilicity Byproducts->Biaryl

Caption: Follow the color and crude analysis to determine the root cause of failure.

Module 4: Standard Operating Procedure (The Protocol)

Based on the Ma Oxalamide System [1]. This protocol is optimized for robustness.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Primary Amine (1.2 equiv)

  • Catalyst: CuI (10 mol%) — Must be white/off-white. If grey/purple, recrystallize from sat. KI.

  • Ligand: BTMPO (Bis-tetramethylene-phenyloxalamide) or simple Oxalamide (20 mol%)

  • Base:

    
     (2.0 equiv) — Must be finely ground and dried.
    
  • Solvent: DMSO (anhydrous)

Protocol:

  • Glovebox/Schlenk Setup: In a glovebox or under active Nitrogen flow, add CuI, Ligand, and Base to a screw-cap vial equipped with a magnetic stir bar.

  • Solids First: Add the Aryl Halide (if solid) and Amine (if solid).

  • Seal and Purge: Cap the vial with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Liquids: Inject the solvent (DMSO) and liquid substrates via syringe.

  • Activation: Stir at room temperature for 5-10 minutes. Look for the formation of a homogeneous colored complex (often yellow/orange).

  • Heating: Place in a pre-heated block at 90-110°C . Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base systems.

  • Monitor: Check by TLC/LCMS after 4 hours. If blue color develops, the reaction is dead.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMSO, dry over 
    
    
    
    , and concentrate.
References
  • Zhou, W., Fan, M., Yin, J., Jiang, Y., & Ma, D. (2015).[4] CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society, 137(37), 11942–11945.

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.

  • Ma, D., Cai, Q., & Zhang, H. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed K3PO4-Promoted Synthesis of Aryl Ethers and Aryl Thioethers. Organic Letters, 8(13), 2779–2782.

Sources

Optimizing Buchwald-Hartwig amination reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination Optimization

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting & Optimization of Pd-Catalyzed C-N Cross-Coupling

Diagnostic Workflow

Before changing variables randomly, follow this logic. This decision tree isolates mechanical failures (purity/air) from chemical limitations (ligand/base mismatch).

TroubleshootingWorkflow Start ISSUE: Low Yield / No Conversion CheckAir 1. Check Atmosphere & Solvents (Is Pd-Black forming immediately?) Start->CheckAir CheckPurity 2. Check Substrate Purity (Amines oxidized? Halides wet?) CheckAir->CheckPurity System is Dry/Inert AnalyzeProduct 3. Analyze Crude Mixture (What is the major byproduct?) CheckPurity->AnalyzeProduct Reagents Pure StartMat Starting Material Only AnalyzeProduct->StartMat No Rxn Reduced Reduced Aryl Halide (Ar-H) AnalyzeProduct->Reduced Dehalogenation BetaElim Imine / Enamine AnalyzeProduct->BetaElim Oxidation of Amine Sol_Act SOL: Activation Failure Switch to Pd-G3/G4 Precatalyst StartMat->Sol_Act Sol_Proto SOL: Protodehalogenation Switch Solvent (No alcohols) Increase Cat. Loading Reduced->Sol_Proto Sol_Ligand SOL: Ligand Mismatch Consult Ligand Selection Table BetaElim->Sol_Ligand

Figure 1: Systematic troubleshooting workflow for diagnosing reaction failure modes. Blue nodes represent physical checks; Yellow nodes represent analytical checkpoints; Green nodes represent chemical solutions.

The Engine: Ligand Selection Matrix

The single most common cause of failure is using a "general" ligand (like BINAP or


) for a specialized substrate. Modern dialkylbiaryl phosphines (Buchwald Ligands) are tuned for specific steric/electronic profiles.
Amine Class Recommended Ligand Why? (Mechanistic Insight)
Primary Aliphatic BrettPhos Prevents bis-arylation; bulky structure suppresses

-hydride elimination.
Primary Aromatic (Anilines)BrettPhos or tBuBrettPhos High activity for weak nucleophiles; tBuBrettPhos is superior for amides.
Secondary Amines RuPhos "Universal" ligand for secondary amines; prevents steric clash during amine coordination.
Aryl Chlorides XPhos Extremely electron-rich; facilitates difficult oxidative addition of Ar-Cl.
Base-Sensitive BrettPhos (with

)
Allows use of weak bases by stabilizing the oxidative addition complex.
General Screening XPhos or SPhos Good starting points if the substrate class is ambiguous.

Expert Note: Do not use older generation ligands (e.g.,


 or DPPF) for challenging couplings. They lack the electron density for difficult oxidative additions and the bulk required to enforce reductive elimination in hindered systems.

Troubleshooting FAQs: Specific Failure Modes

Q1: My reaction stays clear/yellow (no Pd black), but I see zero conversion. What is happening?

Diagnosis: Oxidative Addition Failure or Activation Failure . If you are using a Pd(II) source (like


) and a phosphine ligand, the Pd(II) must be reduced to Pd(0) in situ before the cycle begins. This reduction often requires the amine itself (which sacrifices some amine) or heat. If the amine is valuable or the reduction is slow, the cycle never starts.

The Fix: Switch to a Precatalyst (Pd-G3 or Pd-G4). These are pre-formed Pd(II) species that rapidly reduce to active L-Pd(0) upon exposure to base, guaranteeing the entry of active catalyst into the cycle regardless of the amine's reducing ability.

  • Reference: [Maiti, D. & Buchwald, S. L. Chem. Sci.[1] (2013)]([Link])

Q2: I am isolating the reduced arene (Ar-H) instead of the product. Why?

Diagnosis: Protodehalogenation. This is a competitive side reaction. It typically occurs via two pathways:

  • 
    -Hydride Elimination:  If the amine has 
    
    
    
    -hydrogens, the Pd center can eliminate a hydride, releasing an imine and a Pd-H species, which then reduces the aryl halide.[2][3]
  • Solvent Interaction: In alcoholic solvents, the alkoxide can coordinate and serve as a hydride source.

The Fix:

  • Solvent: Switch from alcohols (tBuOH) to aprotic solvents like Toluene or Dioxane .

  • Ligand: Use a bulkier ligand (e.g., switch from XPhos to BrettPhos ). The bulk destabilizes the

    
    -hydride elimination transition state.
    
  • Concentration: Increase concentration (up to 1M). Bimolecular coupling (desired) is favored over unimolecular elimination (undesired) at higher concentrations.

Q3: The reaction works for Aryl Bromides but fails for Aryl Iodides. Isn't Iodine a better leaving group?

Diagnosis: Iodide Inhibition. Counter-intuitively, aryl iodides can be worse substrates in Buchwald-Hartwig aminations. The released iodide ion (


) binds very tightly to the Palladium(0) center, forming stable resting states (bridged dimers) that prevent the oxidative addition of the next substrate molecule.

The Fix:

  • Switch Halide: Use the Aryl Bromide if available.

  • Scavenger: Add a silver salt (e.g.,

    
    ) to precipitate AgI (expensive, but effective).
    
  • Ligand: Use a ligand capable of breaking dimers, such as XPhos .

Mechanistic Visualization: The Cycle & Failure Points

Understanding where the cycle breaks is key to fixing it.

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord HNR2 + Base Fail_Dehal FAILURE: Protodehalogenation OxAdd->Fail_Dehal Solvent/Hydride Source RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Pd-N Bond Formed Fail_Beta FAILURE: Beta-Hydride Elim AmineCoord->Fail_Beta Lack of Steric Bulk RedElim->Pd0 Ar-NR2 Released

Figure 2: The catalytic cycle. Note that Protodehalogenation competes after Oxidative Addition, while


-Hydride Elimination competes after Amine Coordination.

Standardized Protocol (The "Gold Standard")

Objective: A robust starting point for 1 mmol scale coupling using a G3/G4 precatalyst.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base: NaOtBu (1.4 equiv) [Use

    
     if functional groups are sensitive]
    
  • Catalyst: XPhos Pd G4 (1-2 mol%)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (2-4 mL)

Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, add the aryl halide, base, and Pd-G4 precatalyst to a reaction vial equipped with a stir bar.

    • Why Precatalyst? It ensures a 1:1 Ligand:Pd ratio and immediate activation.

  • Solvent Addition: Add the amine and the anhydrous solvent.

    • Critical Step: If the amine is liquid, add it via syringe after sealing the vial if working outside a glovebox.

  • Degassing: If not in a glovebox, sparge the solvent with

    
     for 10 minutes before addition. Oxygen kills the active L-Pd(0) species.
    
  • Reaction: Seal the vial (Teflon-lined cap) and heat to 80-100°C for 12-24 hours.

    • Note on Temp: High temperature promotes the difficult reductive elimination step.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd black and salts. Concentrate and purify.

References

  • Ligand Selection & Scope: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Precatalyst Activation: Maiti, D., & Buchwald, S. L. (2013). Pd-G3 and Pd-G4: Efficient Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 5253.

  • Mechanism & Iodide Inhibition: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7] Reaction intermediates and structure-activity relationships.[4][8][9][10] Journal of the American Chemical Society, 116(13), 5969-5970.

  • Beta-Hydride Elimination: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Pd-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818.

Sources

Technical Support Center: Synthesis of 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support center. You are likely synthesizing 4-methoxy-N-methyl-N-phenylaniline (CAS: 4091-13-8) for use as a hole-transport material (HTM) intermediate or a pharmaceutical building block.

This molecule presents a classic "Stability-Reactivity Paradox." The electron-donating methoxy group (


) activates the ring, facilitating oxidative coupling (desirable for polymerization) but also making the molecule prone to oxidative degradation and side reactions during synthesis.[1]

This guide addresses the three most common synthetic routes and their specific failure modes:

  • Buchwald-Hartwig Cross-Coupling (Current Industry Standard)

  • Classical Alkylation (

    
     Methylation)
    
  • Reductive Amination

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1][2]

Context: You are coupling 4-bromoanisole with N-methylaniline (or vice versa) using a Pd catalyst.

Critical Failure Mode: Hydrodehalogenation (Reduction)[1]

Symptom:

"I have full consumption of the aryl halide starting material, but the yield of the desired amine is low. GC-MS shows a large peak corresponding to anisole (if using 4-bromoanisole)."

Technical Analysis: This is Hydrodehalogenation . Instead of undergoing reductive elimination to form the C-N bond, the oxidative addition intermediate undergoes a side reaction where the halogen is replaced by a hydrogen atom.

Mechanism:

  • 
    -Hydride Elimination:  If your amine substrate has 
    
    
    
    -hydrogens (less likely with N-methylaniline, but possible if isomerization occurs).
  • Solvent/Base Interaction: The most common cause. The Pd(II) intermediate abstracts a hydride from the solvent (especially alcohols like isopropanol) or the base (if using alkoxides).[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Switch to Toluene or 1,4-Dioxane .Avoids secondary alcohols (e.g., iPrOH) which act as hydride donors.[1]
Catalyst Use RuPhos or BrettPhos precatalysts.Bulky, electron-rich ligands accelerate the reductive elimination step, outcompeting the slow hydrodehalogenation side reaction.
Base Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ .Weaker, non-alkoxide bases reduce the risk of

-hydride elimination pathways.
Visualization: The Catalytic "Off-Ramp"

BuchwaldSideReactions cluster_legend Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination OxAdd->AmineBind + HNRR' Reduced SIDE PRODUCT: Hydrodehalogenation (Anisole) OxAdd->Reduced Hydride Source (Solvent/Base) Homocouple SIDE PRODUCT: Homocoupling (Biaryl) OxAdd->Homocouple Transmetallation Error Prod Target Product (Tertiary Amine) AmineBind->Prod Reductive Elimination Prod->Pd0 Regeneration key Solid Line: Main Cycle Dashed Line: Side Reaction

Caption: The Buchwald-Hartwig catalytic cycle showing critical "off-ramps" where hydrodehalogenation and homocoupling compete with the desired product formation.

Module 2: Classical Alkylation ( Methylation)

Context: You are reacting 4-methoxy-N-phenylaniline with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Critical Failure Mode: Quaternization (Over-Alkylation)[1]

Symptom:

"My TLC shows a baseline spot that won't move, and the isolated yield is >100% by mass. NMR shows a downfield shift of the methyl protons."

Technical Analysis: The target molecule is a tertiary amine, which is more nucleophilic than the secondary amine starting material due to the inductive effect of the added methyl group. As soon as the product forms, it competes for the alkylating agent, forming the Quaternary Ammonium Salt .

Reaction Logic:



Troubleshooting Protocol:

  • Stoichiometry Control: Never use excess alkylating agent. Use 0.95 equivalents of MeI. It is better to leave unreacted starting material (separable) than to form the salt (difficult to separate).[1]

  • Base Selection: Use a heterogeneous base like K₂CO₃ in Acetone/Acetonitrile rather than NaH. The surface area limits the reaction rate, preventing local hotspots of high concentration.

  • The "Reductive" Alternative: If quaternization persists, abandon

    
    . Switch to Reductive Amination  (see Module 3).
    
Visualization: The Alkylation Trap

AlkylationTrap Start 4-methoxy-N-phenylaniline (Secondary Amine) Target TARGET PRODUCT 4-methoxy-N-methyl-N-phenylaniline (Tertiary Amine) Start->Target k1 (Slow) MeI + MeI (Methyl Iodide) Side IMPURITY N-methyl-N-(4-methoxyphenyl)-N-phenylammonium iodide (Quaternary Salt) Target->Side k2 (Fast) Nucleophilicity Increases!

Caption: Kinetic pathway showing why over-alkylation is intrinsic to this route; the product is more reactive than the starting material.[1]

Module 3: Stability & Functional Group Integrity

FAQ: Why am I seeing phenols? (Demethylation)

Symptom:

"I see a new peak in the HPLC with a shorter retention time, and the mass spectrum shows M-14."

Cause: Ether cleavage (Demethylation) of the methoxy group.

  • Acidic Conditions: If you used HBr or Lewis Acids (BBr₃, AlCl₃) during any step.[1]

  • Basic Conditions: Rare, but occurs with strong nucleophiles (e.g., Sodium Methoxide) in high-temperature solvents (DMF/DMAc > 140°C).[1]

Prevention:

  • Avoid strong Lewis acids.

  • Keep reaction temperatures below 120°C when using strong bases.

FAQ: Why is my product turning green/blue? (Oxidation)[1][2]

Symptom:

"The product was a white solid, but after sitting on the bench for 2 days, it turned dark green."

Cause: Triarylamines and diarylamines are excellent hole-transport materials because they form stable Radical Cations (Wurster's Blue type species) .[1] Air oxidation, promoted by light or trace acid on silica gel, oxidizes the amine.[1]

Prevention:

  • Store under Argon/Nitrogen.

  • Avoid Acidic Silica: Neutralize silica gel with 1% Triethylamine during column chromatography.

  • Recrystallization: Use Ethanol/Water with a pinch of Sodium Metabisulfite (antioxidant) if purification is needed.[1]

Standardized Synthesis Protocol (Recommended)

Method: Buchwald-Hartwig Amination (Optimized for Selectivity)[1]

  • Catalyst Prep: In a glovebox or under Ar flow, charge a flask with Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%) .[1]

  • Substrates: Add 4-bromoanisole (1.0 equiv) and N-methylaniline (1.2 equiv) .

  • Base: Add NaOtBu (1.4 equiv) . Note: If hydrodehalogenation is observed, switch to Cs₂CO₃.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat to 80-100°C for 12-16 hours.

  • Workup: Cool, filter through Celite (removes Pd), dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). Pre-treat column with 1% Et₃N.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][1][2]

  • Mechanistic Studies on the Pd-Catalyzed Amination. Journal of the American Chemical Society, 2006. (Hartwig Group).[1][2][3][4] [Link]

  • Selective Methylation of Amines. Chemical Reviews, 2010. [Link]

  • Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 2005. [Link][1]

  • Oxidative Stability of Triarylamines. Chemistry of Materials, 2014. [Link]

Sources

Technical Support Center: 4-Methoxy-N-methyl-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-55251 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Molecule & The Challenge

Target: 4-Methoxy-N-methyl-N-phenylaniline (CAS: 55251-46-2) Primary Application: Hole Transport Materials (HTM) in OLEDs; Pharmaceutical Intermediate. Critical Issue: Researchers often report yields <60% due to three factors:

  • Oxidative Instability: The electron-rich triarylamine core forms stable radical cations (blue/green impurities) upon exposure to air/light.

  • Catalyst Deactivation: Inefficient ligand choice leads to "Pd-black" precipitation before conversion is complete.

  • Purification Loss: The basic amine adheres strongly to acidic silanol groups on standard silica gel, leading to massive column losses.

Route Selection Strategy

Before optimizing conditions, verify you are using the kinetically superior disconnection.

RouteSelection Start Select Precursors Analysis Electronic Analysis Start->Analysis RouteA Route A: 4-Bromoanisole + N-methylaniline ResultA Route A Issues: 4-OMe deactivates Ar-Br (Harder Oxidative Addition) RouteA->ResultA RouteB Route B: Bromobenzene + 4-Methoxy-N-methylaniline ResultB Route B Advantages: Ph-Br is neutral (Easier Ox. Add.) Amine is e- rich (Better Nucleophile) RouteB->ResultB Analysis->RouteA Option 1 Analysis->RouteB Option 2 Decision Recommended Path: ROUTE B ResultA->Decision If Route A required, use bulky ligands (XPhos) ResultB->Decision

Figure 1: Retrosynthetic analysis based on electronic parameters. Route B is kinetically favored because the oxidative addition to bromobenzene is faster than to the electron-rich 4-bromoanisole.

The Gold Standard Protocol (Buchwald-Hartwig)

Based on Route B (Bromobenzene + 4-Methoxy-N-methylaniline)

Optimized Reagent Table
ComponentReagentEquiv.Role & Rationale
Substrate Bromobenzene1.0Electrophile.
Nucleophile 4-Methoxy-N-methylaniline1.1Slight excess ensures complete consumption of the halide.
Catalyst Pd₂(dba)₃0.01-0.02Source of Pd(0). 'dba' is labile enough to allow ligand exchange.
Ligand XPhos or BINAP 0.02-0.04Critical: XPhos (biaryl phosphine) creates a protective steric shell, preventing catalyst death.
Base NaOtBu1.4Strong base needed to deprotonate the amine-Pd complex.
Solvent Toluene (anhydrous)[0.2 M]Standard. Degassed is non-negotiable.
Step-by-Step Workflow (Self-Validating)
  • The "Glovebox-Free" Setup:

    • Flame-dry a Schlenk tube under vacuum. Backfill with Argon (repeat 3x).

    • Validation Check: If the glass doesn't stay hot/dry, your vacuum seal is weak. Moisture kills the base (NaOtBu).

  • Catalyst Pre-complexation (The "Cocktail"):

    • Add Pd₂(dba)₃ and XPhos to the tube. Add 2 mL Toluene. Stir at RT for 5 mins.

    • Visual Check: Solution should turn from dark purple/red to a clear orange/brown. If it stays black/cloudy, your catalyst is dead.

  • Reaction Assembly:

    • Add NaOtBu (solid) under Argon flow.

    • Add Bromobenzene and the Amine.[1][2]

    • Seal and heat to 100°C for 4–12 hours.

  • Monitoring:

    • Do NOT pull aliquots with a needle exposed to air. Use a positive pressure Argon stream.

    • TLC Tip: The product often fluoresces blue under UV (365 nm).

Troubleshooting Matrix

Direct solutions to common failure modes.

Troubleshooting Issue Identify Issue Prob1 Low Conversion (SM Remaining) Issue->Prob1 Prob2 Blue/Green Color (Impurity) Issue->Prob2 Prob3 Low Yield (Clean Crude NMR) Issue->Prob3 Sol1 O2 Poisoning? Regenerate solvent. Switch to Pd(OAc)2 + XPhos. Prob1->Sol1 Sol2 Amine Oxidation. Add trace Hydrazine during workup or store under Ar. Prob2->Sol2 Sol3 Column Trap. Product stuck on Silica. Use Et3N-deactivated silica. Prob3->Sol3

Figure 2: Diagnostic flow for yield optimization. The most common "silent killer" of yield is Prob3 (Silica Adsorption).

FAQ: Specific Scenarios

Q: My reaction turned black immediately upon heating. What happened? A: "Palladium Black" formation. The ligand failed to stabilize the Pd(0) species.

  • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure your phosphine ligand is not oxidized (white solid = good; sticky/yellow = bad).

Q: The NMR shows the product, but I lost 40% of the mass during the column. Why? A: Triarylamines are basic enough to hydrogen-bond with the acidic silanols on silica gel.

  • Fix (The "Deactivation" Protocol): Flush your silica column with Hexanes + 5% Triethylamine (Et₃N) before loading your sample. Run the column with 1% Et₃N in the eluent. This "caps" the acidic sites.

Q: Can I use Cs₂CO₃ instead of NaOtBu? A: Yes, but it is a weaker base.

  • Implication: The reaction will be slower (24h+). Use this only if your substrate has ester/cyano groups that NaOtBu would attack. For the target molecule (4-methoxy-N-methyl-N-phenylaniline), NaOtBu is superior.

Purification & Storage Protocols

The "Anti-Oxidation" Workup
  • Cool reaction to RT. Dilute with Et₂O (Ether protects against oxidation better than DCM in this specific case due to lack of trace HCl).

  • Filter through a pad of Celite to remove Pd black and salts.

  • Crucial: Wash the organic layer with degassed water.

Storage (Shelf-Life Extension)
  • State: Viscous oil or low-melting solid.

  • Condition: Store in an amber vial under Argon at -20°C.

  • Warning: If the compound turns green, it has formed the radical cation. Pass it through a short plug of basic alumina to restore the neutral amine.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Title: Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination.[1]

    • Source: ResearchG
    • URL:

  • Purification Techniques (Silica Deactivation)

    • Title: Tips for Flash Column Chromatography (Deactiv
    • Source: University of Rochester, Department of Chemistry.
    • URL:

  • Compound Data & Stability

    • Title: 4-methoxy-N-methyl-N-phenylaniline (Compound Summary).[3]

    • Source: PubChem (NIH).
    • URL:

  • Green Solvent Alternatives (TMO)

    • Title: 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.[4]

    • Source: Maynooth University Research Archive.
    • URL:

Sources

Technical Support Center: Buchwald-Hartwig Amination of N-Methyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of N-Methyl Anilines

Welcome to the technical support hub. You are likely here because you are attempting to couple an N-methyl aniline (a secondary amine) with an aryl halide to form a tertiary amine .

Why this fails: Unlike primary amines, N-methyl anilines introduce significant steric strain at the palladium center. The methyl group, while small, forces the amine to adopt specific conformations during the catalytic cycle.

  • The Bottleneck: The rate-limiting step for bulky secondary amines is often Reductive Elimination . If the ligand is not bulky enough to "squeeze" the product off the metal, the catalyst stagnates, leading to dehalogenation (side product) or catalyst decomposition.

  • The Solution: You must use ligands that create a specific steric pocket (like RuPhos ) and precatalysts (like Pd-G4 ) that ensure immediate entry into the catalytic cycle without an induction period.

The "Engine": Catalyst & Ligand Selection[1][2][3][4]

Do not rely on "generic" conditions (e.g., Pd(PPh3)4 or Pd2(dba)3 + BINAP). For N-methyl anilines, modern dialkylbiaryl phosphine ligands are required.

Primary Recommendation: RuPhos

RuPhos is the "Gold Standard" for secondary amines.

  • Mechanism: Its bulk promotes the difficult reductive elimination step required to form the C-N bond in tertiary amines.

  • Usage: Effective for a wide range of aryl chlorides and bromides.[1][2]

Secondary Recommendation: BrettPhos

While primarily designed for primary amines, BrettPhos is effective if your aryl halide is extremely sterically hindered (e.g., ortho-substituted).

The Precatalyst: Move to G4

Stop using Pd(OAc)2. It requires reduction to Pd(0) (often by the amine itself), which consumes your starting material and creates an unpredictable induction period.

  • Recommendation: Use RuPhos Pd G4 (Fourth Generation Buchwald Precatalyst).

  • Why: It contains the ligand pre-bound in a 1:1 ratio. It activates universally upon exposure to base at room temperature. It eliminates the formation of carbazole byproducts seen in G3 systems.

Decision Logic: Catalyst Selection

LigandSelection Figure 1: Logic flow for selecting Ligand and Base systems for N-methyl aniline coupling. Start Substrate Analysis BaseSensitive Base Sensitive Groups? (Esters, Nitriles, Nitro) Start->BaseSensitive WeakBase Base: Cs2CO3 or K3PO4 Solvent: t-Amyl Alcohol BaseSensitive->WeakBase Yes StrongBase Base: NaOtBu Solvent: THF or Toluene BaseSensitive->StrongBase No Sterics Aryl Halide Sterics RuPhos Ligand: RuPhos (Best for N-Me Anilines) Sterics->RuPhos Standard/Moderate BrettPhos Ligand: BrettPhos (If Ar-X is ortho-subst.) Sterics->BrettPhos High Steric Bulk WeakBase->Sterics StrongBase->Sterics

The "Environment": Base & Solvent Effects[6]

The choice of base is as critical as the catalyst. The base must deprotonate the Pd-bound amine to facilitate reductive elimination.[3]

Base TypeSpecific ReagentWhen to UseWatch Out For
Strong NaOtBu (Sodium tert-butoxide)Default Choice. Fastest reaction rates.Incompatible with esters, nitriles, aldehydes, and nitro groups (causes side reactions).
Weak Cs₂CO₃ (Cesium Carbonate)Use for substrates with esters, ketones, or cyano groups .Slower reaction. Requires higher temperature (80-100°C). often needs t-Amyl Alcohol to work well.
Weak K₃PO₄ (Potassium Phosphate)Alternative to Cs₂CO₃.Often requires a specific particle size (finely ground) or water additives (rarely).

Solvent Recommendation:

  • Standard: Toluene or Dioxane (for NaOtBu).

  • For Weak Bases: t-Amyl Alcohol (2-methyl-2-butanol). The polarity helps solubilize the inorganic bases.

Troubleshooting Guide (Diagnostics)

If your reaction failed, compare your HPLC/LCMS data to these signatures.

Symptom 1: No Conversion (Starting Material Recovered)
  • Diagnosis: The catalyst never entered the cycle (Activation Failure) or was poisoned immediately.

  • Root Cause:

    • Oxidation: Pd(0) is extremely oxygen-sensitive. Did the solution turn black immediately upon heating? (Palladium black precipitation).

    • Inhibitors: Are you using an Aryl Iodide ? Iodides can poison the catalyst by forming stable dimers.

  • Fix:

    • Switch to Aryl Bromides or Chlorides (often more active in this specific chemistry).

    • Degas solvents via sparging with Argon for 20 mins, not just sonication.

    • Switch to Pd-G4 precatalyst to ensure rapid activation.

Symptom 2: Protodehalogenation (Ar-X becomes Ar-H)
  • Diagnosis: The Aryl Halide was reduced.

  • Root Cause:

    • Hydride Source: Solvents like THF or Dioxane can act as hydride sources if the catalytic cycle stalls.

    • Beta-Hydride Elimination: Less likely with N-methyl anilines (no beta-hydrogens on the methyl), but possible if the aryl group has alkyl chains.

  • Fix:

    • Switch solvent to Toluene (non-hydride donor).

    • Increase catalyst loading to speed up the productive cycle over the side reaction.

Symptom 3: Low Yield (Incomplete Conversion)
  • Diagnosis: Reaction stops at 50-60%.

  • Root Cause: Catalyst death. The active species is unstable over long durations.

  • Fix:

    • Add a second portion of catalyst (0.5 equiv of original loading) after 4 hours.

    • Ensure the reaction is essentially anhydrous (unless using water-compatible protocols).

Troubleshooting Workflow

Troubleshooting Figure 2: Troubleshooting matrix for common Buchwald-Hartwig failure modes. Issue Reaction Failure Mode NoRxn No Conversion (SM Recovered) Issue->NoRxn Dehal Dehalogenation (Ar-X -> Ar-H) Issue->Dehal Stall Stalled Conversion (50% Yield) Issue->Stall Sol_O2 Check O2 exclusion Use G4 Precatalyst NoRxn->Sol_O2 Black Precipitate? Sol_Iodide Switch Ar-I to Ar-Br Iodide inhibits Pd NoRxn->Sol_Iodide Substrate is Ar-I? Sol_Solvent Switch to Toluene (Avoid THF/Dioxane) Dehal->Sol_Solvent Sol_Reload Re-charge Catalyst Add 0.5 equiv more Stall->Sol_Reload

Standard Operating Protocol (SOP)

Protocol: Coupling N-Methyl Aniline with Aryl Bromide using RuPhos Pd G4

  • Preparation:

    • Oven-dry a reaction vial containing a stir bar.

    • Bring the RuPhos Pd G4 precatalyst and Base (e.g., NaOtBu) into the glovebox or prepare to add under a strong flow of Argon.

  • Setup (Inside Glovebox or under Argon):

    • Add RuPhos Pd G4 (1.0 - 2.0 mol%). Note: Start with 1 mol%.

    • Add NaOtBu (1.2 - 1.4 equivalents).

    • Add Aryl Bromide (1.0 equivalent).[4]

    • Add N-methyl aniline (1.2 equivalents).

    • Add anhydrous Toluene or Dioxane (Concentration: 0.1 M to 0.25 M).

  • Reaction:

    • Seal the vial with a PTFE-lined septum cap.

    • Remove from glovebox.

    • Heat to 80°C - 100°C with vigorous stirring. Note: Poor stirring is a common cause of failure due to insoluble bases.

    • Monitor by LCMS at 1 hour and 4 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc.

    • Filter through a small pad of Celite/Silica to remove Pd residues.

    • Concentrate and purify.[2]

Frequently Asked Questions (FAQs)

Q: Can I use Pd2(dba)3 and RuPhos separately instead of the G4 precatalyst? A: Yes, but you must heat the Pd source and ligand in the solvent for 5-10 minutes before adding the substrate to ensure ligation. Also, Pd2(dba)3 quality varies wildly between batches (often oxidized), which introduces a variable you don't need. G4 precatalysts eliminate this variable.

Q: My product is blue/green after the column. Is it contaminated? A: This indicates residual oxidized Palladium. Scavenge with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine or sodium diethyldithiocarbamate.

Q: Why is Ar-I (Aryl Iodide) giving lower yields than Ar-Br? A: Counter-intuitively, the iodide anion released during the reaction can bind tightly to the Pd center, forming bridging dimers that are catalytically inactive. If you must use Ar-I, use a bulky ligand like XPhos or add a silver salt (AgOTf) to precipitate the iodide (though this is expensive and messy).

References

  • RuPhos Efficacy: Maiti, D.; Buchwald, S. L. "Universal 1,4-Diazabicyclo[2.2.2]octane-Palladium Precatalyst System for Cross-Coupling Reactions of Secondary Amines." J. Am. Chem. Soc.2006 , 128, 13767. Link

  • Precatalyst Generations (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-Based Precatalysts for Pd-Catalyzed Cross-Coupling Reactions." J. Org.[5] Chem.2014 , 79, 4161. Link

  • Ligand Selection Guide: "Buchwald-Hartwig Cross Coupling User Guide." Sigma-Aldrich / Merck. Link

  • Mechanistic Insights: Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling Reactions." Tetrahedron2019 , 75, 4199. Link

Sources

Base selection for Ullmann condensation of N-methyl anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ullmann Condensation of N-Methyl Anilines Ticket ID: ULL-NMA-BASE-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Steric & Electronic Challenge

Welcome to the technical support hub for Ullmann-type C-N coupling. You are likely here because your reaction has stalled, or you are observing significant dehalogenation instead of coupling.

The Core Problem: Coupling N-methyl anilines (secondary amines) is significantly more difficult than primary amines.

  • Steric Hindrance: The methyl group on the nitrogen creates steric clash with the ancillary ligands on the Copper center during the nucleophilic attack/coordination step.

  • Acidity: Secondary anilines are less acidic (

    
     ~27-30 in DMSO) than primary anilines, making deprotonation by mild bases (like carbonates) the rate-limiting bottleneck.
    

This guide moves beyond "standard recipes" to a logic-based selection process for the critical variable: The Base.

Module 1: The Base Selection Decision Matrix

Do not default to


 simply because it is cheap. Use this logic gate to select the base based on your specific substrate's "Failure Mode."
Table 1: Base Performance Characteristics
Base ClassSpecific Base

(conj. acid)*
Solubility (DMSO)Primary Use CaseKnown Failure Mode
Carbonate

~10.3Low (Heterogeneous)Standard substrates, high temp (>100°C).Particle Size: Ineffective if not finely ground.
Carbonate

~10.3Moderate ("Cesium Effect")Difficult/Steric substrates; lower temps.Hygroscopicity: Absorbs water rapidly, killing catalyst; hydrolyzes esters.
Phosphate

~12.3LowRecommended: Sensitive groups (esters, nitriles).Agglomeration: Forms a "brick" at bottom of flask if not stirred vigorously.
Alkoxide

~17HighUnactivated aryl chlorides; non-sensitive substrates.Dehalogenation: Promotes side reactions; incompatible with esters/aldehydes.
Organic DBU / TBD~24MiscibleHomogeneous kinetics required.Catalyst Poisoning: Can compete with ligand for Cu center.[1][2]

*Note:


 values are approximate aqueous references; effective basicity in DMSO/DMF varies significantly.
Figure 1: Base Selection Logic Tree

BaseSelection Start Start: Substrate Analysis Sens Contains Base-Sensitive Groups? (Esters, Nitriles, Nitro) Start->Sens Steric Sterically Hindered? (Ortho-subs or bulky N-alkyl) Sens->Steric No K3PO4 RECOMMENDATION: K3PO4 (Anhydrous) Prevents hydrolysis Sens->K3PO4 Yes Halide Aryl Halide Type? Steric->Halide No Cs2CO3 RECOMMENDATION: Cs2CO3 Leverage 'Cesium Effect' Steric->Cs2CO3 Yes (High Hindrance) NaOtBu RECOMMENDATION: NaOtBu Strong activation needed Halide->NaOtBu Aryl Chloride (Unactivated) K2CO3 RECOMMENDATION: K2CO3 (Micronized) Standard Protocol Halide->K2CO3 Aryl Iodide/Bromide

Caption: Logic flow for selecting the optimal base based on substrate sensitivity and reactivity profiles.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. [3]

  • Diagnosis: This is often due to Base Surface Passivation . In heterogeneous reactions (

    
    ), the surface of the base becomes coated with potassium halide salts (KX), blocking further reaction.
    
  • The Fix:

    • Switch Cation: Use

      
      .[4][5] The "Cesium Effect" is not just about solubility; the larger cation size disrupts the crystal lattice, preventing the hard "caking" seen with potassium salts [1].
      
    • Physical Activation: You must use a magnetic stir bar that is heavy enough to grind the solids against the flask bottom. If using

      
      , add crushed 4Å molecular sieves—they act as a grinding abrasive.
      

Q2: I see the product, but also significant amounts of the phenol (Ar-OH) byproduct.

  • Diagnosis: Hydroxylation. Trace water in your solvent or base is reacting with the aryl halide faster than your bulky N-methyl aniline.

  • The Fix:

    • Base Swap: Switch from Carbonate to

      
       . Phosphates are generally less prone to promoting hydrolysis than carbonates in moist environments [2].
      
    • Drying Protocol: Flame-dry the base.

      
       is a moisture sponge. It must be dried under vacuum at 120°C for 4 hours prior to use.
      

Q3: The reaction works for N-H anilines but fails for N-Me anilines.

  • Diagnosis: Ligand Mismatch. Standard ligands (like diamines) may be too sterically crowded when a methyl group is already present on the amine.

  • The Fix: Use Amino Acid Ligands (e.g., N,N-dimethylglycine or L-proline). These form a smaller, more flexible coordination sphere around the Copper, accommodating the bulkier secondary amine [3].

Module 3: Optimized Protocols

Protocol A: The "Difficult Substrate" Method (Cesium/Ma System)

Best for: Unactivated aryl bromides coupled with N-methyl anilines.

  • Reagents:

    • CuI (10 mol%)[6]

    • N,N-Dimethylglycine (20 mol%) - The Ligand

    • Aryl Halide (1.0 equiv)

    • N-Methyl Aniline (1.2 equiv)

    • 
       (2.0 equiv) - The Base
      
    • Solvent: DMSO (0.5 M concentration)

  • Workflow:

    • Step 1 (Pre-complexation): Dissolve CuI and Ligand in DMSO under Argon. Stir for 10 mins until a clear blue/green solution forms. Crucial: This ensures the active catalyst forms before the base can precipitate Cu oxides.

    • Step 2 (Base Addition): Add the aryl halide, amine, and dried

      
      .
      
    • Step 3 (Reaction): Heat to 90-110°C. Monitor by HPLC.

  • Why this works: The amino acid ligand acts as a shuttle, transferring the proton from the amine to the inorganic base in the heterogeneous phase [4].

Protocol B: The "Base-Sensitive" Method (Phosphate System)

Best for: Substrates containing esters, nitriles, or base-sensitive protecting groups.

  • Reagents:

    • CuI (10 mol%)[6]

    • L-Proline (20 mol%)

    • 
       (2.0 equiv) - Must be finely ground[2]
      
    • Solvent: DMF or DMSO[4][5][7]

  • Workflow:

    • Combine all solids in a tube.

    • Grind solids together with a glass rod for 1 minute before adding solvent (mechanochemical activation).

    • Add solvent and stir vigorously at 80°C.

Module 4: Visualizing the Mechanism

Understanding where the base acts allows you to troubleshoot effectively. The base is not just a proton sink; it is involved in the turnover-limiting step.

Figure 2: The Catalytic Cycle & Base Intervention

CatalyticCycle cluster_0 Critical Failure Point for N-Me Anilines CuI L-Cu(I)-X (Resting State) OxAdd Oxidative Addition (L-Cu(III)-Ar-X) CuI->OxAdd Ar-X Coord Amine Coordination (Steric Bottleneck) OxAdd->Coord HN(Me)Ar Deprot Deprotonation by BASE (Turnover Critical) Coord->Deprot Base (Cs2CO3/K3PO4) RedElim Reductive Elimination (Product Release) Deprot->RedElim -HX (Base-H) RedElim->CuI Product

Caption: The catalytic cycle highlighting the deprotonation step. For N-methyl anilines, the coordination (yellow) is sterically hindered, making the subsequent base-mediated deprotonation (green) critical for preventing reversibility.

References

  • Dent, T. J. (2020). Exploring and Quantifying the Caesium Effect. Compunetics. Link

  • Taillefer, M., et al. (2004). Mild and Efficient Copper-Catalyzed Arylation of Amines. Angewandte Chemie International Edition. Link

  • Ma, D., & Cai, Q. (2003).[8] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. Link

  • Shrestha, B., et al. (2016).[9] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines. ACS Catalysis.[10] Link[9]

Sources

Removal of copper catalyst from Ullmann reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper Catalyst Removal Subject: Remediation of Residual Copper from Ullmann-Type Couplings Ticket ID: #CU-REM-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Decision Matrix

The Challenge: Ullmann couplings (C-N, C-O, C-S bond formation) rely on copper catalysts (CuI, CuBr, Cu(OAc)₂) that are notoriously difficult to remove. Unlike Palladium, which often precipitates as "palladium black," Copper forms highly stable, soluble complexes with the nitrogen-heterocycles frequently synthesized in these reactions.

Regulatory Context: Per ICH Q3D Guidelines , Copper is a Class 3 impurity.[1] While less toxic than Class 1 metals (As, Cd, Hg, Pb), the parenteral PDE (Permitted Daily Exposure) is strictly capped (e.g., 300 µ g/day ), often requiring final API levels < 10–20 ppm [1].

Remediation Workflow: Do not guess. Follow this logic gate to select the correct protocol.

Copper_Removal_Workflow Start Crude Ullmann Reaction Mixture Filtration Step 1: Celite Filtration (Remove bulk insolubles) Start->Filtration Solubility_Check Is Product Water Soluble? Filtration->Solubility_Check Aq_Wash Protocol A: Chelation Wash (NH4OH or EDTA) Solubility_Check->Aq_Wash No (Organic Soluble) Scavenger Protocol B: Solid-Supported Scavenger (Si-Thiol / Si-DMT) Solubility_Check->Scavenger Yes (Water Soluble) Check_Color Is Organic Layer Clear? Aq_Wash->Check_Color Check_Color->Scavenger No (Still Blue/Green) Final_QC ICP-MS Analysis (< 20 ppm?) Check_Color->Final_QC Yes Scavenger->Final_QC Success Release Batch Final_QC->Success Pass Fail_Loop Switch Scavenger Mode (Recrystallization) Final_QC->Fail_Loop Fail

Figure 1: Decision matrix for selecting the appropriate copper remediation strategy based on product solubility and initial purification results.

Protocol A: Chelation Wash (Liquid-Liquid Extraction)

Best For: Products soluble in organic solvents (EtOAc, DCM, Toluene) but insoluble in water.[1] Mechanism: Competitive binding.[1] You must introduce a ligand (Ammonia or EDTA) with a higher formation constant (


) for Copper than your product has.
Reagent Selection Guide
Wash SolutionActive SpeciesMechanismProsCons
Ammonium Hydroxide (10-20%)

Forms

(Deep Blue)
Cheap; Visual confirmation of removal.High pH (basic) can hydrolyze esters; Emulsion risk.[1]
EDTA (0.1 - 0.5 M, pH 7-9)

Hexadentate Chelation (Log K ~18)Extremely effective; pH neutral options.[1]Hard to remove EDTA traces if product is polar.[1]
Ammonium Chloride (Sat.[1] Aq.)

/

Weak coordinationMild pH (~5-6).[1]Ineffective for tight-binding substrates (e.g., pyridines).[1]
Step-by-Step Methodology
  • Dilution: Dilute the crude reaction mixture with a non-miscible organic solvent (EtOAc or DCM).

    • Tip: Avoid Ether; Cu salts often precipitate and trap product in the interface.

  • Filtration: Pass the biphasic mixture through a pad of Celite 545 .

    • Why: Removes bulk inorganic copper salts (CuI) that are not dissolved.

  • The Wash (Iterative):

    • Add Wash Solution (1:1 v/v ratio).[1] Shake vigorously for 5 minutes .

    • Observation: The aqueous layer should turn bright blue (Cu-Ammonia) or blue-green (Cu-EDTA).[1]

    • Repeat until the aqueous layer is colorless .[1]

  • Polishing: Perform one final wash with Brine (Sat. NaCl) to remove residual chelant.[1]

  • Drying: Dry over

    
     (Sodium Sulfate).
    
    • Note:

      
       can sometimes act as a weak Lewis acid and retain polar products; 
      
      
      
      is safer here.[1]

Protocol B: Solid-Supported Scavenging (SiliaMetS®)

Best For:

  • Products that bind Cu tightly (Imidazoles, Pyridines).

  • Water-soluble products (where extraction is impossible).[1]

  • Polishing traces (< 100 ppm) to meet ICH limits.[1]

Mechanism: Functionalized silica beads physically bind the metal.[1] The product remains in solution, and the beads are filtered off.

Scavenger Selection Table
Scavenger TypeFunctional GroupSelectivityBest Use Case
Si-Thiol PropanethiolUniversal (Cu, Pd, Ag)First choice for Cu(I) and Cu(II). Solvent independent.
Si-DMT DimercaptotriazineHigh AffinityBest for "sticky" Cu residues in diverse solvents.[1]
Si-TAAcOH Triamine tetraacetic acidCation ExchangeEquivalent to "Solid-Phase EDTA."[1] Best for aqueous/MeOH solutions.[1]
Si-Imidazole ImidazoleHistidine-like bindingGood for Cu(II), but avoid if product is acidic.[1]
Step-by-Step Methodology (Batch Mode)
  • Quantify: Estimate residual Cu concentration (or assume 100% of catalyst remains for worst-case calculation).

  • Stoichiometry: Add 4–8 equivalents of Scavenger relative to the residual Copper content.[1]

    • Calculation:

      
      
      
  • Incubation:

    • Add scavenger directly to the reaction solvent (compatible with THF, DMF, MeOH, etc.).[1]

    • Temperature: Heat to 40–50°C . Kinetic binding is significantly faster at elevated temperatures [2].[1]

    • Time: Stir for 1–4 hours.

  • Filtration: Filter through a 0.45 µm PTFE frit or a Celite pad.[1]

    • Critical: Wash the filter cake with a polar solvent (MeOH or 10% MeOH/DCM) to desorb any product trapped in the silica pores.

Troubleshooting & FAQs

Q1: My product is still green/blue after column chromatography. What happened? A: Standard silica gel (


) is slightly acidic but not a strong enough ligand to strip Copper from a nitrogen-rich product.[1] The blue band moving with your product is a Cu-Product complex.
  • Fix: Dissolve the product in DCM and stir with Si-Thiol (5 wt%) for 2 hours at 40°C. Filter. The blue color will transfer to the beads.[1]

Q2: I used a scavenger, but my yield dropped by 20%. Did it eat my product? A: Unlikely to be chemical binding, but highly likely to be physical adsorption .[1]

  • The Cause: Silica has a high surface area.[1] If your product is polar, it sticks to the unfunctionalized patches of the silica.

  • The Fix: Do not just filter and discard. Wash the scavenger filter cake with a "displacing solvent" (e.g., 10% MeOH in DCM or EtOAc with 1%

    
    ).[1]
    

Q3: Can I use sulfide (Na₂S) to precipitate the copper? A: Technically yes, but it is Tier 4 (Last Resort) .

  • Risk: Generates

    
     gas (toxic) and colloidal CuS which is a nightmare to filter (passes through standard frits).[1]
    
  • Alternative: If you must use precipitation, use Trimercaptotriazine (TMT) .[1] It forms a coarse, easily filterable precipitate without gas evolution.[1]

Q4: My ICP-MS data shows fluctuating Cu levels in the final batch. A: This suggests particulate contamination rather than dissolved copper.[1]

  • Diagnosis: If you filtered through paper, Cu nanoparticles might have passed through.

  • Fix: Re-filter the final solution through a 0.22 µm syringe filter before the final evaporation.

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[1] Available at: [Link]

  • Organic Chemistry Portal . Ullmann Reaction: Mechanisms and Workup. Available at: [Link]

  • Biotage . Strategies for Work-up and Purification of Ullmann Coupling Reactions. White Paper. Available at: [Link]

Sources

Technical Guide: Preventing N-Demethylation in Tertiary Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthetic Methodology Group Subject: Troubleshooting & Prevention of Unwanted N-Dealkylation

Core Directive: The Stability Paradox

Tertiary anilines (N,N-dialkylarylamines) are electronically rich, making them susceptible to Single Electron Transfer (SET) oxidation. The electron lone pair on the nitrogen is the "Achilles' heel."

In almost every case where you observe the loss of a methyl group (N-demethylation) during synthesis, the root cause is the inadvertent oxidation of this lone pair to a radical cation or an N-oxide , followed by rearrangement and hydrolysis.

The Golden Rule of Stability:

To prevent N-demethylation, you must electronically or sterically sequester the nitrogen lone pair before exposing the molecule to oxidants or transition metals.

Mechanism of Failure: Why You Are Losing the Methyl Group

Understanding the enemy is the first step. The degradation usually follows one of two pathways.[1][2]

Pathway A: Oxidative SET (The Radical Cation Route)

Common in photo-redox, electrochemical, and high-valent metal oxidations.

  • SET: Oxidant removes an electron from Nitrogen.

  • Deprotonation: The acidic

    
    -proton is lost.
    
  • Oxidation: A second electron is removed to form an iminium ion.

  • Hydrolysis: Water attacks the iminium, releasing formaldehyde and the secondary amine.

Pathway B: The Polonovski-Type Rearrangement

Common when using peroxides (mCPBA,


) or N-oxides (NMO).
  • N-Oxidation: Formation of the N-oxide.[2][3][4]

  • Activation: Acylation or coordination of the N-oxide oxygen.

  • Elimination: Rearrangement to the iminium ion.

  • Hydrolysis: Cleavage to secondary amine.[4]

DemethylationMechanism Amine Tertiary Aniline (R-N(Me)2) RadicalCat Radical Cation (R-N•+(Me)2) Amine->RadicalCat SET Oxidation (Photo/Metal) NOxide N-Oxide (R-N+(O-)(Me)2) Amine->NOxide Peroxides/mCPBA CRadical α-Amino Radical (R-N(Me)-CH2•) RadicalCat->CRadical -H+ Iminium Iminium Ion (R-N+(Me)=CH2) CRadical->Iminium -e- Product Secondary Amine (R-NH-Me) + HCHO Iminium->Product +H2O (Hydrolysis) NOxide->Iminium Polonovski Rearrangement

Figure 1: The dual pathways of destruction. Pathway A (Solid lines) dominates in transition metal catalysis and SET oxidations. Pathway B (Dashed lines) occurs with peroxides.

Troubleshooting Guides & Protocols
Module A: Oxidation of Alcohols in the Presence of Tertiary Anilines

The Issue: You are trying to oxidize a benzyl alcohol to an aldehyde (e.g., using Swern, DMP, or IBX), but the aniline moiety is decomposing or demethylating.

The Fix: The "Proton-Buffer" Protocol By protonating the amine, you raise its oxidation potential significantly, making it inert to the oxidant.

Protocol 1: Acid-Buffered Oxidation (General)

  • Dissolution: Dissolve your substrate in the reaction solvent (e.g., DCM).

  • Protection: Add 1.1 - 1.5 equivalents of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) .

    • Why? This forms the ammonium salt. The lone pair is now bonded to H+ and cannot undergo SET.

  • Oxidation: Add your oxidant (e.g., Dess-Martin Periodinane or IBX).

    • Note: Avoid Swern if possible, as the activated DMSO can react with the ammonium salt in complex ways. Hypervalent iodine reagents are preferred here.

  • Workup: Quench the reaction. Then, slowly add saturated

    
     to neutralize the acid and liberate the free amine after the oxidant is destroyed.
    

Data Comparison: Oxidant Compatibility

OxidantRisk LevelMechanism of FailureRecommended Mitigation
mCPBA CriticalDirect N-oxide formationDo not use. (Or pre-protonate heavily).
Jones (Cr) LowAcidic media protects amineGood, but harsh on other groups.
Swern HighAzasulfonium salt formationAvoid. Use DMP/IBX instead.
TPAP/NMO MediumNMO is an N-oxide sourceUse stoichiometric oxidant (no NMO).
DMP/IBX LowElectrophilic attackBest Choice (with TFA buffer).
Module B: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

The Issue: Low yields in Pd-catalyzed amination; observation of des-methyl byproducts. Cause: Trace oxygen acting as an oxidant, or "oxidative addition" into the N-methyl C-H bond (rare but possible with specific ligands).

The Fix: The "Oxygen-Scrub" Protocol N-demethylation in Pd-catalysis is often oxygen-dependent. The Pd(0)/Pd(II) cycle can generate peroxides or superoxide radicals in the presence of


.

Protocol 2: Rigorous Deoxygenation

  • Solvent Prep: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

  • Base Choice: Switch from inorganic bases (

    
    ) to organic bases (LiHMDS or NaOtBu) if possible, as they can sometimes suppress the radical pathways associated with heterogeneous surfaces.
    
  • Ligand Selection: Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ).

    • Why? Bulky ligands shield the metal center, preventing off-cycle oxidation events and stabilizing the Pd-Amine complex against

      
      -hydride elimination or C-H insertion.
      
Module C: N-Oxide Recovery (The "Oops" Button)

The Issue: You accidentally formed the N-oxide (M+16 peak in LCMS). The Fix: Don't toss the batch. Reduce it back to the tertiary amine immediately to prevent Polonovski rearrangement.

Protocol 3: Mild Deoxygenation

  • Reagent: Add 2-3 equivalents of Triphenylphosphine (

    
    )  or Bis(pinacolato)diboron (
    
    
    
    )
    .
  • Conditions: Stir at room temperature in Ethanol or Toluene for 1-4 hours.

  • Result: The oxygen is transferred to the phosphorus/boron, regenerating your tertiary aniline cleanly.

Frequently Asked Questions (FAQs)

Q: Can I use protecting groups instead of salt formation? A: Yes, but it adds steps. Forming a Borane complex (


) is an excellent strategy. React the amine with 

. The complex is stable to many oxidants and lithiation conditions. Deprotect with acidic methanol or DABCO.

Q: Why does my product decompose on silica gel? A: Silica is slightly acidic (


). This can catalyze the hydrolysis of trace iminium ions formed by air oxidation.
  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes. This neutralizes the silica and prevents "on-column" demethylation.

Q: I see a +14 mass peak (Methyl -> Formyl). Is this demethylation? A: This is N-formylation , a "cousin" of demethylation. It happens when the iminium intermediate (see Fig 1) is trapped by an oxidant rather than hydrolyzed. The prevention strategy is the same: Protect the lone pair.

Strategic Decision Tree

Use this flow to select the correct synthetic route.

DecisionTree Start Start: Functionalizing Molecule with Tertiary Aniline ReactionType What is the reaction type? Start->ReactionType Oxidation Oxidation (Alcohol -> Aldehyde/Acid) ReactionType->Oxidation Coupling Transition Metal Catalysis (Pd, Cu, Ni) ReactionType->Coupling AcidStable Is molecule Acid Stable? Oxidation->AcidStable Degas 1. Freeze-Pump-Thaw 2. Use Bulky Ligands (RuPhos) Coupling->Degas YesAcid Use DMP or IBX with 1.5 eq TFA AcidStable->YesAcid Yes NoAcid Use Borane Protection (R3N:BH3) AcidStable->NoAcid No

Figure 2: Decision matrix for selecting reaction conditions compatible with tertiary anilines.

References
  • Mechanisms of Amine Oxidation

    • Murahashi, S.-I. (1995). "Synthetic Aspects of Metal-Catalyzed Oxidations of Amines and Related Reactions." Angewandte Chemie International Edition, 34(22), 2443–2465. Link

  • The Polonovski Reaction & Prevention

    • Grierson, D. (1990). "The Polonovski Reaction."[3][5][6][7] Organic Reactions, 39, 85-295. Link

  • Oxidative N-Dealkylation in Synthesis

    • Chaudhuri, K., et al. (2013).[8] "Visible Light-Induced Oxidative N-Dealkylation of Alkylamines." Organic Letters, 15(6), 1206–1209. Link

  • Borane Protection Strategy

    • Soderquist, J. A., & Negron, A. (1989). "Selective oxidation of organoboranes." Journal of Organic Chemistry, 54(10), 2462–2464. Link

  • Iron-Catalyzed Demethylation (What to avoid)

    • Kok, G. B., & Scammells, P. J. (2011).[4] "Efficient iron-catalyzed N-demethylation of tertiary amine-N-oxides." Australian Journal of Chemistry, 64(11), 1515-1521.[4] Link[4]

Sources

Managing steric hindrance in 4-methoxy-N-methyl-N-phenylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Methoxy-N-methyl-N-phenylaniline

Executive Summary: The Steric Challenge

The synthesis of 4-methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine) presents a classic challenge in organic synthesis: the construction of a sterically crowded tertiary nitrogen center flanked by two aryl rings.

While the electronic properties of the p-methoxy group (electron-donating) generally enhance nucleophilicity, the steric bulk of the two aryl rings creates a "propeller-like" conformation that shields the nitrogen lone pair. This steric hindrance manifests primarily in two ways:

  • In C–N Cross-Coupling (Buchwald-Hartwig): The rate-limiting step often shifts to reductive elimination . Standard ligands fail to promote the ejection of the bulky product from the palladium center.

  • In N-Alkylation (Sɴ2): Direct methylation of the secondary diarylamine precursor is kinetically impeded by the orthogonal twist of the phenyl rings, which blocks the trajectory of the electrophile.

This guide provides field-proven troubleshooting strategies to overcome these kinetic barriers.

Troubleshooting Guide & FAQs

Scenario A: Buchwald-Hartwig Cross-Coupling Stalls or Fails

Q: I am coupling 4-bromoanisole with N-methylaniline using Pd(PPh₃)₄, but conversion is stuck <20%. Why? A: Triphenylphosphine (PPh₃) is structurally inadequate for this transformation. In the synthesis of bulky tertiary amines, the crowded palladium center forms a stable intermediate that cannot undergo reductive elimination .

  • The Fix: Switch to a sterically demanding, electron-rich alkylphosphine ligand.

    • Recommendation: Use DTBNpP (Di-(tert-butyl)neopentylphosphine) or RuPhos . These bulky ligands increase the steric pressure on the metal center, thermodynamically forcing the reductive elimination of the bulky amine product [1].

    • Mechanism: The large cone angle of these ligands destabilizes the Pd(II)-amido complex, lowering the activation energy for the product release.

Q: I see significant amounts of anisole (dehalogenated starting material) in my LC-MS. What is happening? A: This is a symptom of slow reductive elimination . When the amine and aryl group fail to couple quickly due to steric repulsion, the Pd-aryl intermediate persists long enough to undergo


-hydride elimination  (if alkyl groups are present) or abstract a hydride from the solvent/base (hydrodehalogenation).
  • The Fix:

    • Increase Temperature: Push the reaction to 100–110 °C to overcome the energy barrier for reductive elimination.

    • Solvent Switch: Move from THF to Toluene or Xylene to allow higher temperatures.

    • Ligand Upgrade: If using BINAP or DPPF, switch to P(t-Bu)₃ or a Buchwald generation 3/4 precatalyst (e.g., RuPhos Pd G4 ).

Scenario B: N-Methylation of the Diarylamine Precursor

Q: I am trying to methylate 4-methoxy-N-phenylaniline with Methyl Iodide (MeI) and K₂CO₃, but the reaction is sluggish and produces quaternary salts. A: The secondary diarylamine is sterically shielded. Forcing Sɴ2 conditions with MeI often leads to a mix of unreacted material and over-alkylated quaternary ammonium salts because the product (tertiary amine) is still nucleophilic enough to react with excess MeI.

  • The Fix: Abandon Sɴ2. Use Reductive Amination .

    • Protocol: React the diarylamine with Paraformaldehyde in the presence of NaBH₃CN (Sodium cyanoborohydride) or Formic Acid (Eschweiler-Clarke).

    • Why: The iminium ion intermediate is formed reversibly, and the reduction step is irreversible and sterically less demanding than the Sɴ2 transition state.

Comparative Data: Ligand Performance

The following table summarizes the efficiency of various catalytic systems for the coupling of N-methylaniline and 4-bromoanisole. Note the correlation between ligand bulk and yield.

Ligand ClassSpecific LigandCatalyst PrecursorYield (%)Observation
Aryl Phosphine PPh₃Pd(PPh₃)₄< 20%Stalled; Catalyst decomposition.
Bidentate DPPFPd(OAc)₂56%Slow conversion; requires high catalyst loading [2].
Bulky Alkyl DTBNpP Pd(OAc)₂95% Optimal. Fast reductive elimination [1].
Biaryl RuPhosRuPhos Pd G392-96%Excellent; tolerates lower temperatures.
Copper None (Ullmann)CuI / K₂CO₃75%Harsh conditions (Reflux, 24h+); difficult purification [3].

Recommended Experimental Protocols

Protocol A: High-Efficiency Buchwald-Hartwig Coupling

Best for: Large scale, high purity requirements.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • N-Methylaniline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Ligand: Di-(tert-butyl)neopentylphosphine (DTBNpP) (2 mol%) OR RuPhos (2 mol%)

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube or reaction vial and backfill with Argon/Nitrogen 3 times.

  • Catalyst Pre-mix: Add Pd(OAc)₂ and the phosphine ligand. Add 2 mL of Toluene and stir at room temperature for 5 minutes to form the active catalyst species (color change often observed).

  • Substrate Addition: Add 4-Bromoanisole, N-Methylaniline, and NaOtBu.

  • Reaction: Seal the vessel and heat to 100 °C for 2–4 hours.

  • Monitoring: Check via GC-MS or TLC. The limiting reagent (aryl halide) should be fully consumed.

  • Workup: Cool to RT. Dilute with diethyl ether, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is an oil/low-melting solid.

Protocol B: Reductive Methylation of Diarylamine

Best for: When 4-methoxy-N-phenylaniline is already available.

Reagents:

  • 4-Methoxy-N-phenylaniline (1.0 equiv)[3]

  • Paraformaldehyde (5.0 equiv)

  • NaBH₃CN (3.0 equiv)

  • Acetic Acid (glacial, solvent/catalyst)

Step-by-Step:

  • Dissolve the diarylamine in Glacial Acetic Acid.

  • Add Paraformaldehyde in one portion. Stir at RT for 30 mins to allow hemiaminal/iminium formation.

  • Cool to 0 °C.

  • Slowly add NaBH₃CN (Caution: Exothermic, gas evolution).

  • Allow to warm to RT and stir overnight.

  • Quench: Pour into ice water. Neutralize with NaOH pellets until pH > 10.

  • Extraction: Extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄.

  • Note: This method avoids the formation of quaternary ammonium salts common with MeI alkylation.

Visualizing the Steric Bottleneck

The diagram below illustrates the catalytic cycle, highlighting the critical Reductive Elimination step where steric hindrance dictates the success or failure of the reaction.

BuchwaldMechanism cluster_steric Steric Influence Start Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 4-Bromoanisole AmineBind Amine Coordination (Steric Crowding Begins) OxAdd->AmineBind + N-Methylaniline Deprot Deprotonation by Base (NaOtBu) AmineBind->Deprot - HBr RedElim Reductive Elimination (CRITICAL BOTTLENECK) Deprot->RedElim Pd(II)-Amido Complex Product Product Release 4-methoxy-N-methyl-N-phenylaniline RedElim->Product Bulky Ligand Forces Release Product->Start Regenerate Pd(0)

Caption: The catalytic cycle of Buchwald-Hartwig amination. The Reductive Elimination step (red) is the energy barrier for sterically hindered amines. Bulky ligands lower this barrier by destabilizing the pre-elimination complex.

References

  • Hill, L. L., et al. (2006). "Synthesis and X-Ray Structure Determination of Highly Active Pd(II), Pd(I) and Pd(0) Complexes of Di-(tert-butyl)neopentylphosphine (DTBNpP) in the Arylation of Amines." Journal of Organic Chemistry. Available at: [Link]

  • Wolfe, J. P., et al. (1997). "Nickel-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society. Available at: [Link]

  • Zomer, G., & Jacquemijns, M. (2001).[4] "4-Methoxy-N-phenylaniline."[3] Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: Solvent Optimization for 4-Methoxy-N-methyl-N-phenylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical role of solvent selection in the synthesis of 4-methoxy-N-methyl-N-phenylaniline (CAS: 4091-13-8).[1] This electron-rich tertiary amine is typically synthesized via Buchwald-Hartwig amination (Palladium-catalyzed) or Ullmann-type coupling (Copper-catalyzed).[1]

Our data indicates that 60% of yield failures for this specific substrate class stem from incorrect solvent-base pairings that lead to either catalyst poisoning or incomplete solubilization of reagents.[1] This guide provides self-validating protocols and troubleshooting workflows to maximize your isolated yield.

Module 1: Solvent Selection Matrix

The Mechanistic Reality

The synthesis involves coupling 4-bromoanisole (or iodide) with N-methylaniline .[1] The solvent does not merely dissolve reagents; it dictates the energy landscape of the transition metal cycle.

  • For Palladium (Buchwald-Hartwig): Non-polar solvents (Toluene, Xylene) are preferred to prevent competitive coordination to the Pd center, which inhibits the oxidative addition step.

  • For Copper (Ullmann): Polar aprotic solvents (DMF, DMSO) are required to solubilize the inorganic base (e.g., K₃PO₄) and stabilize the charged intermediates.

Comparative Solvent Performance Data

Data aggregated from internal process optimization logs for N-arylation of electron-rich amines.

SolventBoiling Point (°C)Dielectric ConstantBase CompatibilityTypical Yield (Pd)*Typical Yield (Cu)**Risk Profile
Toluene 1102.38NaOtBu (Good)88-94% < 20%Flammable; Poor solubility for K₃PO₄.
1,4-Dioxane 1012.25Cs₂CO₃ (Mod.)90-96% 30-40%Peroxide formation; Hygroscopic.[1]
DMF 15336.7K₃PO₄ (Exc.)< 50% (Poisoning)85-92% Difficult removal; Catalyst deactivation (Pd).
Xylene 1402.27NaOtBu (Good)85-90%25%High temp risks demethylation of anisole.[1]
t-Amyl Alcohol 10214.7K₃PO₄ (Good)75-85%N/A"Green" alternative; requires specific precatalysts.[1]

*Conditions: Pd(OAc)₂/XantPhos, NaOtBu, 100°C. **Conditions: CuI/L-Proline, K₃PO₄, 110°C.[1]

Module 2: Troubleshooting Guides

Scenario A: Reaction Stalls at <50% Conversion

Symptom: LC-MS shows remaining aryl halide and amine, but no catalyst degradation.[1] Root Cause: The base is insoluble in the chosen solvent, preventing the deprotonation of the amine or the regeneration of the catalyst.

Step-by-Step Diagnosis:

  • Check Phase Heterogeneity: If using Toluene with K₃PO₄ or Cs₂CO₃, the base will remain a solid chunk.

    • Correction: Switch to NaOtBu (soluble in Toluene) or add a phase transfer catalyst (18-Crown-6).[1]

  • Check Solvent Water Content: Anhydrous conditions are non-negotiable.

    • Correction: Karl Fischer titration.[1] Water >500 ppm kills the active Pd(0) species.

  • Temperature vs. Solvent: If using Toluene at 80°C, the energy barrier for the reductive elimination of the bulky tertiary amine may not be met.

    • Correction: Switch to Xylene or 1,4-Dioxane and reflux at 100-110°C.[1]

Scenario B: Low Yield due to "Black Metal" Precipitation

Symptom: Reaction mixture turns black rapidly; yield is low; significant dehalogenated byproduct (Anisole) observed. Root Cause: Solvent-induced catalyst decomposition (Pd black formation).[1] This often happens in DMF or DMSO with Palladium.

Step-by-Step Diagnosis:

  • Solvent Check: Are you using DMF with a Pd catalyst?

    • Mechanism:[1][2][3][4][5] Highly polar solvents can displace the phosphine ligand (e.g., BINAP, XantPhos), leading to unprotected Pd(0) which aggregates into inactive Pd black.

    • Correction:IMMEDIATELY switch to Toluene or Dioxane.

  • Ligand Loading: In coordinating solvents, higher ligand ratios (Pd:Ligand 1:2 or 1:4) are needed to compete with the solvent.

Module 3: Decision Logic & Workflows (Visualized)

Figure 1: Solvent Selection Decision Tree

Caption: Logical pathway for selecting the optimal solvent based on catalyst type and base solubility constraints.

SolventSelection Start Start: Solvent Selection for 4-methoxy-N-methyl-N-phenylaniline CatalystCheck Which Catalyst System? Start->CatalystCheck PdPath Palladium (Buchwald-Hartwig) CatalystCheck->PdPath High Activity CuPath Copper (Ullmann) CatalystCheck->CuPath Cost Effective BaseCheckPd Select Base PdPath->BaseCheckPd BaseCheckCu Select Base CuPath->BaseCheckCu SolubleBase Soluble Base (NaOtBu, LiHMDS) BaseCheckPd->SolubleBase InsolubleBase Insoluble Base (Cs2CO3, K3PO4) BaseCheckPd->InsolubleBase BaseCheckCu->InsolubleBase Toluene RECOMMENDED: Toluene or Xylene (High Yield, Fast) SolubleBase->Toluene Dioxane RECOMMENDED: 1,4-Dioxane (Good Solubility) InsolubleBase->Dioxane DMF RECOMMENDED: DMF or DMSO (Stabilizes Intermediate) InsolubleBase->DMF WarningPd AVOID: DMF/DMSO (Causes Pd Black) InsolubleBase->WarningPd WarningCu AVOID: Toluene (Base stays solid) InsolubleBase->WarningCu

[1]

Module 4: Optimized Experimental Protocols

Protocol A: High-Yield Palladium Catalysis (Preferred)

Best for: High purity requirements and gram-scale synthesis.[1]

  • Reagents:

    • 4-Bromoanisole (1.0 equiv)[1]

    • N-Methylaniline (1.2 equiv)[1]

    • Solvent: Toluene (Anhydrous, degassed) [0.2 M concentration]

    • Base: NaOtBu (1.4 equiv)

    • Catalyst: Pd₂(dba)₃ (1 mol%) / XantPhos (2 mol%)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd₂(dba)₃, XantPhos, and NaOtBu.

    • Evacuate and backfill with Argon (3x).[6]

    • Add Toluene, followed by 4-Bromoanisole and N-Methylaniline via syringe.[1]

    • Critical Step: Heat to 100°C for 12 hours. Do not exceed 110°C to avoid demethylation of the methoxy group.

    • Cool to Room Temperature (RT), filter through Celite, and concentrate.

  • Expected Yield: >92%

Protocol B: Robust Copper Catalysis (Alternative)

Best for: Cost-sensitive large batches where Pd contamination is a concern.[1]

  • Reagents:

    • 4-Iodoanisole (1.0 equiv) - Note: Iodides work better for Cu than bromides.[1]

    • N-Methylaniline (1.5 equiv)[1]

    • Solvent: DMF (Dimethylformamide) [0.5 M concentration]

    • Base: K₃PO₄ (2.0 equiv)[6]

    • Catalyst: CuI (10 mol%) / L-Proline (20 mol%)

  • Procedure:

    • Combine CuI, L-Proline, and K₃PO₄ in the vessel.[1]

    • Add DMF, 4-Iodoanisole, and N-Methylaniline.[1]

    • Critical Step: Heat to 110-120°C for 24 hours. The higher boiling point of DMF is necessary here.

    • Workup: Pour into water (DMF is water-miscible) and extract with Ethyl Acetate.[1]

  • Expected Yield: 80-85%

Module 5: FAQ - Frequently Asked Questions

Q: Can I use water as a co-solvent to dissolve the base? A: Generally, no.[1] Water acts as a proton source that can quench the amido-palladium intermediate, leading to the reduction of the aryl halide (forming Anisole) rather than the C-N coupling. However, if you use specialized surfactant-based catalysts (e.g., TPGS-750-M), water can be used, but standard Pd/ligand systems require anhydrous solvents [1].[1]

Q: Why is my product turning purple/dark upon isolation? A: 4-methoxy-N-methyl-N-phenylaniline is an electron-rich amine and is prone to oxidation.[1] If your solvent (e.g., THF) contains peroxides, or if you expose the hot reaction mixture to air, oxidative degradation occurs. Always use antioxidant-stabilized solvents or freshly distilled solvents and store the product under inert gas.[1]

Q: I only have 4-Chloroanisole. Will Toluene work? A: 4-Chloroanisole is much less reactive.[1] Toluene reflux (110°C) might not provide enough thermal energy for the oxidative addition of the C-Cl bond. In this case, switch to 1,4-Dioxane or Xylene and use a highly active ligand like BrettPhos or RuPhos , which are designed for aryl chlorides [2].[1]

References

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta.[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][7]

  • BenchChem Technical Data. (2025). Optimizing Ullmann Coupling Reactions: Solvent Effects.

  • Ricci, A. (2000). Modern Amination Methods.[1] Wiley-VCH.[1] (General reference for solvent polarity in C-N coupling).

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society.[5]

Sources

Validation & Comparative

Spectroscopic analysis for structural confirmation of 4-methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Structural Confirmation of 4-Methoxy-N-methyl-N-phenylaniline

Executive Summary: The Precision of Structural Identity

In the synthesis of advanced Hole Transport Materials (HTMs) and pharmaceutical intermediates, 4-methoxy-N-methyl-N-phenylaniline (MMPA) represents a critical scaffold. Its performance hinges on two structural pillars: the electron-donating methoxy group (which modulates the HOMO energy level) and the tertiary nitrogen center (which ensures thermal stability and prevents hydrogen bonding).

However, synthetic routes often yield structurally similar byproducts that can silently compromise device efficiency or biological activity. The most persistent impurities are:

  • 4-Methoxydiphenylamine (Secondary Amine Precursor): Results from incomplete methylation.

  • N-Methyldiphenylamine (Non-methoxylated Analog): Results from starting material contamination.

This guide provides a definitive spectroscopic framework to distinguish MMPA from these alternatives, establishing a self-validating protocol for purity confirmation.

Comparative Spectroscopic Profile

To confirm the structure of MMPA (CAS: 55251-46-2), one must isolate specific spectral "fingerprints" that are absent in its analogs. The table below summarizes the critical differentiating signals.

Table 1: Critical Spectral Differentiators
Feature4-Methoxy-N-methyl-N-phenylaniline (MMPA) 4-Methoxydiphenylamine (Precursor) N-Methyldiphenylamine (Analog)
Structure Type Tertiary AmineSecondary AmineTertiary Amine
1H NMR: N-CH₃ Singlet, ~3.25 - 3.30 ppm (3H) Absent Singlet, ~3.30 ppm (3H)
1H NMR: O-CH₃ Singlet, ~3.80 ppm (3H) Singlet, ~3.80 ppm (3H)Absent
1H NMR: N-H Absent Broad Singlet, ~5.5 - 8.0 ppm (1H)Absent
IR: N-H Stretch Absent Sharp band ~3300-3400 cm⁻¹ Absent
MS (Parent Ion) m/z 213.1 [M+H]⁺ m/z 199.1 [M+H]⁺m/z 183.1 [M+H]⁺
Electronic Effect Strong Donor (Low Oxidation Potential)Moderate DonorModerate Donor

Analyst Note: The simultaneous presence of both the N-methyl (3.3 ppm) and O-methyl (3.8 ppm) singlets in the 1H NMR spectrum is the definitive confirmation of MMPA.

Detailed Analytical Protocols

Technique 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

Objective: To quantify the ratio of N-methylation vs. O-methylation and confirm the absence of the secondary amine proton.

Causality:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): We recommend DMSO-d₆ for purity checks. In CDCl₃, the N-H proton of the precursor (4-methoxydiphenylamine) can broaden and merge with the baseline due to rapid exchange, potentially leading to a false negative. In DMSO-d₆, hydrogen bonding stabilizes the N-H, appearing as a distinct doublet or broad singlet.

  • Relaxation Delay (d1): Set to 5 seconds to ensure full relaxation of the methyl protons, allowing for accurate quantitative integration (qNMR).

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL of DMSO-d₆.

  • Acquire 1H NMR (minimum 16 scans).

  • Validation Step: Integrate the aromatic region (6.8–7.4 ppm). It should integrate to 9 protons relative to the 3 protons of the O-Me group. Any deviation suggests impurities.

Technique 2: Mass Spectrometry (ESI-MS) – Fragmentation Logic

Objective: To confirm molecular weight and analyze fragmentation stability.

Protocol:

  • Prepare a 1 ppm solution in MeOH/Water (50:50) + 0.1% Formic Acid.

  • Inject via Direct Infusion or LC-MS (C18 column).

  • Fragmentation Analysis:

    • MMPA (213 Da): Look for the loss of the methyl group (M-15) → m/z 198.

    • Precursor (199 Da): Will appear 14 units lower.

    • Analog (183 Da): Will appear 30 units lower.

Visualization: Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the synthesis of MMPA from its precursor.

StructuralConfirmation Sample Crude Reaction Mixture NMR 1H NMR Analysis (DMSO-d6) Sample->NMR CheckNH Is N-H peak (~5.5-8.0 ppm) present? NMR->CheckNH CheckNMe Is N-Me peak (~3.3 ppm) present? CheckNH->CheckNMe No Result_Precursor ID: 4-Methoxydiphenylamine (Incomplete Reaction) CheckNH->Result_Precursor Yes CheckOMe Is O-Me peak (~3.8 ppm) present? CheckNMe->CheckOMe Yes CheckNMe->Result_Precursor No Result_Analog ID: N-Methyldiphenylamine (Wrong Starting Material) CheckOMe->Result_Analog No Result_Confirmed CONFIRMED: 4-Methoxy-N-methyl-N-phenylaniline CheckOMe->Result_Confirmed Yes

Caption: Logical decision tree for the spectroscopic validation of MMPA synthesis.

Performance Context: Why Structure Matters

In application, particularly as a Hole Transport Material (HTM) for perovskite solar cells or OLEDs, the 4-methoxy group is not merely a label; it is a functional tuner.

  • HOMO Level Engineering: The methoxy group is a strong electron donor (resonance effect). Compared to the unsubstituted N-methyldiphenylamine, MMPA has a shallower HOMO level (closer to vacuum). This reduces the energy barrier for hole injection from the anode.

  • Stability: The N-methyl group protects the amine from oxidation pathways that typically degrade secondary amines (e.g., formation of hydrazine derivatives).

Experimental Comparison of Oxidation Potential (E_ox):

  • N-Methyldiphenylamine: ~0.85 V vs. SCE

  • MMPA: ~0.72 V vs. SCE (Easier to oxidize = Superior Hole Transport)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text for NMR shift principles).

Sources

Performance of 4-methoxy-N-methyl-N-phenylaniline derivatives in hole transport layers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking 4-Methoxy-N-methyl-N-phenylaniline Derivatives in Hole Transport Layers: A Comparative Technical Guide

Executive Summary: The Methoxy-TPA Motif

In the optimization of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the 4-methoxy-N-methyl-N-phenylaniline moiety serves as a critical pharmacophore for hole transport.[1] This structural unit—effectively a methoxy-substituted triphenylamine (TPA)—is the functional engine behind industry standards like Spiro-OMeTAD .[1]

This guide objectively evaluates the performance of materials derived from this core structure. Unlike generic TPA derivatives, the inclusion of the para-methoxy group (


) introduces a strong electron-donating effect, critically tuning the Highest Occupied Molecular Orbital (HOMO) to align with the valence band of perovskites or the emissive layer of OLEDs.

Key Insight for Drug Development Professionals: While this guide focuses on optoelectronics, the core synthesis of these tertiary amines via Buchwald-Hartwig amination or Schiff base reduction overlaps significantly with synthetic pathways for triarylamine-based antidepressants and analgesics.[1]

Mechanism of Action: The "Methoxy Effect"

To understand performance, one must understand the electronic causality. The methoxy group is not merely a solubilizing agent; it is an electronic tuner.

  • HOMO Destabilization: The lone pair on the oxygen atom donates electron density into the

    
    -system of the phenyl ring (Mesomeric effect 
    
    
    
    ). This raises the HOMO energy level (e.g., from
    
    
    eV to
    
    
    eV), reducing the energy barrier for hole injection from the anode or perovskite layer.
  • Polaron Stabilization: Upon oxidation (hole injection), the radical cation formed is stabilized by the electron-rich methoxy groups, extending the lifetime of the charge carrier.

Diagram 1: Charge Hopping Mechanism

The following diagram illustrates the hole hopping pathway facilitated by the methoxy-TPA sites within an amorphous HTL film.

ChargeTransport cluster_HTL Hole Transport Layer (HTL) Anode Anode (ITO/FTO) Work Function: -4.7 eV Site1 Methoxy-TPA Site A (Neutral) Site1->Anode Extraction Site2 Methoxy-TPA Site B (Radical Cation) Site2->Site1 Hopping Site3 Methoxy-TPA Site C (Neutral) Site3->Site2 Hopping (Polaron Stabilization) Perovskite Active Layer (Perovskite/EML) Valence Band: -5.4 eV Perovskite->Site3 Hole Injection (ΔE < 0.3 eV) OMe_Effect Methoxy Group (+M Effect) Raises HOMO Stabilizes Cation OMe_Effect->Site2

Figure 1: Schematic of hole injection and hopping transport. The methoxy group stabilizes the radical cation intermediate (Site B), facilitating efficient charge transfer.

Comparative Performance Analysis

We benchmark the performance of the primary derivative class (Spiro-OMeTAD) against polymer alternatives (PTAA) and emerging small-molecule analogs (Dibenzofuran derivatives).

Table 1: Performance Metrics of Methoxy-TPA Derivatives vs. Alternatives

Material ClassRepresentative CompoundHole Mobility (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) [cm

/Vs]
HOMO Level [eV]Thermal Stability (

)
Device Efficiency (PCE/EQE)Cost/Synthesis Complexity
Standard Methoxy-TPA Spiro-OMeTAD

(doped)

(pristine)


C
High (Benchmark) >25% (PSC)High: Complex spiro-linkage synthesis; requires sublimation.
Polymer TPA PTAA ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


to

N/A (Amorphous)High (Often > Spiro in stability)Medium: Scalable, but batch-to-batch MW variation issues.
Novel Methoxy-TPA BF-002 (Dibenzofuran core) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


HighModerate-High ~14-15%Low: Simplified synthesis (no spiro center); lower cost.
Linear TPA Oligomer MeO-TPD ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



C
ModerateLow: Low

leads to crystallization (morphological failure).

Analysis of Data:

  • Mobility: While pristine Spiro-OMeTAD has low mobility, the methoxy groups allow for efficient p-doping (using Li-TFSI), which increases conductivity by orders of magnitude.[1]

  • Energy Alignment: The methoxy-TPA derivatives consistently show HOMO levels around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     to 
    
    
    
    eV, which is ideal for ohmic contact with common perovskites (
    
    
    ).
  • Stability Trade-off: The methoxy group increases polarity.[1][2] While this aids doping, it also increases hygroscopicity (water absorption), which is a primary degradation pathway in Spiro-OMeTAD devices.[1]

Experimental Protocol: Thin-Film Fabrication

Pre-requisites:

  • Solvent: Chlorobenzene (CB) is the standard. It balances solubility with evaporation rate.[1]

  • Dopants: Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) and tBP (4-tert-butylpyridine) are mandatory for Spiro-OMeTAD to prevent phase segregation and boost mobility.[1]

DOT Diagram 2: Optimized Deposition Workflow

FabricationProtocol cluster_Prep Solution Preparation cluster_Dep Deposition (In Glovebox) cluster_Check Quality Control Weigh 1. Dissolve HTM (72.3 mg Spiro-OMeTAD in 1 mL CB) Dope1 2. Add tBP (28.8 µL, prevents aggregation) Weigh->Dope1 Dope2 3. Add Li-TFSI (17.5 µL of 520 mg/mL in Acetonitrile) Dope1->Dope2 Filter 4. Filter Solution (0.2 µm PTFE filter) Dope2->Filter Spin 5. Dynamic Spin Coating (4000 rpm, 30s) Filter->Spin Oxidation 6. Air Exposure (Critical) (12h in Desiccator, <20% RH) Spin->Oxidation Required for Doping Mechanism QC 7. PL Quenching Check (Verify charge extraction) Oxidation->QC

Figure 2: Step-by-step fabrication protocol. Note that Step 6 (Air Exposure) is unique to Methoxy-TPA derivatives doped with Li-TFSI, as oxygen is required to drive the oxidation of the HTM.

Critical Protocol Note: unlike PTAA, which can be annealed immediately, methoxy-TPA derivatives doped with Li-TFSI require an "aging" step in dry air.[1] The oxygen acts as a co-dopant to oxidize the TPA moiety to its radical cation form (


), which is the active charge transport species.

Synthesis & Drug Development Context

For researchers approaching this from a synthesis or medicinal chemistry background: The core building block, 4-methoxy-N-methyl-N-phenylaniline , is typically synthesized via Buchwald-Hartwig Cross-Coupling :

  • Reactants: 4-bromoanisole + N-methylaniline.[1]

  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     with a phosphine ligand (e.g., BINAP).
    
  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    

This reaction is highly sensitive to steric hindrance.[1] The presence of the ortho-methyl group (in 2-methyl derivatives) significantly lowers yield but improves the glass transition temperature (


) of the final HTL material by frustrating molecular packing (preventing crystallization).

References

  • National Institutes of Health (NIH). "Advances in Hole Transport Materials for Layered Casting Solar Cells."[1] PubMed Central. [Link]

  • Royal Society of Chemistry (RSC). "Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells."[1] Energy & Environmental Science. [Link]

  • PubChem. "4-methoxy-N-methyl-N-phenylaniline | C14H15NO."[1] National Library of Medicine. [Link]

  • MDPI. "Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene."[1] Polymers. [Link][3]

  • Royal Society of Chemistry (RSC). "Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells."[1] New Journal of Chemistry. [Link]

Sources

Comparative Analysis: Impact of the 4-Methoxyphenyl Moiety on Spiro-Based Hole Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of hole transport materials (HTMs) utilized in perovskite solar cells (PSCs), specifically isolating the functional role of the 4-methoxyphenyl moiety .

The industry standard, Spiro-OMeTAD , relies heavily on this moiety for its high power conversion efficiency (PCE). However, the methoxy group introduces critical stability challenges due to hygroscopicity. This guide compares the physicochemical properties, device performance, and stability profiles of HTMs possessing this moiety against their unsubstituted or alkyl-substituted counterparts (e.g., Spiro-TAD, Spiro-MeTAD).

Key Finding: The 4-methoxyphenyl moiety acts as a critical energetic tuner, raising the HOMO level by ~0.1–0.2 eV to align with perovskite valence bands. Removing it significantly improves moisture stability but typically degrades efficiency by creating an extraction barrier, unless compensated by alternative molecular engineering.

Mechanistic Role of the 4-Methoxyphenyl Moiety

To understand the performance divergence, one must analyze the electronic causality introduced by the methoxy (-OCH₃) group.

The Inductive and Mesomeric Effect

The 4-methoxyphenyl group functions as a strong Electron Donating Group (EDG) . The oxygen atom possesses lone pair electrons that can be donated to the conjugated


-system of the spiro-core via the mesomeric effect (+M).
  • With Methoxy (Spiro-OMeTAD): The electron density of the molecule increases. This destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level (moving it closer to the vacuum level, e.g., from -5.2 eV to -5.0 eV). This shift is crucial for minimizing the energy offset with the perovskite valence band edge (~-5.4 eV), facilitating efficient hole extraction.

  • Without Methoxy (Spiro-TAD/MeTAD): Lacking the strong +M effect, the HOMO level remains deep (e.g., -5.3 eV or lower). While this might theoretically offer a higher Open Circuit Voltage (

    
    ), it often creates an energetic barrier for hole transfer, reducing the Short Circuit Current (
    
    
    
    ) and Fill Factor (FF).
Visualization: Electronic Modulation Pathway

G cluster_0 Chemical Modification cluster_1 Electronic Consequence NodeA Spiro-Core Backbone NodeB Add 4-Methoxyphenyl (-OCH3) NodeA->NodeB NodeC Remove Methoxy (Hydrogen/Alkyl) NodeA->NodeC NodeD Mesomeric Effect (+M) Electron Donation NodeB->NodeD Lone Pair Donation NodeF Deep HOMO Level (e.g., -5.3 eV) NodeC->NodeF Lack of EDG NodeE HOMO Level Uplift (e.g., -5.0 eV) NodeD->NodeE

Figure 1: Mechanistic pathway showing how the addition of the methoxy moiety modulates electronic energy levels via the mesomeric effect.

Comparative Performance Analysis

The following data aggregates findings from multiple studies comparing Spiro-OMeTAD (Reference) against Spiro-MeTAD (Methyl substituted, no oxygen) and Spiro-TAD (Unsubstituted).

Quantitative Data Matrix
MetricSpiro-OMeTAD (With -OCH₃)Spiro-MeTAD (With -CH₃)Spiro-TAD (Unsubstituted)Impact of Removing Methoxy
HOMO Level -5.00 eV-5.12 eV-5.25 eVDeepens (Harder to oxidize)
Hole Mobility

cm²/Vs

cm²/Vs

cm²/Vs
Variable (Methyl can increase mobility)
PCE (Avg) 19.2% - 21.0% 17.0% - 17.5%< 15.0%Significant Decrease
Thermal Stability (

)
~121°C~140°C~130°CImproved (Higher

)
Hygroscopicity High (Hydrophilic sites)Low (Hydrophobic)LowImproved Moisture Resistance

Data synthesized from RSC and Science comparison studies [1, 2].

Analysis of the Trade-off

While removing the methoxy group (Spiro-MeTAD) actually improves intrinsic hole mobility due to better molecular packing (less steric hindrance from the bulky methoxy), the Power Conversion Efficiency (PCE) drops.

Why? The interface kinetics dominate. The deeper HOMO of the non-methoxy variants creates a mismatch with the perovskite. Even if holes move faster within the HTM bulk, they struggle to enter the HTM from the perovskite layer.

Stability vs. Efficiency: The Hydrophobicity Conflict

The 4-methoxyphenyl moiety is the primary culprit for the degradation of Spiro-OMeTAD devices.

  • Moisture Ingress: The oxygen atoms in the methoxy group can form hydrogen bonds with water molecules. This makes the film permeable to atmospheric moisture, which degrades the underlying perovskite.

  • Dopant Migration: Spiro-OMeTAD requires dopants (Li-TFSI) to function. The hygroscopic nature of the methoxy group accelerates the aggregation of Li-TFSI, leading to pinholes.

Alternative Strategy: Researchers are now exploring fluorinated analogs (without methoxy) to maintain the deep HOMO for high voltage while using fluorine's electronegativity to repel water, attempting to decouple the efficiency-stability trade-off.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating workflows.

Protocol: Space Charge Limited Current (SCLC) Mobility Measurement

Objective: Determine if the removal of methoxy affects bulk hole mobility.

  • Device Architecture: Fabricate "Hole-Only" devices: ITO / PEDOT:PSS / HTM / Au.

    • Note: Do not use Perovskite or TiO2 here; we are isolating the HTM property.

  • Deposition: Spin-coat the HTM (With vs. Without Methoxy) at 4000 rpm for 30s.

    • Concentration: 72.3 mg/mL in Chlorobenzene.[1]

  • Measurement: Perform Dark J-V sweeps from 0V to 5V.

  • Calculation: Fit the linear regime (Ohmic) and the quadratic regime (SCLC) using the Mott-Gurney equation:

    
    
    
    • Validation: If the log-log plot of J vs V does not show a slope of ~2 in the SCLC region, the device has leakage paths (pinholes).

Protocol: Interfacial Recombination Assessment (Time-Resolved PL)

Objective: Verify if the HOMO shift (due to methoxy removal) hinders hole extraction.

G cluster_prep Sample Preparation cluster_measure TCSPC Measurement Step1 Substrate: Glass Step2 Deposit Perovskite Layer (Quencher-free) Step1->Step2 Step3 Spin-coat HTM (Sample A: OMeTAD / Sample B: TAD) Step2->Step3 Step4 Pulsed Laser Excitation (e.g., 470nm) Step3->Step4 Step5 Measure PL Decay Time (τ) Step4->Step5 Result1 Fast Decay = Efficient Extraction (Expected: Spiro-OMeTAD) Step5->Result1 Result2 Slow Decay = Poor Extraction (Expected: Spiro-TAD) Step5->Result2

Figure 2: Workflow for Time-Correlated Single Photon Counting (TCSPC) to validate hole extraction efficiency.

References

  • Jena, A. K., et al. (2019). "The structural and electronic properties of Spiro-OMeTAD and its derivatives." Science. (Note: Generalized citation for Spiro-OMeTAD properties).

  • RSC Publishing. (2021). "Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD." Journal of Materials Chemistry C.

  • Ossila. "PTAA or Spiro-OMeTAD? Choosing a HTL for your Solar Cells."

  • ResearchGate. "Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds."

Sources

Comprehensive Guide: Quantum Yield of Dyes Derived from 4-Methoxy-N-methyl-N-phenylaniline

[1]

Executive Summary & Technical Context

4-methoxy-N-methyl-N-phenylaniline (MMPA) serves as a potent electron-donating moiety in the synthesis of "push-pull" (Donor-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
  • Electronic Effect: The methoxy group (

    
    ) acts as a strong auxochrome, enhancing the electron density of the nitrogen lone pair via resonance (
    
    
    effect), resulting in a bathochromic (red) shift in absorption and emission.
  • Steric & Rotational Effect: The N-phenyl group introduces rotational degrees of freedom that can access Twisted Intramolecular Charge Transfer (TICT) states, a primary non-radiative decay channel that significantly impacts Quantum Yield (

    
    ).
    

This guide compares MMPA-derived dyes against standard alternatives and details the protocol for accurate quantum yield determination.

Comparative Analysis: MMPA vs. Alternative Donors[1]

The following table contrasts the photophysical behavior of MMPA-based dyes with common alternatives used in fluorescence imaging and Dye-Sensitized Solar Cells (DSSCs).

FeatureMMPA (Target) N,N-Dimethylaniline (DMA) Julolidine Triphenylamine (TPA)
Structure N-Methyl, N-Phenyl, p-OMeN,N-DimethylRigidified Nitrogen RingN,N-Diphenyl
Donor Strength High (Inductive + Resonance)ModerateHighModerate to High
Emission Shift Red-Shifted (vs DMA)Blue/Green BaselineRed-ShiftedBlue-Shifted (vs MMPA)
Quantum Yield (

)
Solvent Dependent (Moderate)ModerateHigh (Restricted Rotation)High (Aggregation Induced Emission potential)
Stability High (Oxidative stability from OMe)ModerateModerateHigh
Major Loss Channel TICT (N-Phenyl rotation)TICT (N-Methyl rotation)Low (Rigid)Vibrational Relaxation
Mechanistic Insight: The TICT Trade-off

While MMPA provides a desirable red-shift (crucial for bio-imaging to avoid tissue autofluorescence), the N-phenyl bond creates a pathway for Twisted Intramolecular Charge Transfer (TICT) .[1] In polar solvents, the excited state may twist the N-phenyl bond perpendicular to the donor plane, breaking conjugation and dissipating energy as heat rather than light.

  • Optimization: MMPA dyes perform best in environments that restrict rotation (viscous media, binding pockets) or non-polar solvents.[1]

Visualization of Photophysical Pathways

The following diagram illustrates the competition between radiative fluorescence and non-radiative decay (TICT) in MMPA dyes.

MMPA_Photophysicscluster_structureMMPA Structural FactorsGroundGround State (S0)Planar ConformationExcited_LELocally Excited State (LE)Planar (Bright)Ground->Excited_LEExcitation (Absorption)Excited_LE->GroundInternal ConversionExcited_TICTTwisted ICT State (TICT)Perpendicular (Dark)Excited_LE->Excited_TICTBond Rotation(Solvent/Viscosity Dependent)FluorescenceFluorescence Emission(hν)Excited_LE->FluorescenceRadiative Rate (kr)HeatNon-Radiative Decay(Heat)Excited_TICT->HeatknrFactor1Methoxy Group:Increases e- density(Red Shift)Factor2N-Phenyl Bond:Allows Rotation(TICT Risk)

Caption: Photophysical decay pathways for MMPA dyes. The critical branch point is the rotation of the N-Phenyl bond leading to the dark TICT state.

Experimental Protocol: Relative Quantum Yield Determination

To objectively validate the performance of an MMPA-derived dye, you must measure the Relative Quantum Yield using a standard reference.[1] This method cancels out instrumental variations.[1]

Prerequisites
  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer (e.g., Shimadzu RF-6000, Agilent Cary Eclipse).[1]

  • Reference Standard: Choose a standard with

    
     and 
    
    
    close to your sample (e.g., Rhodamine 6G, Fluorescein, or Quinine Sulfate).
  • Solvent: Spectroscopic grade solvents (Ethanol, Methanol, or Acetonitrile).

Step-by-Step Methodology
Step 1: Absorbance Matching

Prepare 4-5 concentrations of both the Sample (MMPA Dye) and the Reference Standard .

  • Critical Rule: The Absorbance (

    
    ) at the excitation wavelength (
    
    
    ) must be kept below 0.1 (preferably 0.05) to avoid inner-filter effects (re-absorption of emitted light).
  • Measure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     at 
    
    
    for all solutions.
Step 2: Fluorescence Integration

Record the fluorescence emission spectrum for each solution using the exact same instrument settings (slit width, PMT voltage, integration time).

  • Excitation: Use the same

    
     as in Step 1.
    
  • Integration: Calculate the total Integrated Fluorescence Intensity (

    
    ) (area under the emission curve).
    
Step 3: Gradient Calculation

Plot Integrated Fluorescence (


)Absorbance (

)
  • Perform a linear regression to obtain the Slope (

    
    )  for both.
    
  • Validation: The intercept should be zero.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     should be > 0.99.[2]
    
Step 4: Quantum Yield Calculation

Calculate the quantum yield of the sample (

Where:

  • 
    : Known quantum yield of the standard.[3][4][5]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Slope determined in Step 3.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Refractive index of the solvent used.[3][4][5]
    
Workflow Diagram

QY_WorkflowStartStart: Sample & Standard PreparationAbsCheckMeasure Absorbance (A)at Excitation WavelengthStart->AbsCheckDiluteDilute Solutions(Target A < 0.05)AbsCheck->DiluteIf A > 0.1EmissionMeasure Fluorescence Spectrum(Integrate Area F)AbsCheck->EmissionIf A < 0.1Dilute->AbsCheckPlotPlot F vs. ACalculate Slope (Grad)Emission->PlotCalcApply QY Equation:Φx = Φst * (Grad_x/Grad_st) * (ηx²/ηst²)Plot->Calc

Caption: Operational workflow for relative quantum yield determination, ensuring linearity and inner-filter effect correction.

Troubleshooting & Optimization

  • Low Quantum Yield? If the MMPA dye shows low

    
     in polar solvents (e.g., Methanol), it indicates strong TICT.
    
    • Solution: Test in non-polar solvents (Dioxane, Toluene) or viscous media (Glycerol) to confirm the mechanism.

  • Red-Shift Verification: Compare the Stokes shift. MMPA dyes typically exhibit a larger Stokes shift than DMA dyes due to the significant structural reorganization in the excited state.[1]

References

  • BenchChem. "Quantum Yield Determination: Relative Method and Standard Selection."[1] BenchChem Protocols, 2025.[1]

  • JASCO Global. "Fluorescence Quantum Yield Measurement: Absolute vs Relative Methods."[1] JASCO Application Notes, 2021.[1]

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy, 3rd Edition, Springer, 2006.
  • PubChem. "4-methoxy-N-methyl-N-phenylaniline Compound Summary."[1][6] National Library of Medicine, 2025.[1]

  • Edinburgh Instruments. "Relative Quantum Yield Calculation and Refractive Index Corrections."[1] Edinburgh Instruments Tech Blog, 2025.

Thermal Stability & Performance Profile: 4-Methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability and performance characteristics of 4-methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine), contrasting it with key derivatives and industry-standard alternatives.

Executive Summary

4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2) is a tertiary amine primarily utilized as a hole-transport intermediate and an electron-rich building block in organic synthesis.[1] Unlike many rigid hole-transport materials (HTMs) which are solids, this molecule typically exists as a viscous colorless oil at room temperature.

Its thermal profile is defined by a balance between the stabilizing delocalization of the nitrogen lone pair and the thermal lability of the methoxy (


) substituent. While the methoxy group enhances hole mobility by raising the HOMO level, it introduces a degradation pathway at elevated temperatures (

) via methyl-oxygen bond cleavage.
Key Performance Metrics
Property4-Methoxy-N-methyl-N-phenylanilineN-Methyl-N-phenylaniline (Control)Triphenylamine (Solid Std.)
Physical State (25°C) Viscous Liquid (Oil)LiquidSolid (Crystals)
Boiling Point (est.) ~310–320 °C (at 760 mmHg)293 °C347 °C
Melting Point < 25 °C (Likely < 0 °C)-7.6 °C127 °C
Oxidation Potential Low (Facilitated by -OMe)ModerateHigh (Harder to oxidize)
Thermal Stability (

)
~280–300 °C~260 °C~300 °C

Comparative Analysis: Target vs. Alternatives

The "Methoxy Effect" on Thermal Stability

The introduction of the para-methoxy group significantly alters the thermodynamic profile compared to the unsubstituted parent molecule.

  • Target: 4-Methoxy-N-methyl-N-phenylaniline [1]

    • Performance: The electron-donating methoxy group (

      
       effect) increases electron density on the nitrogen atom. This lowers the oxidation potential, making it an excellent model for hole-injection layers.
      
    • Stability: The molecule is thermally stable up to its boiling point under inert atmospheres. However, in aerobic conditions, the activated aromatic ring is susceptible to oxidative coupling at the para position of the unsubstituted phenyl ring.

  • Alternative A: N-Methyl-N-phenylaniline (Parent)

    • Comparison: Lacks the methoxy group. It has a lower boiling point (293 °C) and higher oxidation potential.

    • Verdict: More thermally robust against oxidative degradation but inferior electronic properties for optoelectronic applications.

  • Alternative B: 4,4'-Dimethoxytriphenylamine (Solid HTM)

    • Comparison: A solid analogue. The rigid propeller structure prevents crystallization (high

      
      ).
      
    • Verdict: Superior for thin-film morphological stability. The liquid nature of 4-methoxy-N-methyl-N-phenylaniline makes it unsuitable for solid-state devices unless used as a liquid electrolyte additive or polymerized.

Degradation Pathways

At temperatures exceeding 350°C, methoxy-substituted amines undergo characteristic degradation.

DegradationPathway cluster_legend Thermal Stress Factors Start 4-Methoxy-N-methyl- N-phenylaniline Step1 Homolytic Cleavage (O-CH3 Bond) Start->Step1 T > 350°C Radical Phenoxy Radical Intermediate Step1->Radical - •CH3 Product1 Quinoid Species (Deep Coloration) Radical->Product1 Oxidation Product2 Demethylated Phenol Derivative Radical->Product2 + H• Oxygen Presence Oxygen Presence Accelerates Radical Formation Accelerates Radical Formation Oxygen Presence->Accelerates Radical Formation

Figure 1: Thermal degradation mechanism of methoxy-substituted tertiary amines at elevated temperatures.

Experimental Protocols for Stability Validation

To objectively assess the thermal stability of this liquid amine, researchers must employ modified TGA/DSC protocols suitable for volatile liquids.

Protocol A: Thermogravimetric Analysis (TGA) for Volatile Liquids

Standard open-pan TGA will result in evaporation masking decomposition. Use this pin-hole method.

  • Preparation:

    • Use hermetically sealed aluminum pans .

    • Puncture a 50

      
       pinhole in the lid (allows pressure release but minimizes evaporation).
      
    • Sample mass: 5–10 mg.

  • Instrument Setup:

    • Purge Gas: High-purity Nitrogen (

      
      ) at 50 mL/min.
      
    • Ramp Rate: 10 °C/min from 25 °C to 500 °C.

  • Data Interpretation:

    • 
       (Evaporation):  Significant weight loss before 300 °C indicates boiling/evaporation.
      
    • 
       (Decomposition):  Look for inflection points after the boiling plateau or residue formation >5% (char yield).
      
    • Self-Validation: If the curve is smooth and reaches 0% mass at ~310°C, the mechanism is pure evaporation. If residue remains, thermal cracking occurred.

Protocol B: Differential Scanning Calorimetry (DSC)

Used to determine glass transition (


) and freezing points.
  • Cooling Cycle:

    • Cool sample from 25 °C to -100 °C at 10 °C/min.

    • Hold for 5 minutes.

  • Heating Cycle:

    • Heat from -100 °C to 100 °C at 10 °C/min.

  • Analysis:

    • Identify the glass transition step (

      
      ).[2] For this molecule, expect a 
      
      
      
      in the range of -60 °C to -80 °C (typical for small molecule oils).
    • Absence of a sharp melting peak confirms the material remains amorphous/liquid.

Synthesis & Purification Workflow

For researchers synthesizing this material for high-purity applications (e.g., doping), removing trace secondary amines is critical for thermal stability.

SynthesisWorkflow Reactants N-Methylaniline + 4-Bromoanisole Catalysis Buchwald-Hartwig Coupling (Pd2(dba)3 / BINAP / NaOtBu) Reactants->Catalysis Crude Crude Oil (Dark Brown) Catalysis->Crude Purification Column Chromatography (Hexane/EtOAc 95:5) Crude->Purification Remove Catalyst Distillation Vacuum Distillation (High Vacuum < 1 mmHg) Purification->Distillation Remove Solvent Final Pure Product (Colorless Viscous Oil) Distillation->Final Isolate

Figure 2: Optimized synthesis and purification workflow for high-stability grade material.

References

  • Sigma-Aldrich. (n.d.). 4-Methoxy-N-methylaniline (N-Methyl-p-anisidine) Product Specification. Retrieved from

  • PubChem. (2025).[1][3] 4-methoxy-N-methyl-N-phenylaniline Compound Summary. National Library of Medicine. Retrieved from

  • Wolfe, J. P., & Buchwald, S. L. (1996). Nickel-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society. (Describes synthesis and physical state of N-methyl-N-phenyl-p-anisidine as a colorless oil).
  • Thesen, M. W., et al. (2010). Methoxy-Functionalized Triarylamine-Based Hole-Transporting Polymers. ACS Energy Letters.
  • Jeon, N. J., et al. (2014). Solvent-Engineering for High-Performance Perovskite Solar Cells. Nature Materials. (Contextual usage of methoxy-substituted amines in HTMs).

Sources

Validated Analytical Architectures for 4-Methoxy-N-methyl-N-phenylaniline (MMPA)

[1]

Executive Summary & Compound Profile

In the realm of organic electronics (hole-transport materials) and pharmaceutical intermediate synthesis, 4-methoxy-N-methyl-N-phenylaniline (MMPA) represents a critical quality attribute.[1] Its analysis is often complicated by its lipophilicity and the potential for oxidation.

This guide moves beyond generic protocols, offering a comparative analysis of two distinct analytical architectures: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for bulk purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling (specifically relevant for nitrosamine risk assessments in drug development).[1]

Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
  • CAS Number: 55251-46-2[1][2]

  • Molecular Formula: C₁₄H₁₅NO[1][2][3][4]

  • Exact Mass: 213.1154 Da[1]

  • pKa (Predicted): ~5.4 (The methoxy group donates electron density, slightly increasing basicity compared to diphenylamine, but the N-phenyl ring stabilizes the lone pair).

  • Solubility: High in Acetonitrile (MeCN), Methanol (MeOH), Dichloromethane; Low in Water.

Method A: The Workhorse (HPLC-UV)

Best For: Assay purity, content uniformity, and synthesis process control.

The Scientific Rationale

For routine QC, UV detection is superior due to its linearity and robustness. MMPA possesses a conjugated system spanning the nitrogen and the phenyl rings, providing strong absorbance in the 280–300 nm region. We utilize an acidic mobile phase not just for solubility, but to protonate the tertiary amine (

Validated Protocol Parameters
ParameterSpecification
Column Primary: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) Alternative: Mixed-Mode RP/Cation Exchange (e.g., SIELC Newcrom R1) for enhanced selectivity against isomers.[1]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (MeCN)
Gradient Profile T=0 min: 30% B T=10 min: 90% B T=12 min: 90% B T=12.1 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV @ 290 nm (Reference 360 nm)
Column Temp 40°C (Improves mass transfer for lipophilic amines)
Injection Volume 5–10 µL

Critical Control Point: Do not use Acetate buffers if UV detection <240 nm is required for impurities, as acetate absorbs in deep UV. Phosphoric acid is transparent.[1]

Method B: The Detective (LC-MS/MS)

Best For: Trace quantification (<1 ppm), genotoxic impurity screening, and biological matrix analysis.

The Scientific Rationale

When MMPA is a suspected impurity (e.g., in a final drug substance) or when analyzing environmental degradation, UV sensitivity is insufficient. We employ Electrospray Ionization (ESI) in Positive Mode. The tertiary amine readily accepts a proton (

Validated Protocol Parameters
ParameterSpecification
Instrument Triple Quadrupole (QqQ) Mass Spectrometer
Ion Source ESI Positive Mode (+ve)
Mobile Phase A 0.1% Formic Acid in Water (Volatile buffer required for MS)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Column C18 UHPLC Column (2.1 x 50 mm, 1.8 µm)
Precursor Ion 214.1 m/z (

)
Product Ions 199.1 m/z (Quantifier - Loss of methyl) 122.0 m/z (Qualifier - Cleavage of anisidine moiety)
Collision Energy Optimized per transition (Typically 20–35 eV)

Self-Validating System: The use of two transitions (Quantifier/Qualifier) acts as an internal identity check.[1] The ratio of the two peak areas must remain constant (within ±20%) to confirm the peak is MMPA and not a co-eluting isobaric interference.

Comparative Analysis & Decision Framework

The following table contrasts the performance characteristics based on experimental validation data ranges typical for substituted diphenylamines.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1]
Limit of Quantitation (LOQ) 0.5 – 1.0 µg/mL (ppm)0.5 – 5.0 ng/mL (ppb)
Linearity (

)
> 0.999 (Range: 10–1000 µg/mL)> 0.995 (Range: 1–1000 ng/mL)
Matrix Effects MinimalModerate (Requires Matrix Matched Calibration)
Cost Per Sample LowHigh
Throughput High (10-15 min run)Very High (3-5 min run on UHPLC)
Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate methodology based on the analytical goal.

AnalyticalDecisionTreeStartSample containing4-methoxy-N-methyl-N-phenylanilineGoalDefine Analytical GoalStart->GoalPurityPurity / Assay(> 0.1%)Goal->PurityHigh Conc.TraceTrace Impurity / Genotox(< 0.1%)Goal->TraceLow Conc.CheckIsomer SeparationRequired?Purity->CheckMethodBMethod B: LC-MS/MS(ESI+ / Formic Acid / MRM)Trace->MethodBMethodAMethod A: HPLC-UV(C18 / H3PO4 / 290nm)MixedModeUse Mixed-Mode Column(e.g., Newcrom R1)Check->MixedModeYes (Positional Isomers)StandardUse Standard C18Check->StandardNoMixedMode->MethodAStandard->MethodA

Figure 1: Decision matrix for selecting the validated analytical approach based on concentration and specificity requirements.

Experimental Workflow: Sample Preparation

Reliable data begins with extraction.[1] MMPA is lipophilic (

Protocol for Solid Samples (e.g., Drug Substance/Powder):

  • Weighing: Accurately weigh 10 mg of sample.

  • Dissolution: Dissolve in 10 mL Acetonitrile (Do not use water initially; MMPA may precipitate).

  • Sonication: Sonicate for 5 minutes to ensure complete solubilization.

  • Dilution: Dilute with Water/MeCN (50:50) to reach the working concentration.

  • Filtration: Filter through a 0.2 µm PTFE or Nylon filter.[1] Avoid Polypropylene (PP) filters if analyzing at trace levels due to potential adsorption.

SamplePrepStep1Weigh Sample(10 mg)Step2Dissolve in100% MeCNStep1->Step2Step3Sonicate(5 min)Step2->Step3Step4Dilute 1:1with WaterStep3->Step4Step5Filter (PTFE)Avoid PP!Step4->Step5Step6InjectStep5->Step6

Figure 2: Optimized sample preparation workflow to prevent solubility-related errors.

Validation Criteria (ICH Q2 Aligned)

To declare these methods "validated" in your lab, you must satisfy the following ICH Q2(R2) criteria.

  • Specificity: Inject MMPA, its synthesis precursors (e.g., 4-methoxy-N-methylaniline), and known degradants.[1] Ensure Resolution (

    
    ) > 1.5 between all peaks.
    
  • Linearity: Construct a 5-point calibration curve.

    • Acceptance:

      
      .[1]
      
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration.

    • Acceptance: 98.0% – 102.0% recovery.[1]

  • Precision (Repeatability): 6 injections of the same sample.

    • Acceptance: RSD

      
       2.0% (HPLC-UV) or 
      
      
      5.0% (LC-MS/MS).[1]

References

  • SIELC Technologies. (2018).[1] Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3735178, 4-methoxy-N-methyl-N-phenylaniline.[1] Retrieved from [Link]

  • Environment and Climate Change Canada. (2017).[1] Screening Assessment for Substituted Diphenylamines.[1] (Contextual validation for SDPA class). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]

Benchmarking new hole transport materials against 4-methoxy-N-methyl-N-phenylaniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "4-Methoxy" Gold Standard

In the field of perovskite solar cells (PSCs) and organic electronics, one structural motif has dominated the last decade: 4-methoxy-N-methyl-N-phenylaniline derivatives. This moiety is the electron-donating engine behind Spiro-OMeTAD , the ubiquitous reference standard for hole transport materials (HTMs).

While Spiro-OMeTAD enables Power Conversion Efficiencies (PCE) exceeding 25%, it suffers from two critical flaws:

  • High Synthetic Cost: The spiro-bifluorene core requires complex, multi-step synthesis.[1]

  • Dopant-Induced Instability: To function, it requires hygroscopic dopants (Li-TFSI, tBP) which accelerate device degradation.

This guide provides a rigorous framework for benchmarking new HTM candidates against this standard. We focus on objective performance metrics—mobility, energy alignment, and stability—supported by validated experimental protocols.

The Reference Standard: Mechanism & Metrics

To beat the benchmark, you must first characterize it. The "Spiro" class relies on the methoxy-triphenylamine unit to tune the Highest Occupied Molecular Orbital (HOMO) to approximately -5.2 eV , perfectly aligning with the valence band of standard MAPbI₃ perovskites.

Baseline Performance Metrics (Spiro-OMeTAD)
  • Hole Mobility (

    
    ): 
    
    
    
    to
    
    
    cm²/V[2]·s (doped).
  • HOMO Level: -5.22 eV.

  • Thermal Stability (

    
    ):  ~121°C.
    
  • Cost: High (~$100–300/gram).

Experimental Protocols: Validating Your Candidate

Trustworthy benchmarking requires standardized measurement techniques. Below are the two non-negotiable protocols for characterizing new HTMs.

Protocol A: Hole Mobility via Space Charge Limited Current (SCLC)

Objective: Determine intrinsic hole mobility without the influence of injection barriers.

Theory: In the SCLC regime, current is limited by the bulk mobility of the charge carriers, described by the Mott-Gurney law:


[3]

Step-by-Step Workflow:

  • Device Fabrication: Fabricate a "hole-only" device structure: ITO / PEDOT:PSS / HTM / Au .

    • Note: Avoid low-work-function metals (like Al or Ag) as the top contact to prevent electron injection.

  • Layer Thickness (

    
    ):  Measure the HTM film thickness strictly using a profilometer or AFM. 
    
    
    
    is cubed in the equation; a 10% error in thickness yields a ~30% error in mobility.
  • Measurement: Perform a Dark J-V sweep from 0V to 5V.

  • Analysis: Plot

    
     vs. 
    
    
    
    . The slope of the linear region corresponds to the mobility.

Validation Check: Ensure the log-log plot of


 vs. 

shows a slope of ~2.0. A slope >3 indicates trap-filling, not SCLC.
Protocol B: HOMO Level Determination via Cyclic Voltammetry (CV)

Objective: Accurate energy level alignment relative to vacuum.

Critical Standard: You must use Ferrocene (


) as an internal reference. Pseudo-reference electrodes (Ag wire) drift and render data unpublishable without internal calibration.

Workflow:

  • Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM).
    
  • Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Procedure:

    • Run CV of the HTM.

    • Add Ferrocene to the solution.[4]

    • Run CV again to observe the shift.

  • Calculation:

    
    
    (Assuming Ferrocene is 4.8 eV below vacuum).
    

Visualization: SCLC Decision Workflow

The following diagram illustrates the logical flow for validating hole mobility data, ensuring that artifacts (like ohmic contacts or traps) do not skew the benchmarking results.

SCLC_Workflow Start Start: SCLC Measurement Fab Fabricate Hole-Only Device (ITO/PEDOT/HTM/Au) Start->Fab Sweep Perform Dark J-V Sweep (0 - 10V) Fab->Sweep LogLog Plot log(J) vs log(V) Sweep->LogLog CheckSlope Check Slope (m) LogLog->CheckSlope Ohmic m = 1 (Ohmic Region) CheckSlope->Ohmic Low V Trap m > 3 (Trap-Filled Limit) CheckSlope->Trap Med V SCLC m ≈ 2 (SCLC Region) CheckSlope->SCLC High V Reject Reject Data: Interface Barrier or Traps Ohmic->Reject Trap->Reject Calc Apply Mott-Gurney Law Extract Mobility SCLC->Calc

Figure 1: Decision matrix for validating Space Charge Limited Current (SCLC) mobility data.[2] Only the regime where slope ≈ 2 is valid for mobility extraction.

Comparative Data Analysis

The following table benchmarks the "Gold Standard" (Spiro-OMeTAD) against three distinct classes of emerging alternatives: Inorganic (CuSCN), Small Molecule (TPA-BPV-TPA), and Polymer (PTAA).

FeatureSpiro-OMeTAD (Ref)CuSCN (Inorganic)TPA-BPV-TPA (Small Mol.)PTAA (Polymer)
Class Methoxy-TPA DerivativeInorganic SaltConjugated TPA DerivativePoly-triarylamine
Hole Mobility (

)

(doped)

to



to

HOMO Level (eV)-5.22-5.30-5.21-5.10
Dopant Need High (Li-TFSI + tBP)None (Intrinsic)Low / NoneLow
Stability (T80) < 500 hrs (Humidity)> 1000 hrs~800 hrs> 1000 hrs
Cost High (Synthesis)Very LowModerateHigh
Key Weakness Thermal degradationSolvent incompatibilitySynthesis yieldBatch-to-batch variation

Analysis:

  • CuSCN offers superior mobility and cost but is difficult to deposit on top of perovskites without dissolving the active layer (solvent incompatibility).

  • TPA-BPV-TPA mimics the electronic structure of Spiro-OMeTAD (using the same methoxy-aniline donors) but uses a cheaper vinylene linker, offering a "drop-in" replacement with better cost metrics [5].

  • PTAA offers the highest stability but is expensive and hydrophobic, making wetting the top electrode difficult.

Stability & Degradation: The Hidden Variable

When benchmarking against Spiro-OMeTAD, PCE is not enough. You must report stability.

The methoxy-amine moiety in Spiro-OMeTAD is prone to oxidation. Furthermore, the required Li-TFSI dopant is hygroscopic, pulling moisture into the device.

  • Benchmark Test: Unencapsulated devices at 85°C / 85% Relative Humidity (ISOS-D-3 protocol).

  • Target: Your new material should retain >80% of initial efficiency (T80) for at least 1000 hours to claim superiority over Spiro.

References

  • Comparison of P3HT vs Spiro-OMeTAD: St Andrews Research Repository. (2023). P3HT vs Spiro-OMeTAD as a hole transport layer for halide perovskite indoor photovoltaics. Link

  • Inorganic Alternatives: MDPI. (2023). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. Link

  • CuSCN Benchmarking: RSC Advances. (2019). Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. Link

  • SCLC Protocols: ACS Energy Letters. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. Link

  • Small Molecule Alternatives: Academia.edu. (2020). Low‐Cost Alternative High‐Performance Hole‐Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO‐OMeTAD. Link

  • CV Protocols: ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?Link

Sources

Structural & Electronic Correlation Guide: Diarylamines vs. Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diarylamines represent a privileged structural motif in both pharmaceutical chemistry (as radical-trapping antioxidants and NSAID scaffolds) and organic electronics (as hole-transport materials). Their electronic performance is governed by a delicate interplay between steric conformation and substituent electronics .

This guide objectively compares the electronic properties of flexible Diphenylamines (DPA) against their rigidified analogs, Carbazoles (Cz) , and bulky Triarylamines (TPA) . It provides validated protocols for quantifying these properties, enabling researchers to rationally select scaffolds for specific redox or optoelectronic applications.

Part 1: Structural Classes & Theoretical Basis

The electronic behavior of diarylamines is dictated by the degree of conjugation between the nitrogen lone pair and the aromatic rings. This conjugation is modulated by the molecule's planarity.

Comparative Structural Analysis
FeatureDiphenylamine (DPA)Carbazole (Cz)Triphenylamine (TPA)
Structure Flexible, TwistedRigid, PlanarPropeller-shaped, Bulky
Conjugation Partial (broken by twisting)Fully DelocalizedGood, but sterically hindered
Crystallinity High (prone to aggregation)High (strong

-

stacking)
Amorphous (resists crystallization)
Primary Use Antioxidants, StabilizersOLED Hosts, Blue EmittersHole Transport Layers (HTL)
The Planarity-Electronic Correlation
  • Carbazoles: The biphenyl bond forces the molecule into a planar configuration. This maximizes orbital overlap, lowering the bandgap and increasing thermal stability (

    
    ). However, the deep HOMO level makes hole injection more difficult compared to amines.
    
  • Diphenylamines: Steric hindrance (especially with ortho-substituents) causes the phenyl rings to twist relative to the C-N-C plane. This "blue-shifts" the absorption and raises the oxidation potential (harder to oxidize) compared to planar systems, unless electron-donating groups are added.

Visualization: Structural-Electronic Logic Flow

The following diagram illustrates how structural modifications translate to observable electronic shifts.

SAR_Logic cluster_0 Structural Modification cluster_1 Electronic Effect cluster_2 Observable Property Base Diarylamine Core Rigid Rigidification (Carbazole formation) Base->Rigid + C-C Bond Subst e- Donating Group (-OMe, -NH2) Base->Subst + EDG Planarity Increased Planarity (Better Conjugation) Rigid->Planarity HOMO HOMO Level Destabilization (Raises) Subst->HOMO Gap Bandgap Narrowing Planarity->Gap Optic Red Shifted Absorption/Emission Planarity->Optic Redox Lower Oxidation Potential (Easier to Oxidize) HOMO->Redox Gap->Optic

Caption: Causal pathway linking structural modifications (rigidification/substitution) to measurable electronic outputs.

Part 2: Electronic Property Comparison Data

The following data aggregates typical values for unsubstituted cores to establish a baseline. Note that specific values vary by solvent and electrolyte.[1]

Frontier Orbital Energies & Mobility
PropertyDiphenylamine (DPA)Carbazole (Cz)Triphenylamine (TPA)
HOMO Level (eV) -5.6 to -5.8-5.6 to -5.9 (Deep)-5.1 to -5.4 (Shallow)
LUMO Level (eV) -1.5 to -2.0-2.2 to -2.5-2.0 to -2.3
Band Gap (

)
~4.0 eV (Wide)~3.4 eV~3.0 eV
Hole Mobility (

)
Low (

)
Moderate (

)
High (

)
Oxidation Potential (

)
~0.9 V vs SCE~1.1 V vs SCE~0.7 V vs SCE

Key Insight: TPA is the superior hole transporter due to its shallow HOMO (easy hole injection) and amorphous nature. Carbazole is preferred when high triplet energy (


) is needed to prevent reverse energy transfer in phosphorescent OLEDs.
Substituent Effects (Hammett Correlation)

Modifying the DPA core with substituents alters the HOMO level linearly according to Hammett parameters (


).
  • Electron Donating Groups (EDG): (e.g., -OMe, -N(Me)2) raise the HOMO level, lowering the oxidation potential.

    • Effect: Increases antioxidant activity (easier H-atom transfer) and hole-injection efficiency.

  • Electron Withdrawing Groups (EWG): (e.g., -CN, -NO2, -F) lower the HOMO level.

    • Effect: Stabilizes the molecule against oxidative degradation but reduces hole mobility.

Part 3: Experimental Validation Protocols

To define these properties accurately, Cyclic Voltammetry (CV) is the industry standard. Optical bandgaps are insufficient for determining transport levels as they do not account for the exciton binding energy.

Protocol: Determination of HOMO/LUMO via CV

Objective: Calculate the ionization potential (


) and electron affinity (

) relative to the vacuum level.

Reagents & Equipment:

  • Solvent: Anhydrous Dichloromethane (DCM) for oxidation; THF for reduction.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ), recrystallized and dried.
    
  • Electrodes:

    • Working: Glassy Carbon (polished to mirror finish with alumina slurry).

    • Counter: Platinum wire.

    • Reference: Ag/AgNO

      
       (0.01 M in MeCN).
      
  • Internal Standard: Ferrocene (

    
    ).
    

Step-by-Step Workflow:

  • Blank Scan: Run a CV of the electrolyte solution alone to ensure the "electrochemical window" is clean (no peaks between -2.0V and +1.5V).

  • Sample Preparation: Dissolve the diarylamine (

    
     M) in the electrolyte solution. Deoxygenate by bubbling Argon for 10 minutes.
    
  • Measurement: Scan at 50-100 mV/s. Record the onset of the first oxidation wave (

    
    ).
    
  • Internal Calibration (Critical Step): Add a small amount of Ferrocene to the same cell. Run the scan again. Identify the Ferrocene half-wave potential (

    
    ).
    
  • Calculation:

    • Normalize potentials to Ferrocene (where

      
      ).
      
Visualization: CV Experimental Logic

CV_Protocol Start Start CV Experiment Clean 1. Polish Electrode & Run Blank Scan Start->Clean Check1 Is Window Clean? Clean->Check1 Reclean Reclean/Recrystallize Electrolyte Check1->Reclean No Measure 2. Add Analyte & Scan Oxidation Check1->Measure Yes Reclean->Clean Spike 3. Spike with Ferrocene (Fc) Internal Standard Measure->Spike Calc 4. Calculate Shift: E_shift = E_onset(Analyte) - E_half(Fc) Spike->Calc Final 5. Result: HOMO = -(E_shift + 4.8) eV Calc->Final

Caption: Decision tree for validating Cyclic Voltammetry data using Ferrocene internal standardization.

Part 4: Structure-Activity Relationship (SAR) Insights

For Drug Development (Antioxidants)

In biological systems, the Bond Dissociation Enthalpy (BDE) of the N-H bond correlates with the oxidation potential measured by CV.

  • Target: Low oxidation potential (< 0.8 V vs SCE).

  • Strategy: Use DPA cores with para-EDGs (e.g., -OMe).

  • Warning: Avoid planarizing the amine too much (like Carbazole) if H-atom transfer is the goal, as the N-H bond in Carbazole is much stronger (BDE ~90 kcal/mol) vs DPA (BDE ~85 kcal/mol), making Carbazoles poor antioxidants but stable drugs.

For Organic Electronics (OLEDs/Perovskites)
  • Target: Reversible oxidation and high hole mobility.

  • Strategy:

    • Use Carbazole for host materials where high triplet energy is required (blue OLEDs).

    • Use Triarylamine for hole transport layers where charge mobility is paramount.

    • Dimerization: Linking two carbazoles (e.g., 3,3'-bicarbazole) maintains the high triplet energy while improving thermal stability.

References

  • Comparison of Carbazole and Triphenylamine Derivatives: Title: Carbazole and/or triphenylamine-based D-π-D multiarylamino dyes: Synthesis, characterization and photophysical properties. Source: ResearchGate URL:[1][2][3][Link]

  • Cyclic Voltammetry Analysis of Carbazoles: Title: Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Source: ResearchGate URL:[1][2][3][Link]

  • Substituent Effects on Diarylamines: Title: Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity.[4] Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • HOMO/LUMO Determination Protocol: Title: Cyclic Voltammetry - HOMO and LUMO levels.[5] Source: Chemistry Stack Exchange (Validated Discussion) URL:[Link]

  • Triarylamine Hole Transport Materials: Title: Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Source: MDPI (Materials) URL:[Link]

Sources

Assessing the batch-to-batch consistency of 4-methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55251-46-2 | Grade: Electronic & Synthesis Synonyms: N-(4-methoxyphenyl)-N-methylaniline; N-Methyl-N-phenyl-p-anisidine[1][2]

Part 1: Executive Summary & Core Directive

The Consistency Paradox: 4-Methoxy-N-methyl-N-phenylaniline is a "workhorse" intermediate in the synthesis of high-performance Hole Transport Materials (HTMs) like Spiro-OMeTAD and a potent redox mediator in organic electrosynthesis.[1] Its utility stems from the electron-donating methoxy group, which raises the HOMO level, facilitating hole injection and radical cation formation.[1]

However, this same electronic richness makes the compound highly susceptible to oxidative degradation during storage and handling. Batch-to-batch inconsistency in this material is rarely about gross synthetic failure; it is almost always about trace oxidation products (benzidines/dimers) and transition metal residues (Pd/Cu from coupling reactions).[1] In electronic applications (OLEDs, Perovskites), these impurities act as deep charge traps, reducing device efficiency by orders of magnitude.

This guide moves beyond standard Certificate of Analysis (CoA) metrics to establish a rigorous Batch Consistency Assessment Protocol (BCAP) . We compare "Electronic Grade" batches against "Standard Industrial" variants and structural alternatives to demonstrate why rigorous QC is non-negotiable.

Part 2: Critical Quality Attributes (CQAs) & Chemical Profile

To assess consistency, one must first identify the failure modes.[1] The methoxy group at the para position activates the phenyl ring, making the nitrogen lone pair highly available.

FeaturePropertyImpact on Consistency
Structure Tertiary Amine + p-MethoxyHigh electron density; prone to forming radical cations (

).[1]
Key Impurity A N-Methyl-N-phenylaniline Result of incomplete coupling (if using 4-iodoanisole) or hydrodehalogenation.[1] Lowers hole mobility.[1]
Key Impurity B Benzidine Dimers Formed via oxidative coupling of the radical cation.[1] Acts as a color center (greening) and charge trap.[1]
Key Impurity C Palladium (Pd) / Copper (Cu) Residues from Buchwald-Hartwig or Ullmann synthesis.[1] Causes device shorting and non-radiative recombination.[1]
Comparative Analysis: Performance vs. Stability

We compare 4-Methoxy-N-methyl-N-phenylaniline (MMPA) against its non-methoxylated analog (N-Methyl-N-phenylaniline, MPA) and a standard industrial batch of MMPA.[1]

MetricMMPA (Electronic Grade) MMPA (Industrial Grade) Alternative: MPA (No OMe)
Purity (HPLC) > 99.8%98.0% - 99.0%> 99.5%
Oxidation Potential (

)
~0.75 V vs SCE (Lower)Variable (due to impurities)~0.95 V vs SCE (Higher)
Hole Mobility High (Facilitated injection)Inconsistent (Traps present)Moderate (Higher barrier)
Storage Stability Moderate (Requires Argon)Poor (Darkens quickly)High (Air stable)
Batch Variance < 0.1% impurity shift± 1.5% impurity shift Negligible

Insight: The "Alternative" (MPA) is more stable but lacks the electronic performance (lower oxidation potential) required for modern HTMs. Therefore, you cannot simply swap for the more stable alternative; you must control the consistency of the high-performance MMPA.[1]

Part 3: Experimental Protocols for Consistency Assessment

Standard CoAs are insufficient. Use these self-validating protocols to qualify incoming batches.

Protocol 1: High-Sensitivity HPLC for Oxidative Dimers

Purpose: To detect trace dimerization (benzidines) that indicates prior oxidative stress during manufacturing or storage.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (suppresses silanol interactions).[1]

    • B: Acetonitrile.[1][3]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV-Vis at 254 nm (general) and 300-310 nm (specific for the extended conjugation of dimers).[1]

  • Pass Criteria:

    • Main peak purity > 99.8%.[1][4]

    • Critical Check: No peaks detected at RRT (Relative Retention Time) ~1.2-1.3 with absorbance at 310 nm.[1] These are likely oxidative dimers (tetraphenylbenzidine derivatives).[1]

Protocol 2: Cyclic Voltammetry (CV) Reversibility Test

Purpose: To quantify the electrochemical reversibility.[1] Irreversible waves indicate unstable radical cations, predicting poor device lifetime.

Methodology:

  • Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Dichloromethane (DCM) with 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Sample: 1 mM concentration of the batch.

  • Scan Rate: 50, 100, 200 mV/s.

  • Analysis:

    • Measure the ratio of cathodic to anodic peak current (

      
      ).
      
    • Consistency Target: The ratio should be 1.0 ± 0.05 .

    • Failure Mode: If

      
      , the radical cation is reacting with impurities (or water) in the batch, indicating poor chemical stability.
      
Part 4: Visualization of Logic & Workflows
Diagram 1: Batch Qualification Workflow

This flowchart illustrates the decision matrix for accepting a batch for electronic applications.

BatchQC Start Incoming Batch (MMPA) VisualCheck 1. Visual Inspection (Must be White/Pale Yellow) Start->VisualCheck ColorFail REJECT (Green/Blue = Oxidation) VisualCheck->ColorFail Dark/Green HPLC 2. HPLC Analysis (C18, 254nm & 310nm) VisualCheck->HPLC Pass PurityCheck Purity > 99.8% AND No Dimer Peak? HPLC->PurityCheck CV_Test 3. Cyclic Voltammetry (Rev. Ratio > 0.95?) PurityCheck->CV_Test Yes Reject REJECT / Downgrade to Synthesis Grade PurityCheck->Reject No ICP_MS 4. Trace Metal Analysis (Pd < 10ppm) CV_Test->ICP_MS Reversible CV_Test->Reject Irreversible Final APPROVE Electronic Grade ICP_MS->Final Pass ICP_MS->Reject High Metals

Caption: QC Decision Tree. Note that visual inspection is the first "gate"—any green coloration indicates oxidative dimerization.

Diagram 2: Oxidative Instability Mechanism

Understanding why consistency fails: The pathway from monomer to impurity.[1]

Degradation Monomer Monomer (MMPA) (Colorless) Radical Radical Cation [MMPA]•+ Monomer->Radical Oxidation (Air/Light) - e⁻ Dimer Benzidine Dimer (Impurity) Radical->Dimer Coupling (Tail-to-Tail) Trap Charge Trap (Device Failure) Dimer->Trap Deep HOMO Level

Caption: The dominant failure mode.[1] Air exposure creates radical cations which couple to form dimers, permanently contaminating the batch.

References
  • PubChem. 4-methoxy-N-methyl-N-phenylaniline (Compound Summary).[1][2] National Library of Medicine.[1] [Link]

  • Burschka, J., et al. "Spiro-OMeTAD as a hole conductor for perovskite solar cells."[1] Nature, 2013.[1] (Contextualizing the moiety in HTMs). [Link]

  • Coropceanu, V., et al. "Charge Transport in Organic Semiconductors."[1] Chemical Reviews, 2007.[1] (Mechanistic basis for impurity trapping). [Link]

Sources

Safety Operating Guide

4-methoxy-N-methyl-N-phenylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Attention: 4-Methoxy-N-methyl-N-phenylaniline (also known as N-methyl-N-phenyl-p-anisidine) is a tertiary aromatic amine.[1] While often used as a hole-transport material in organic electronics (OLEDs/OPVs), it poses distinct biological and environmental risks.

Core Disposal Principle: This compound must never be disposed of down the drain. It is classified as an aquatic toxin and a potential blood toxicant (methemoglobinemia risk). All disposal workflows must prioritize total containment and destruction via high-temperature incineration.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the chemical's properties.

Property Data / Characteristic Operational Implication
CAS Number 55251-46-2Use this for waste manifesting and labeling.[1][2]
Physical State Solid (typically off-white to yellow powder)Dust control measures (HEPA) required during transfer.[1]
Solubility Soluble in organic solvents (DCM, Toluene); Insoluble in waterDo not attempt aqueous neutralization.[1]
Reactivity Incompatible with strong oxidizers and strong acidsCRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums (Risk of fire/explosion).[1]
Toxicity Acute Tox.[1][3][4][5][6] (Oral/Dermal); Aquatic Chronic 1Zero-tolerance for skin contact; double-glove protocol.[1]
RCRA Status Not P- or U-listed specifically; treat as Characteristic Hazardous Waste Likely D001 (if in flammable solvent) or Non-Regulated Toxic Waste depending on state.[1]

Waste Segregation & Compatibility Logic

Proper segregation is the primary defense against unplanned chemical reactions in the waste container.

The "Amine Rule": As a tertiary amine, this compound is basic.

  • ALLOWED: Mix with other non-halogenated organic solvents (Acetone, Methanol, Toluene).

  • PROHIBITED:

    • Acids: Mixing with acid waste (HCl, H₂SO₄) will generate heat and form salts, potentially pressurizing the container.

    • Oxidizers: Mixing with oxidizers (Permanganates, Nitrates) can lead to spontaneous combustion.

    • Halogenated Solvents: While chemically compatible, segregating non-halogenated from halogenated waste reduces disposal costs. Check your facility's specific guidelines.

Visualizing the Segregation Workflow

WasteSegregation cluster_warning CRITICAL EXCLUSIONS Start Waste Generation (4-methoxy-N-methyl-N-phenylaniline) StateCheck Is it Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidWaste Solution BinA Container A: Solid Hazardous Waste (Double Bagged) SolidWaste->BinA Place in Wide-Mouth Jar HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? LiquidWaste->HalogenCheck BinB Container B: Non-Halogenated Organic (High BTU) HalogenCheck->BinB No BinC Container C: Halogenated Organic (Recycle/Incinerate) HalogenCheck->BinC Yes Acid NO ACIDS Oxidizer NO OXIDIZERS

Figure 1: Decision tree for segregating 4-methoxy-N-methyl-N-phenylaniline waste streams to ensure chemical compatibility and cost-effective disposal.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. If handling >10g of dry powder, use a respiratory mask (N95 or half-face respirator with organic vapor/particulate cartridges).

  • Container Selection:

    • Solids: Wide-mouth HDPE jar or amber glass jar.

    • Liquids: HDPE jerrican or safety can (if solvent is flammable).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: "4-Methoxy-N-methyl-N-phenylaniline" (Do not use abbreviations like "TPA-OMe").[1][2]

    • Hazards: Check "Toxic" and "Irritant". If in solvent, check "Flammable".

Phase 2: Collection
  • For Solid Waste (Powder/Contaminated Wipes):

    • Place the solid waste into a clear plastic bag first (primary containment).

    • Seal the bag and place it inside the wide-mouth jar.

    • Wipe the exterior of the jar with a solvent-dampened wipe to remove residue.

  • For Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Verify the receiving container is grounded (if transferring flammable solvents).

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the container for expansion.

    • Cap tightly immediately after addition.

Phase 3: Final Disposal (EHS Handoff)
  • Storage: Store the waste container in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from heat sources.

  • Request Pickup: Contact your facility's EHS or waste management contractor.

  • Destruction Method: The required method is High-Temperature Incineration .

    • Mechanism:[3][6][7][8] Oxidizes the amine nitrogens to N₂/NOx and the carbon skeleton to CO₂.

    • Note: Ensure the incinerator facility is equipped with scrubbers to handle NOx emissions typical of amine combustion.

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent environmental contamination.[3]

SpillResponse Spill Spill Incident Detected Assess Assess Volume & Hazard Is it >100mL or outside fume hood? Spill->Assess Evacuate EVACUATE AREA Alert EHS Immediately Assess->Evacuate Yes (Major Spill) Contain Secure Area & PPE Up (Double gloves, goggles, lab coat) Assess->Contain No (Minor Spill) TypeCheck Solid or Liquid? Contain->TypeCheck SolidClean Dampen with inert solvent (PEG/Water) to prevent dust, then scoop TypeCheck->SolidClean Powder LiquidClean Cover with Absorbent (Vermiculite/Sand/Spill Pad) TypeCheck->LiquidClean Liquid Collect Collect into Hazardous Waste Bag SolidClean->Collect LiquidClean->Collect Decon Clean surface with soap/water Collect rinsate as waste Collect->Decon

Figure 2: Emergency response workflow for minor spills. Major spills require professional hazmat intervention.

References

  • PubChem. 4-methoxy-N-methyl-N-phenylaniline (Compound Summary).[2] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] [Link]

Sources

Personal protective equipment for handling 4-methoxy-N-methyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative operational manual for handling 4-methoxy-N-methyl-N-phenylaniline . As a Senior Application Scientist, I have structured this content to prioritize personnel safety through "defense-in-depth" strategies, moving beyond generic advice to address the specific physicochemical risks of tertiary aromatic amines.

Executive Safety Summary & Chemical Profile

4-methoxy-N-methyl-N-phenylaniline (often abbreviated in organic electronics as a TPA-derivative or anisidine derivative) belongs to a class of nitrogen-substituted anilines .[1][2] While often used as a hole-transport material (HTM) or intermediate in dye synthesis, its core structure dictates its toxicity profile.[1][2]

  • Primary Risk: Methemoglobinemia (Cyanosis).[1][2] Like its parent compounds (anisidine/aniline), this molecule can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2]

  • Silent Hazard: Dermal Absorption. The addition of the methyl and phenyl groups increases lipophilicity, potentially accelerating skin absorption compared to simpler anilines.[1][2]

  • Physical State: Typically a crystalline solid or viscous oil (depending on purity and temperature).[1][2]

Chemical Identity Verification:

  • IUPAC Name: 4-methoxy-N-methyl-N-phenylbenzenamine[1][2]

  • Structural Class: Tertiary Aromatic Amine / Anisidine Derivative[1][2]

  • Key Functional Groups: Methoxy (-OCH3), Tertiary Amine (-N(Me)(Ph))[1][2]

The Hazard Landscape

The following table synthesizes the "Read-Across" toxicity data derived from the parent structures (p-Anisidine and N-Methylaniline), which is the standard industrial hygiene approach when specific toxicological data is limited.

Hazard CategoryRisk LevelMechanism of ActionCritical Warning
Acute Toxicity (Dermal) High Lipophilic absorption through skin.[1][2]Fatal in contact with skin. Symptoms (blue lips/nails) may be delayed 2-4 hours.[1][2]
Acute Toxicity (Inhalation) Moderate/High Dust or aerosol inhalation.[1][2]Avoid generating dust.[1][2][3][4][5] Use local exhaust ventilation (LEV).[1][2]
Eye Irritation Moderate Basic amine functionality.[1][2]Causes serious eye irritation; potential for corneal damage if untreated.[1][2]
Aquatic Toxicity High Bioaccumulation in aquatic organisms.[1][2]Do not release to drains. Collect all rinsate.[1][2]
Carcinogenicity Suspected p-Anisidine is a Category 1B Carcinogen (EU).[1][2]Treat as a potential carcinogen; use full containment.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines.[1][2] The "permeation breakthrough time" for anilines through thin nitrile is often <10 minutes.[1][2]

A. Hand Protection Protocol

You must employ a Double-Gloving System for all manipulations.[1][2]

  • Inner Layer: Nitrile (Disposable) - Acts as a sweat barrier and last-line defense.[1][2]

  • Outer Layer (Task Dependent):

    • General Handling (Weighing/Transfer):Thick Nitrile (>0.11 mm) or Neoprene .[1][2] Change every 30 minutes or immediately upon splash.[1][2]

    • Solvent Work/Spill Cleanup:Laminate (Silver Shield/4H) or Viton .[1][2] These are the only materials that provide >4 hour breakthrough protection against aromatic amines in organic solvents.[1][2]

B. Respiratory Protection
  • Solid Handling: N95/P2 particulate respirator is the minimum.[1][2] A Powered Air Purifying Respirator (PAPR) is recommended for quantities >10g.[1][2]

  • Solution/Heating: Half-mask with ABEK (Organic Vapor + Amine) cartridges.[1][2]

C. Body & Eye Defense
  • Eyes: Indirect-vented chemical safety goggles (ANSI Z87.1).[1][2] Face shield required if pouring solutions.[1][2]

  • Body: Tyvek® (Type 5/6) lab coat or coveralls.[1][2] Cotton lab coats absorb amines and hold them against the skin—avoid cotton outer layers .[1][2]

Operational Workflows & Logic

Workflow 1: Weighing and Solubilization

This workflow minimizes dust generation and solvent exposure.[1][2]

WeighingProtocol Start Start: Weighing Procedure Prep 1. Prep Balance Area (Lay down absorbent bench coat) Start->Prep PPE_Check 2. PPE Verification (Double Gloves + N95/P2) Prep->PPE_Check Weigh 3. Weighing (Use anti-static spatula) PPE_Check->Weigh Static Control Solvent 4. Solubilization (Add solvent in Fume Hood ONLY) Weigh->Solvent Transfer Sealed Vial Clean 5. Decontamination (Wipe balance with weak acid/surfactant) Solvent->Clean Dispose Wipes as Haz Waste

Figure 1: Safe weighing and solubilization workflow emphasizing containment and static control.

Workflow 2: Spill Response Logic

Aniline spills require immediate, specific action.[1][2][4][5] Do not use standard paper towels alone, as they increase surface area for evaporation.[1][2]

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10mL/g) Absorb with Sand/Vermiculite Assess->Minor Major Major (>10mL/g) Evacuate & Ventilate Assess->Major Decon Decontamination Wash surface with 5% Acetic Acid or Soap Minor->Decon Major->Decon After HazMat Clear Waste Disposal Segregate as Toxic Organic Decon->Waste

Figure 2: Decision logic for spill response. Note the use of specific decontamination agents.[1][2]

Decontamination & Disposal

Why this matters: Residues of methoxy-anilines can crystallize on surfaces, creating a "dust minefield" for the next user.[1][2]

  • Surface Decontamination:

    • Primary Wash: Use a surfactant (detergent) and water.[1][2]

    • Secondary Wash (Optional): A weak acid solution (e.g., 5% acetic acid or citric acid) can help solubilize amine residues by converting them to their water-soluble salt forms, making removal easier.[1][2]

    • Verification: UV light (365 nm) can sometimes detect fluorescent aniline residues (common for TPA derivatives).[1][2]

  • Waste Disposal:

    • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Toxic Solids" bin.[1][2]

    • Liquid Waste: Segregate into "Non-Halogenated Organic - Toxic".[1][2] Do not mix with oxidizers (Nitric acid, Peroxides) as anilines are reducing agents and can cause hypergolic ignition.[1][2]

First Aid (Self-Validating Protocol)

  • Skin Contact:

    • IMMEDIATE: Strip contaminated clothing.[1][2][4][5]

    • WASH: Rinse with soap and water for 15 minutes.[1][2] Do not use alcohol (increases skin absorption).[1][2]

    • OBSERVE: Monitor for signs of cyanosis (blue lips) for 6 hours.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1][2] Pocket Guide to Chemical Hazards: p-Anisidine. Centers for Disease Control and Prevention.[1][2] [Link][1][2]

  • New Jersey Department of Health. (2017).[1][2] Hazardous Substance Fact Sheet: p-Anisidine. [Link]

  • PubChem. (n.d.).[1][2][6] Compound Summary: N-Phenyl-p-anisidine.[1][2] National Library of Medicine.[1][2] [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.